molecular formula C10H11BrN2 B8704863 (4-Bromo-2-propylphenyl)cyanamide CAS No. 921631-59-6

(4-Bromo-2-propylphenyl)cyanamide

Cat. No.: B8704863
CAS No.: 921631-59-6
M. Wt: 239.11 g/mol
InChI Key: VLVUCHBJXAJCCQ-UHFFFAOYSA-N
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Description

(4-Bromo-2-propylphenyl)cyanamide is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921631-59-6

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

(4-bromo-2-propylphenyl)cyanamide

InChI

InChI=1S/C10H11BrN2/c1-2-3-8-6-9(11)4-5-10(8)13-7-12/h4-6,13H,2-3H2,1H3

InChI Key

VLVUCHBJXAJCCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)NC#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive, multi-step synthesis pathway for (4-Bromo-2-propylphenyl)cyanamide, a compound of interest in medicinal chemistry and drug development. The described methodology is based on established organic chemistry principles and analogous synthetic procedures for structurally related molecules. This document provides detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthetic workflow.

The synthesis of this compound is proposed as a three-stage process starting from the commercially available 2-propylaniline:

  • Protection of the Amine Group: Acetylation of 2-propylaniline to form N-(2-propylphenyl)acetamide. This step protects the reactive amino group and directs the subsequent bromination to the para position.

  • Regioselective Bromination and Deprotection: Bromination of the activated aromatic ring of N-(2-propylphenyl)acetamide to yield N-(4-bromo-2-propylphenyl)acetamide, followed by acidic hydrolysis to remove the acetyl protecting group, affording 4-bromo-2-propylaniline.

  • Cyanation: Conversion of the synthesized 4-bromo-2-propylaniline to the final product, this compound, via a von Braun reaction using cyanogen bromide.

Each of these stages is detailed below with experimental protocols and expected outcomes.

Stage 1: Acetylation of 2-Propylaniline

The initial step involves the protection of the amino group of 2-propylaniline by acetylation. This is a standard procedure to reduce the reactivity of the amine and to introduce a sterically bulky group that directs subsequent electrophilic substitution to the para position.

Experimental Protocol:

A procedure analogous to the acetylation of aniline can be followed.[1][2]

  • In a suitable reaction flask, dissolve 2-propylaniline in a mixture of glacial acetic acid and water.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • After the addition is complete, add a solution of sodium acetate in water to neutralize the acid and precipitate the product.

  • Collect the precipitated N-(2-propylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )MolesMass/Volume
2-PropylanilineC9H13N135.211.0 equiv.(Starting amount)
Acetic AnhydrideC4H6O3102.091.1 equiv.(Calculated)
Sodium AcetateC2H3NaO282.031.2 equiv.(Calculated)
N-(2-propylphenyl)acetamideC11H15NO177.24-(Theoretical Yield)
Stage 2: Bromination and Deprotection

This stage involves the regioselective bromination of the acetylated intermediate, followed by the removal of the protecting group to yield the key intermediate, 4-bromo-2-propylaniline. The protocol is adapted from the synthesis of the analogous 4-bromo-2-methylaniline.[3]

Experimental Protocol: Bromination

  • Dissolve N-(2-propylphenyl)acetamide in glacial acetic acid in a reaction flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude N-(4-bromo-2-propylphenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry.

Experimental Protocol: Deprotection (Acid Hydrolysis)

  • To a round-bottom flask, add the crude N-(4-bromo-2-propylphenyl)acetamide, ethanol, and concentrated hydrochloric acid.[3]

  • Heat the mixture under reflux for 1.5-2.5 hours.[3]

  • After cooling, neutralize the reaction mixture with an aqueous ammonia solution until the pH is between 8 and 10.[3]

  • The product, 4-bromo-2-propylaniline, may precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography or distillation under reduced pressure.

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )MolesMass/Volume
N-(2-propylphenyl)acetamideC11H15NO177.241.0 equiv.(Starting amount)
BromineBr2159.811.05 equiv.(Calculated)
Concentrated HClHCl36.46(Excess)(Sufficient volume)
4-Bromo-2-propylanilineC9H12BrN214.10-(Theoretical Yield)
Stage 3: Cyanation to this compound

The final step is the conversion of the primary aromatic amine to a cyanamide. The von Braun reaction, using cyanogen bromide, is a classic method for this transformation.[4]

Experimental Protocol:

  • Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Dissolve 4-bromo-2-propylaniline in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran, in a reaction flask.

  • Cool the solution to 0 °C.

  • Slowly add a solution of cyanogen bromide in the same solvent to the cooled amine solution.

  • A precipitate of the hydrobromide salt of the starting amine may form.

  • Allow the reaction to stir at 0 °C and then warm to room temperature over several hours.

  • The reaction mixture is then treated with a mild base (e.g., aqueous sodium bicarbonate solution) to neutralize the hydrobromic acid formed and to dissolve any amine hydrobromide salts.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )MolesMass/Volume
4-Bromo-2-propylanilineC9H12BrN214.101.0 equiv.(Starting amount)
Cyanogen BromideCBrN105.921.0 equiv.(Calculated)
This compoundC10H11BrN2239.11-(Theoretical Yield)
Characterization Data

While specific experimental data for the title compound and its intermediates are not widely published, the following table provides expected data based on structurally similar compounds. Actual experimental results should be confirmed by appropriate analytical techniques such as NMR, IR, and mass spectrometry.

CompoundExpected Physical StateExpected Melting Point (°C)Key Spectroscopic Features
N-(2-propylphenyl)acetamideSolid-IR: N-H stretch (~3300 cm⁻¹), C=O stretch (~1660 cm⁻¹)
N-(4-bromo-2-propylphenyl)acetamideSolid-IR: N-H stretch (~3300 cm⁻¹), C=O stretch (~1660 cm⁻¹). ¹H NMR: Aromatic protons show splitting pattern consistent with 1,2,4-trisubstitution.
4-Bromo-2-propylanilineLiquid or low-melting solid-IR: N-H stretches (doublet, ~3400-3200 cm⁻¹). ¹H NMR: Aromatic protons show splitting pattern consistent with 1,2,4-trisubstitution.
This compoundSolid-IR: N-H stretch (~3200 cm⁻¹), C≡N stretch (~2225 cm⁻¹).

Synthesis Pathway and Workflow Diagrams

The overall synthesis pathway and experimental workflow are illustrated below using Graphviz diagrams.

SynthesisPathway A 2-Propylaniline B N-(2-propylphenyl)acetamide A->B Acetylation (Ac2O, NaOAc) C N-(4-bromo-2-propylphenyl)acetamide B->C Bromination (Br2, AcOH) D 4-Bromo-2-propylaniline C->D Hydrolysis (HCl, EtOH) E This compound D->E Cyanation (BrCN)

Caption: Proposed synthesis pathway for this compound.

ExperimentalWorkflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Bromination & Deprotection cluster_2 Stage 3: Cyanation s1_react Reactants 2-Propylaniline Acetic Anhydride NaOAc s1_process Process Reaction in AcOH/H2O Precipitation Filtration & Drying s1_react->s1_process s1_product Product N-(2-propylphenyl)acetamide s1_process->s1_product s2_react Reactants N-(2-propylphenyl)acetamide Bromine HCl s1_product->s2_react s2_process Process Bromination in AcOH Precipitation Acid Hydrolysis (Reflux) Neutralization & Extraction s2_react->s2_process s2_product Product 4-Bromo-2-propylaniline s2_process->s2_product s3_react Reactants 4-Bromo-2-propylaniline Cyanogen Bromide s2_product->s3_react s3_process Process Reaction in Ether/THF Aqueous Workup Extraction & Purification s3_react->s3_process s3_product Product This compound s3_process->s3_product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on (4-Bromo-2-propylphenyl)cyanamide and its Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Investigation and a Note on the Target Compound: Initial searches for the chemical properties of "(4-Bromo-2-propylphenyl)cyanamide" did not yield specific results. However, significant data is available for a closely related analogue, (4-Bromo-2-ethylphenyl)cyanamide . This guide will focus on the available information for this ethyl-analogue, as it is presumed to be the compound of interest.

Core Chemical Properties of (4-Bromo-2-ethylphenyl)cyanamide

While detailed experimental data remains elusive in publicly accessible databases, a summary of computed properties for (4-Bromo-2-ethylphenyl)cyanamide provides a foundational understanding of the molecule.

PropertyValueSource
Molecular Formula C₉H₉BrN₂PubChem
Molecular Weight 225.08 g/mol PubChem
IUPAC Name (4-bromo-2-ethylphenyl)cyanamidePubChem
CAS Number 921631-56-3PubChem
Canonical SMILES CCC1=C(C=CC(=C1)Br)NC#NPubChem
InChI Key LKUJTQIQJDLXDU-UHFFFAOYSA-NPubChem

Note: Experimental values for melting point, boiling point, and solubility are not currently available in the surveyed literature.

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of (4-Bromo-2-ethylphenyl)cyanamide are not explicitly documented in the reviewed scientific literature. However, the synthesis of aryl cyanamides can generally be approached through several established methods. One common strategy involves the reaction of an appropriately substituted aniline with cyanogen bromide.

A generalized workflow for such a synthesis is proposed below. Please note this is a representative method and would require optimization for this specific target molecule.

experimental_workflow start Start: 4-Bromo-2-ethylaniline reagent Cyanogen Bromide (BrCN) in an inert solvent (e.g., THF, Et2O) start->reagent 1. reaction Reaction under inert atmosphere (e.g., N2 or Ar) reagent->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Purification (e.g., Column Chromatography) workup->purification 4. product Product: (4-Bromo-2-ethylphenyl)cyanamide purification->product 5.

Caption: A generalized synthetic workflow for the preparation of aryl cyanamides.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for (4-Bromo-2-ethylphenyl)cyanamide. The cyanamide functional group itself is present in compounds with a range of biological activities. For instance, the parent compound, cyanamide, is known to be an inhibitor of aldehyde dehydrogenase. However, extrapolating this activity to the significantly more complex (4-Bromo-2-ethylphenyl)cyanamide would be highly speculative without dedicated experimental investigation.

Visualization of Logical Relationships

Due to the absence of data on signaling pathways or complex experimental workflows, a diagram illustrating the logical relationship in the data acquisition process for this report is provided.

logical_relationship user_query User Query: This compound Chemical Properties initial_search Initial Database Search user_query->initial_search no_results No specific results for 'propyl' analogue initial_search->no_results hypothesis Hypothesis: Typographical error, 'propyl' should be 'ethyl' no_results->hypothesis revised_search Revised Search: (4-Bromo-2-ethylphenyl)cyanamide hypothesis->revised_search data_found Data Found: - Computed Properties - General Synthesis Routes revised_search->data_found data_missing Data Not Found: - Experimental Properties - Detailed Protocols - Biological Activity revised_search->data_missing report Technical Guide Generation data_found->report data_missing->report

Caption: Logical workflow of the data retrieval and reporting process for this technical guide.

Spectroscopic and Synthetic Profile of (4-Bromo-2-propylphenyl)cyanamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated spectroscopic data and a generalized synthetic protocol for the novel compound (4-Bromo-2-propylphenyl)cyanamide. Due to the absence of published experimental data for this specific molecule, this document leverages data from structurally analogous compounds to predict its spectral characteristics. This information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of similar chemical structures and functional groups reported in publicly available chemical databases.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.5d1HAr-H
~ 7.3dd1HAr-H
~ 7.2d1HAr-H
~ 2.6t2H-CH₂- (propyl)
~ 1.6sextet2H-CH₂- (propyl)
~ 0.9t3H-CH₃ (propyl)
Variablebr s1H-NH-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~ 140Ar-C
~ 135Ar-C
~ 132Ar-C
~ 125Ar-C (C-Br)
~ 120Ar-C
~ 118Ar-C
~ 115-C≡N
~ 32-CH₂- (propyl)
~ 24-CH₂- (propyl)
~ 14-CH₃ (propyl)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~ 3300N-H stretch
~ 2230C≡N (cyanamide) stretch
~ 2960-2850C-H (aliphatic) stretch
~ 1600-1450C=C (aromatic) stretch
~ 1050C-Br stretch

Table 4: Predicted Mass Spectrometry Data

Ion[M+H]⁺[M+Na]⁺
Expected m/z 239.02/241.02261.00/263.00

Note: The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound, based on standard methods for the synthesis of aromatic cyanamides.

Synthesis of this compound

Materials:

  • 4-Bromo-2-propylaniline

  • Cyanogen bromide (CNBr)

  • Anhydrous solvent (e.g., Diethyl ether, THF)

  • Base (e.g., Triethylamine, Sodium carbonate)

  • Standard laboratory glassware and stirring apparatus

  • Purification setup (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-2-propylaniline (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1 equivalents) to the solution and stir.

  • Addition of Cyanogen Bromide: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of cyanogen bromide (1 equivalent) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

The synthesized compound should be characterized using the following spectroscopic techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃).

  • Infrared (IR) Spectroscopy: An IR spectrum should be obtained using an FTIR spectrometer. The sample can be analyzed as a thin film or a KBr pellet.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the compound.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Reactants 4-Bromo-2-propylaniline + Cyanogen Bromide Reaction Reaction in Anhydrous Solvent with Base Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_analysis Spectroscopic Analysis Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Spectroscopic Data (Tables 1-4) NMR->Data IR->Data MS->Data

Caption: Analytical workflow for spectroscopic characterization.

Technical Whitepaper: (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound (4-Bromo-2-propylphenyl)cyanamide is not readily found in existing chemical databases. Therefore, this document serves as a prospective technical guide, outlining a proposed synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous compounds.

Introduction

This compound is a novel aromatic compound featuring a bromo, a propyl, and a cyanamide functional group. The presence of the bromine atom and the cyanamide moiety suggests potential for unique chemical reactivity and biological activity. Brominated aromatic compounds are known for a wide range of biological effects, including antimicrobial, anticancer, and enzyme-inhibiting properties. Cyanamides are versatile intermediates in organic synthesis and are present in some biologically active molecules. This whitepaper provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols for its preparation and characterization, and a prospective evaluation of its potential biological significance.

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 4-bromo-2-propylaniline. The key transformation is the introduction of the cyanamide group onto the aniline nitrogen. A common and effective method for this is the reaction with cyanogen bromide.

2.1. Proposed Synthetic Scheme

A potential synthetic route is outlined below. The first step involves the protection of the aniline, followed by bromination, deprotection, and finally cyanation. However, a more direct route starting from 4-bromo-2-propylaniline is proposed here for efficiency.

G A 4-Bromo-2-propylaniline B This compound A->B Cyanation R Cyanogen Bromide (BrCN) Base (e.g., NaHCO3) Solvent (e.g., THF/Water)

Caption: Proposed synthesis of this compound.

2.2. Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromo-2-propylaniline

  • Cyanogen bromide (Caution: Highly toxic)

  • Sodium bicarbonate (NaHCO3)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a well-ventilated fume hood, dissolve 4-bromo-2-propylaniline (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) to the solution with stirring.

  • Slowly add a solution of cyanogen bromide (1.1 eq) in THF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

2.3. Characterization Protocols

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR (in CDCl₃)Peaks corresponding to the aromatic protons (likely two doublets and a singlet), the propyl group protons (a triplet, a sextet, and a triplet), and a broad singlet for the N-H proton.
¹³C NMR (in CDCl₃)Resonances for the aromatic carbons, the propyl group carbons, and a characteristic peak for the cyanamide carbon (around 110-120 ppm).
FT-IR (thin film or KBr)A sharp absorption band around 2200-2250 cm⁻¹ for the C≡N stretch of the cyanamide group, and a band around 3200-3400 cm⁻¹ for the N-H stretch.
Mass Spectrometry (ESI-MS)A molecular ion peak corresponding to the calculated mass of C₁₀H₁₁BrN₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed.
Melting Point A sharp melting point range for the crystalline solid.
Elemental Analysis The calculated elemental composition should be within ±0.4% of the experimental values for C, H, N, and Br.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its structure.

Property Predicted Value
Molecular Formula C₁₀H₁₁BrN₂
Molecular Weight 239.11 g/mol
CAS Number Not available
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water.
LogP Estimated to be in the range of 3.0-4.0

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, the activities of structurally related brominated aromatic compounds and bromophenols can provide insights into its potential biological profile.

4.1. Potential Biological Activities

  • Anticancer Activity: Many brominated compounds have demonstrated cytotoxic effects against various cancer cell lines. The presence of the lipophilic propyl group and the bromine atom may enhance cell membrane permeability and interaction with intracellular targets.

  • Antimicrobial Activity: Bromophenols are known to possess antibacterial and antifungal properties.

  • Enzyme Inhibition: The cyanamide group can act as a bioisostere for other functional groups and may interact with the active sites of various enzymes.

  • Modulation of Ion Channels: Some bromophenols have been shown to affect cellular calcium signaling, potentially by interacting with ion channels.[1]

4.2. Hypothetical Signaling Pathway: Modulation of Calcium Signaling

Based on literature reports for other bromophenols, a potential mechanism of action for this compound could involve the modulation of intracellular calcium levels. This could occur through various mechanisms, such as inhibition of voltage-gated calcium channels or interference with calcium release from intracellular stores.

G A This compound B Voltage-Gated Calcium Channels A->B Inhibition C Intracellular Ca²⁺ Stores (e.g., Endoplasmic Reticulum) A->C Modulation D Decreased Ca²⁺ Influx B->D E Altered Ca²⁺ Release C->E F Disruption of Cellular Signaling Pathways D->F E->F

References

An In-depth Technical Guide on the Molecular Structure and Synthesis of (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for (4-Bromo-2-propylphenyl)cyanamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related analog, (4-Bromo-2-ethylphenyl)cyanamide, and established general protocols for the synthesis of substituted aryl cyanamides. The document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, chemical synthesis, and drug development, offering insights into the characterization and potential applications of this class of compounds. All quantitative data is presented in structured tables, and a generalized synthetic workflow is visualized using the DOT language.

Introduction

Substituted aryl cyanamides are a class of organic compounds that have garnered interest in medicinal chemistry and materials science due to their unique electronic properties and versatile reactivity. The cyanamide functional group (-N(R)-C≡N) can act as a bioisostere for other functional groups and is a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles. The presence of a bromine atom and a propyl group on the phenyl ring of this compound is anticipated to modulate its lipophilicity, metabolic stability, and target-binding interactions, making it a molecule of interest for further investigation.

This guide will systematically present the known and predicted molecular characteristics of this compound, drawing comparisons with its ethyl analog where necessary. Furthermore, it will outline detailed, generalized experimental protocols for its synthesis and purification.

Molecular Structure and Properties

Direct experimental data for this compound is not extensively available in public databases. Therefore, the following tables summarize the computed properties for the target compound and the available data for the closely related (4-Bromo-2-ethylphenyl)cyanamide for comparative purposes.

Chemical Identifiers
IdentifierThis compound (Predicted)(4-Bromo-2-ethylphenyl)cyanamide[1]
IUPAC Name This compound(4-bromo-2-ethylphenyl)cyanamide
Molecular Formula C10H11BrN2C9H9BrN2
SMILES CCC1=C(C=CC(=C1)Br)NC#NCCC1=C(C=CC(=C1)Br)NC#N
InChI InChI=1S/C10H11BrN2/c1-2-6-8-5-9(11)3-4-10(8)13-7-12/h3-5,13H,2,6H2,1H3InChI=1S/C9H9BrN2/c1-2-7-5-8(10)3-4-9(7)12-6-11/h3-5,12H,2H2,1H3
InChIKey (Predicted)LKUJTQIQJDLXDU-UHFFFAOYSA-N
CAS Number Not available921631-56-3
Physicochemical Properties
PropertyThis compound (Predicted)(4-Bromo-2-ethylphenyl)cyanamide[1]
Molecular Weight 239.11 g/mol 225.08 g/mol
Monoisotopic Mass 238.01056 Da223.99491 Da
XLogP3 ~3.83.4
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 32
Topological Polar Surface Area 35.8 Ų35.8 Ų

Experimental Protocols: Synthesis of Aryl Cyanamides

While a specific protocol for this compound is not documented, the synthesis of substituted aryl cyanamides can be achieved through several established methods. The most common approach involves the N-cyanation of the corresponding aniline derivative using a cyanating agent.

General Synthesis of this compound from 4-Bromo-2-propylaniline

This protocol is a generalized procedure based on the widely used von Braun reaction, which utilizes cyanogen bromide for the N-cyanation of amines.

Materials:

  • 4-Bromo-2-propylaniline

  • Cyanogen bromide (BrCN)

  • Diethyl ether (anhydrous)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4) (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve 4-Bromo-2-propylaniline (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Cyanating Agent: Dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous diethyl ether and add it dropwise to the stirred aniline solution over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Safety Note: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted aryl cyanamide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start_aniline 4-Bromo-2-propylaniline reaction N-Cyanation in Anhydrous Diethyl Ether start_aniline->reaction start_cn Cyanogen Bromide start_cn->reaction quench Quenching (sat. NaHCO3) reaction->quench extract Extraction (Diethyl Ether) quench->extract wash Washing (Water, Brine) extract->wash dry Drying (MgSO4) & Concentration wash->dry purify Column Chromatography dry->purify product This compound purify->product

References

Retrosynthetic Analysis of (4-Bromo-2-propylphenyl)cyanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the retrosynthetic analysis of (4-Bromo-2-propylphenyl)cyanamide, a molecule of interest in medicinal chemistry and materials science. This document provides plausible synthetic routes, detailed experimental protocols for key transformations, and quantitative data from analogous reactions to guide laboratory synthesis.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound reveals a convergent synthetic strategy, beginning from readily available starting materials. The primary disconnections are made at the cyanamide functional group and the aromatic substitutions.

G target This compound aniline_precursor 4-Bromo-2-propylaniline target->aniline_precursor C-N Disconnection cyanating_agent Cyanating Agent (e.g., BrCN) target->cyanating_agent propyl_aniline 2-Propylaniline aniline_precursor->propyl_aniline Ar-Br Disconnection brominating_agent Brominating Agent aniline_precursor->brominating_agent reducing_agent Reducing Agent propyl_aniline->reducing_agent acylated_aniline N-(2-Propionylphenyl)acetamide propyl_aniline->acylated_aniline Reduction aniline Aniline acyl_chloride Propionyl Chloride acylated_aniline->aniline Friedel-Crafts Acylation acylated_aniline->acyl_chloride

Caption: Retrosynthetic analysis of this compound.

The key intermediate identified is 4-bromo-2-propylaniline . This intermediate can be synthesized from 2-propylaniline , which in turn can be prepared from aniline . The final step involves the introduction of the cyanamide group onto the aniline precursor.

Proposed Synthetic Pathway

The forward synthesis is proposed as a three-stage process, outlined below.

G start Aniline step1 Friedel-Crafts Acylation (Propionyl Chloride, AlCl3) start->step1 intermediate1 N-(2-Propionylphenyl)acetamide step1->intermediate1 step2 Clemmensen or Wolff-Kishner Reduction intermediate1->step2 intermediate2 2-Propylaniline step2->intermediate2 step3 Protection (Acetylation) intermediate2->step3 intermediate3 N-(2-Propylphenyl)acetamide step3->intermediate3 step4 Bromination (Br2, AcOH) intermediate3->step4 intermediate4 N-(4-Bromo-2-propylphenyl)acetamide step4->intermediate4 step5 Deprotection (Acid Hydrolysis) intermediate4->step5 intermediate5 4-Bromo-2-propylaniline step5->intermediate5 step6 Cyanation (BrCN) intermediate5->step6 final_product This compound step6->final_product

Caption: Proposed multi-step synthesis of the target molecule.

An alternative to the protection-bromination-deprotection sequence (Steps 3-5) for the synthesis of 4-bromo-2-propylaniline is a direct Sandmeyer reaction on 2-propylaniline.

Experimental Protocols

The following are detailed experimental protocols for the key transformations. These are based on established procedures for analogous reactions and may require optimization for the specific substrates.

Synthesis of 2-Propylaniline (from Aniline)

This two-step procedure involves the Friedel-Crafts acylation of aniline followed by reduction.

Step 1: Friedel-Crafts Acylation of Aniline with Propionyl Chloride

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq.) dropwise.

  • After the addition is complete, add aniline (1.0 eq.) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture carefully onto crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-propionylphenyl)acetamide.

Step 2: Reduction of the Acyl Group

A Clemmensen or Wolff-Kishner reduction can be employed to reduce the ketone to the corresponding alkyl group.

  • Clemmensen Reduction:

    • Add the crude N-(2-propionylphenyl)acetamide (1.0 eq.) to a flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride) and concentrated hydrochloric acid.

    • Reflux the mixture for 24-48 hours, with periodic additions of concentrated HCl.

    • After cooling, decant the aqueous solution and extract with a suitable organic solvent (e.g., toluene).

    • Neutralize the aqueous layer with sodium hydroxide and extract with the same solvent.

    • Combine the organic extracts, wash with water, dry, and concentrate to give 2-propylaniline.

Synthesis of 4-Bromo-2-propylaniline (from 2-Propylaniline)

This procedure involves the protection of the amino group, followed by bromination and deprotection.

Step 1: Acetylation of 2-Propylaniline

  • Dissolve 2-propylaniline (1.0 eq.) in a mixture of water and concentrated hydrochloric acid.

  • To this solution, add acetic anhydride (1.1 eq.) followed immediately by a solution of sodium acetate in water.

  • Stir the mixture vigorously; the N-(2-propylphenyl)acetamide will precipitate.

  • Cool the mixture in an ice bath and collect the solid by vacuum filtration.

Step 2: Bromination of N-(2-Propylphenyl)acetamide

  • Dissolve the N-(2-propylphenyl)acetamide (1.0 eq.) in glacial acetic acid.

  • Add a solution of bromine (1.05 eq.) in acetic acid dropwise with stirring, maintaining the temperature below 20 °C.

  • After the addition is complete, stir for an additional 1-2 hours at room temperature.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the solid N-(4-bromo-2-propylphenyl)acetamide by vacuum filtration and wash with water.

Step 3: Hydrolysis of N-(4-Bromo-2-propylphenyl)acetamide

  • Reflux the crude N-(4-bromo-2-propylphenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the 4-bromo-2-propylaniline.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired product.

Synthesis of this compound

This final step involves the direct cyanation of 4-bromo-2-propylaniline.

  • Dissolve 4-bromo-2-propylaniline (1.0 eq.) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of cyanogen bromide (1.1 eq.) in the same solvent dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Quantitative Data

The following tables summarize representative quantitative data for reactions analogous to those described in the experimental protocols. Note that yields are highly dependent on specific reaction conditions and may vary.

Table 1: Representative Yields for the Synthesis of Substituted Anilines

Reaction StepStarting MaterialProductReagents and ConditionsRepresentative Yield (%)
Friedel-Crafts AcylationAnisole4-MethoxyacetophenoneAcetyl chloride, AlCl₃, DCM~90
Clemmensen ReductionAcetophenoneEthylbenzeneZn(Hg), conc. HCl, reflux70-80
AcetylationAnilineAcetanilideAcetic anhydride, NaOAc>90
BrominationAcetanilide4-BromoacetanilideBr₂, Acetic Acid80-85
Hydrolysis4-Bromoacetanilide4-BromoanilineHCl, Ethanol, reflux~90
Sandmeyer Bromination2-Methylaniline2-Bromo-1-methylbenzeneNaNO₂, HBr, CuBr~80

Table 2: Representative Yields for Cyanation Reactions

Reaction StepStarting MaterialProductReagents and ConditionsRepresentative Yield (%)
Cyanation of Aniline4-Bromoaniline(4-Bromophenyl)cyanamideBrCN, EtherModerate to Good
Palladium-catalyzed CyanationAryl BromideAryl NitrileK₄[Fe(CN)₆], Pd catalyst83-96[1]

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Aniline step1 Friedel-Crafts Acylation & Reduction start->step1 intermediate1 2-Propylaniline step1->intermediate1 step2 Protection, Bromination, Deprotection intermediate1->step2 intermediate2 4-Bromo-2-propylaniline step2->intermediate2 step3 Cyanation intermediate2->step3 crude_product Crude Product step3->crude_product purification Column Chromatography / Recrystallization crude_product->purification final_product This compound purification->final_product analysis NMR, IR, MS, Purity Analysis final_product->analysis

Caption: General workflow from starting material to purified product.

This guide provides a comprehensive framework for the retrosynthetic analysis and laboratory synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available analytical instrumentation.

References

In-depth Technical Guide: Stability and Storage of (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

(4-Bromo-2-propylphenyl)cyanamide is an aromatic compound containing a bromo, a propyl, and a cyanamide functional group. Its chemical structure suggests it would be a solid at room temperature with limited solubility in water and better solubility in organic solvents.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular FormulaC₁₀H₁₁BrN₂-
Molecular Weight239.11 g/mol -
AppearanceWhite to off-white solid (predicted)-
Melting PointNot available-
Boiling PointNot available-
SolubilityNot available-

Stability Profile and Storage Recommendations

Direct stability studies, including degradation kinetics and shelf-life determination for this compound, have not been reported in the reviewed literature. However, based on the stability of similar aromatic cyanamides and brominated aromatic compounds, the following general recommendations can be made:

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationRationale
Temperature Store in a cool, dark place. Refrigeration (2-8°C) may be advisable for long-term storage.To minimize thermal degradation.
Light Protect from light.Aromatic compounds, particularly brominated ones, can be susceptible to photolytic degradation.
Moisture Store in a dry environment. Keep container tightly sealed.The cyanamide group can be susceptible to hydrolysis, potentially forming the corresponding urea derivative.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.To prevent oxidative degradation.
Incompatibilities Avoid strong oxidizing agents and strong bases.To prevent chemical reactions that could degrade the compound.

It is crucial to note that these are general guidelines. The actual stability of this compound under various conditions would need to be determined through formal stability testing.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be hypothesized. These would need to be investigated through forced degradation studies.

Hydrolysis

The cyanamide functional group can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding urea derivative, (4-Bromo-2-propylphenyl)urea.

Oxidation

The aromatic ring and the propyl side chain could be susceptible to oxidation, leading to a variety of degradation products.

Photodegradation

Aromatic bromine compounds can be labile to UV light, which could lead to debromination or other complex photochemical reactions.

Thermal Degradation

At elevated temperatures, decomposition of the molecule could occur, potentially through cleavage of the functional groups from the aromatic ring.

Logical Flow for Investigating Degradation Pathways

cluster_compound Compound cluster_stress Stress Conditions cluster_degradation Potential Degradation Pathways Compound This compound Acid Acidic Base Basic Oxidation Oxidative Heat Thermal Light Photolytic Hydrolysis Hydrolysis Acid->Hydrolysis Base->Hydrolysis Oxidative_Deg Oxidation Oxidation->Oxidative_Deg Thermal_Deg Thermal Degradation Heat->Thermal_Deg Photo_Deg Photodegradation Light->Photo_Deg

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of experiments following established guidelines for forced degradation studies would be necessary.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Table 3: General Protocol for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acidic Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)
Basic Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80°C)
Oxidation 3-30% H₂O₂, room temperature or heated
Thermal Degradation Solid-state heating at various temperatures (e.g., 60°C, 80°C, 105°C)
Photostability Exposure to UV and visible light (ICH Q1B guidelines)
Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, would need to be developed and validated. This method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (MS) would be crucial for the identification of unknown degradants.

Workflow for Stability-Indicating Method Development

A Develop Initial HPLC Method (e.g., C18 column, ACN/Water mobile phase) B Perform Forced Degradation Studies A->B C Analyze Stressed Samples by HPLC-UV/MS B->C D Assess Peak Purity and Resolution C->D E Optimize Method if Necessary (e.g., gradient, pH, column) D->E Resolution or Purity Issues F Validate Stability-Indicating Method (ICH Q2(R1)) D->F Adequate Separation E->C

Caption: A typical workflow for the development and validation of a stability-indicating HPLC method.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no specific information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. This is a critical knowledge gap, as understanding the biological context is often essential for interpreting the significance of the compound's stability and degradation products. Without this information, it is not possible to create diagrams of signaling pathways as requested.

Conclusion and Future Directions

The stability and storage of this compound are currently not well-documented in publicly available sources. While general principles of chemical stability provide a framework for handling and storage, empirical data is lacking. To establish a comprehensive understanding, the following studies are recommended:

  • Forced Degradation Studies: To identify potential degradation products and pathways under various stress conditions.

  • Quantitative Stability Studies: To determine the degradation kinetics and establish a shelf-life under defined storage conditions (e.g., ICH stability zones).

  • Biological Activity Screening: To elucidate any potential pharmacological or toxicological effects and to identify any associated signaling pathways.

The generation of this data would be invaluable for researchers, scientists, and drug development professionals working with this compound, enabling its safe and effective use.

Electrophilic aromatic bromination of 2-propylaniline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electrophilic Aromatic Bromination of 2-Propylaniline Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. For aniline and its derivatives, this reaction is particularly significant due to the potent activating and ortho-, para-directing nature of the amino group. The resulting bromoanilines are highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This technical guide focuses on the electrophilic aromatic bromination of 2-propylaniline derivatives. We will explore the underlying mechanisms, regioselectivity, and provide quantitative data and detailed experimental protocols to facilitate the synthesis of key brominated products, primarily the 4-bromo-2-propylaniline isomer.

Mechanism and Regioselectivity

The bromination of 2-propylaniline proceeds via the classical electrophilic aromatic substitution (EAS) mechanism. The amino group (-NH₂) is a powerful activating group, donating electron density into the aromatic ring through resonance. This significantly increases the nucleophilicity of the ring, particularly at the ortho- and para-positions, making it highly susceptible to attack by an electrophile (e.g., Br⁺).

The overall transformation involves two primary steps:

  • Attack of the electron-rich aromatic ring on the bromine electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

  • Deprotonation of the arenium ion by a weak base to restore aromaticity and yield the brominated product.

Caption: General mechanism of electrophilic bromination of 2-propylaniline.

Regioselectivity:

In 2-propylaniline, two substituents guide the position of the incoming electrophile:

  • Amino (-NH₂) Group: A strongly activating ortho-, para-director.

  • Propyl (-CH₂CH₂CH₃) Group: A weakly activating ortho-, para-director.

Both groups direct towards the same positions (C4 and C6). However, the para-position (C4) is overwhelmingly favored for two main reasons:

  • Electronic Effects: The amino group's activating effect is strongest at the para-position.

  • Steric Hindrance: The propyl group at the C2 position sterically hinders the approach of the electrophile to the adjacent C6 (ortho) position.

This combination of electronic and steric factors results in high regioselectivity, making 4-bromo-2-propylaniline the major product.

Caption: Factors influencing regioselectivity in the bromination of 2-propylaniline.

Quantitative Data Summary

Direct bromination of unprotected anilines can be achieved with high yields and excellent regioselectivity using copper(II) bromide in an ionic liquid solvent system. The following table summarizes results for various 2-substituted anilines, with 2-methylaniline serving as a close analogue for 2-propylaniline.[1][2]

Table 1: Regioselective Bromination of 2-Substituted Anilines with CuBr₂ [2]

EntrySubstrate (Analogue for 2-Propylaniline)Reaction Time (hours)Yield of 4-Bromo Product (%)Other Isomers Detected (%)
12-Methylaniline195
22-Methoxyaniline195
32-Fluoroaniline0.5911.2
42-Trifluoromethylaniline1922.8
52-Nitroaniline388

Reaction Conditions: All reactions were performed with the substrate (100 mmol) and CuBr₂ (3 equiv) at room temperature in 1-hexyl-3-methylimidazolium bromide.[2] Data Source: Wen, R., et al. (2012). Beilstein Journal of Organic Chemistry.[2]

The data clearly indicates that for both electron-donating (methyl, methoxy) and electron-withdrawing (fluoro, trifluoromethyl, nitro) substituents at the C2 position, the bromination occurs with very high selectivity for the C4 (para) position.[1][2]

Experimental Protocols

Protocol: Para-Bromination of 2-Alkylanilines using Copper(II) Bromide

This protocol is adapted from the work of Wen, et al. (2012) for the regioselective bromination of unprotected aniline derivatives on a 100 mmol scale.[1][2]

Materials:

  • 2-Propylaniline (or other 2-substituted aniline): 100 mmol

  • Copper(II) Bromide (CuBr₂): 300 mmol (3 equivalents)

  • 1-hexyl-3-methylimidazolium bromide ([HMIM]Br): ~150 mL

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., 500 mL round-bottom flask), add the ionic liquid, 1-hexyl-3-methylimidazolium bromide (~150 mL).

  • Reagent Addition: Add copper(II) bromide (300 mmol) to the ionic liquid and stir until a homogeneous solution is formed.

  • Substrate Addition: Add the 2-propylaniline (100 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). For electron-donating substrates like 2-propylaniline, the reaction is typically complete within 1-2 hours.[2]

  • Work-up:

    • Once the reaction is complete, add ethyl acetate (~100 mL) to the mixture to extract the product.

    • Separate the organic layer. Perform two additional extractions of the ionic liquid phase with ethyl acetate (~50 mL each).

    • Combine all organic extracts.

  • Purification:

    • Wash the combined organic phase twice with a saturated solution of sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution to remove the drying agent.

    • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: If necessary, purify the crude product further by flash column chromatography on silica gel to obtain the pure 4-bromo-2-propylaniline.

Workflow start Start setup 1. Prepare solution of CuBr₂ in [HMIM]Br ionic liquid. start->setup add_aniline 2. Add 2-propylaniline to the mixture. setup->add_aniline react 3. Stir at Room Temperature (approx. 1-2 hours). Monitor reaction via TLC/GC-MS. add_aniline->react extract 4. Extract product with Ethyl Acetate (3x). react->extract wash 5. Wash combined organic layers with Brine. extract->wash dry 6. Dry organic layer with anhydrous Na₂SO₄. wash->dry evaporate 7. Filter and evaporate solvent under reduced pressure. dry->evaporate purify 8. Purify via Flash Chromatography (if necessary). evaporate->purify end_product Final Product: 4-Bromo-2-propylaniline purify->end_product

Caption: Experimental workflow for the CuBr₂-mediated bromination of 2-propylaniline.

Conclusion

The electrophilic aromatic bromination of 2-propylaniline derivatives can be performed with a high degree of regioselectivity to yield the corresponding 4-bromo isomer as the major product. The strong para-directing effect of the amino group, combined with the steric hindrance imposed by the C2-propyl substituent, effectively blocks the ortho-position (C6), guiding the electrophile to the C4 position. Modern protocols, such as the use of copper(II) bromide in ionic liquids, offer mild, efficient, and highly selective methods for synthesizing these valuable compounds without the need for protecting the aniline's amino group.[1][2] This guide provides the foundational data and methodologies for researchers to successfully implement these transformations in a laboratory setting.

References

A-Comprehensive-Guide-to-the-Cyanation-of-Brominated-Aromatic-Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrile (-CN) group into aromatic scaffolds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl nitriles are not only valuable precursors for a variety of functional groups, including carboxylic acids, amines, and tetrazoles, but they are also integral components of numerous commercial drugs.[1][2][3] The cyanation of readily available brominated aromatic compounds represents a direct and efficient route to these important building blocks. This guide provides a detailed overview of the primary catalytic methods for this transformation, complete with experimental protocols, comparative data, and mechanistic diagrams to aid in both understanding and practical application.

Overview of Cyanation Methodologies

Historically, the synthesis of aryl nitriles was dominated by classical methods like the Sandmeyer and Rosenmund-von Braun reactions.[2][4][5][6] While effective, these reactions often require harsh conditions, superstoichiometric amounts of toxic copper(I) cyanide, and can suffer from limited functional group tolerance.[2][4][7][8] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, with palladium, copper, and nickel-based systems now offering milder, more versatile, and efficient alternatives.[2][3][9]

A significant advancement in making these processes safer and more environmentally benign has been the development of less toxic cyanide sources. While traditional reagents like KCN and NaCN are effective, their high toxicity poses significant handling risks.[2] Zinc cyanide (Zn(CN)₂) is a widely used alternative with approximately 10% of the toxicity of its alkali metal counterparts.[2] A major breakthrough was the introduction of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, as a viable cyanide source in palladium- and copper-catalyzed reactions.[2][10][11][12][13] More recently, various organic cyanating agents have also been explored to further enhance the safety profile of these transformations.[1][14]

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation is one of the most robust and widely used methods for the synthesis of aryl nitriles from aryl bromides due to its broad functional group compatibility and high efficiency.[3][15] These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key challenge is the potential for catalyst poisoning by excess cyanide ions, which can bind to and deactivate the palladium center.[2] Methodologies have been developed to circumvent this issue, often by using cyanide sources with low solubility in organic solvents or by employing specific ligands that promote the desired catalytic turnover.[2]

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cyanation experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd precatalyst, ligand, and cyanide source to a reaction vessel B Seal vessel, evacuate, and backfill with inert gas (e.g., N₂) A->B C Add aryl bromide and degassed solvent(s) via syringe B->C D Heat the reaction mixture to the specified temperature with stirring C->D E Monitor reaction progress by TLC or GC/LC-MS D->E F Cool to room temperature and quench the reaction (e.g., with water or aq. base) E->F G Extract with an organic solvent F->G H Dry the organic layer, concentrate, and purify (e.g., column chromatography) G->H I Characterize the purified aryl nitrile H->I

Caption: General workflow for a transition metal-catalyzed cyanation reaction.
Detailed Experimental Protocol: Cyanation using K₄[Fe(CN)₆]

This protocol is adapted from a general method for the palladium-catalyzed cyanation of aryl bromides using the non-toxic cyanide source K₄[Fe(CN)₆]·3H₂O.[2]

  • Reagent Preparation: To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., a palladacycle, 0.5-1 mol%), the appropriate phosphine ligand (e.g., L1 or L2 as described in the literature, 1-2 mol%), and K₄[Fe(CN)₆]·3H₂O (0.5 equivalents).[2]

  • Inert Atmosphere: Seal the tube with a Teflon-lined screw-cap septum. Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Addition of Reactants: Add the aryl bromide (1.0 mmol), dioxane (2.5 mL), and a 0.05 M solution of potassium acetate (KOAc) in degassed water (2.5 mL) via syringe.[2]

  • Reaction Conditions: Place the sealed tube in a preheated oil bath or heating block at 100 °C and stir vigorously for 1-3 hours.[2]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.

Quantitative Data for Palladium-Catalyzed Cyanation

The following table summarizes the yields for the cyanation of various brominated aromatic compounds using a palladium-catalyzed system with K₄[Fe(CN)₆] as the cyanide source.

EntryAryl BromideCatalyst Loading (mol%)Time (h)Yield (%)
14-Bromobenzonitrile0.5198
2Ethyl 4-bromobenzoate1.0197
34'-Bromoacetophenone1.0199
44-Bromo-N,N-dimethylaniline0.5198
52-Bromopyridine1.0391
63-Bromothiophene1.0185
71-Bromo-4-(trifluoromethyl)benzene1.0190

Conditions: Aryl bromide (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Pd precatalyst, ligand, KOAc (0.125 equiv), dioxane/H₂O (1:1), 100 °C. Data adapted from literature reports.[2]

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a classical method for converting aryl halides to aryl nitriles using copper(I) cyanide (CuCN).[4][5][6][16] Traditional protocols required high temperatures (150-250 °C) and stoichiometric amounts of CuCN.[7][8] Modern advancements have led to the development of milder, catalytic versions that often employ ligands to facilitate the reaction at lower temperatures.[4][7][11][17][18] A notable improvement is the "domino" halide exchange-cyanation, where an aryl bromide is converted in situ to the more reactive aryl iodide, followed by cyanation.[7][17][18]

Proposed Catalytic Cycle for Copper-Catalyzed Cyanation

The mechanism for the copper-catalyzed cyanation is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate the active Cu(I) catalyst.

G CuI_L Cu(I)-L invis1 CuI_L->invis1 ArBr Ar-Br ArBr->invis1 CuIII Ar-Cu(III)(Br)(CN)-L invis2 CuIII->invis2 Reductive Elimination ArCN Ar-CN NaCN NaCN NaCN->CuIII Transmetalation invis1->CuIII Oxidative Addition invis2->CuI_L invis2->ArCN

Caption: Simplified catalytic cycle for copper-catalyzed cyanation.
Detailed Experimental Protocol: Domino Halide Exchange-Cyanation

This protocol is based on the work of Buchwald and colleagues for the cyanation of aryl bromides.[7][17][18]

  • Reaction Setup: In a glovebox, add CuI (10 mol%), KI (20 mol%), and NaCN (1.2 equivalents) to an oven-dried Schlenk tube.

  • Addition of Reagents: Outside the glovebox, add the aryl bromide (1.0 mmol), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 1.0 equivalent), and toluene (2 mL) under a nitrogen atmosphere.

  • Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 110 °C for the specified time (typically 24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the pure aryl nitrile.

Quantitative Data for Copper-Catalyzed Cyanation

The table below shows representative yields for the copper-catalyzed domino cyanation of various aryl bromides.

EntryAryl BromideLigandTime (h)Yield (%)
14-BromotolueneN,N'-Dimethylethylenediamine2495
21-Bromo-4-methoxybenzeneN,N'-Dimethylethylenediamine2497
34-BromobenzotrifluorideN,N'-Dimethylethylenediamine2489
42-BromonaphthaleneN,N'-Dimethylethylenediamine2498
53-BromopyridineN,N'-Dimethylethylenediamine2485
61-Bromo-2-naphtholN,N'-Dimethylethylenediamine2494

Conditions: Aryl bromide (1 mmol), CuI (10 mol%), KI (20 mol%), NaCN (1.2 equiv), Ligand (1.0 equiv), Toluene, 110 °C. Data adapted from literature.[7]

Nickel-Catalyzed Cyanation

Nickel-catalyzed cyanation has emerged as a powerful and cost-effective alternative to palladium-based systems.[1] Nickel catalysts can effectively couple a wide range of aryl bromides and chlorides with various cyanide sources, including Zn(CN)₂, K₄[Fe(CN)₆], and even organic nitriles.[1][19][20][21][22][23][24][25][26] These reactions often proceed under mild conditions and exhibit excellent functional group tolerance.[1][19]

Detailed Experimental Protocol: Cyanation using Zn(CN)₂

This protocol is a general procedure for the nickel-catalyzed cyanation of aryl bromides using Zn(CN)₂.[24]

  • Catalyst Preparation: In a glovebox, add NiCl₂·6H₂O (5 mol%), a phosphine ligand (e.g., dppf, 5 mol%), and zinc dust (15 mol%) to a reaction vial.

  • Addition of Reagents: Add Zn(CN)₂ (0.6 equivalents), DMAP (4-dimethylaminopyridine, 1.5 equivalents), and the aryl bromide (1.0 mmol).

  • Solvent and Sealing: Add acetonitrile (2 mL), seal the vial with a Teflon-lined cap, and remove it from the glovebox.

  • Reaction Conditions: Place the vial in a preheated heating block at 80 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product via column chromatography to yield the aryl nitrile.

Quantitative Data for Nickel-Catalyzed Cyanation

The following table presents the yields for the nickel-catalyzed cyanation of several brominated aromatic compounds with Zn(CN)₂.

EntryAryl BromideCatalyst SystemTemp (°C)Yield (%)
14-BromoanisoleNiCl₂·6H₂O/dppf/Zn8095
24'-BromoacetophenoneNiCl₂·6H₂O/dppf/Zn8092
3Methyl 4-bromobenzoateNiCl₂·6H₂O/dppf/Zn8088
44-BromobenzonitrileNiCl₂·6H₂O/dppf/Zn8096
53-BromopyridineNiCl₂·6H₂O/dppf/Zn8085
62-BromothiopheneNiCl₂·6H₂O/dppf/Zn8078

Conditions: Aryl bromide (1 mmol), Zn(CN)₂ (0.6 equiv), Catalyst (5 mol%), DMAP (1.5 equiv), Acetonitrile, 12-24 h. Data adapted from literature.[20][24]

Applications in Drug Development

The cyanation of brominated aromatic compounds is a key strategy in the synthesis of many pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups, modulate the physicochemical properties of a molecule, or serve as a synthetic handle for further elaboration.[1] For example, this methodology was applied in the synthesis of Lersivirine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV.[27] Other notable drugs containing an aryl nitrile moiety include the antidepressant Citalopram and the antineoplastic agent Letrozole.[2][24] The development of mild and functional-group-tolerant cyanation methods is therefore of high importance for late-stage functionalization in drug discovery programs.[28]

Conclusion

The transition metal-catalyzed cyanation of brominated aromatic compounds has evolved into a highly efficient and versatile synthetic tool. Palladium, copper, and nickel catalysts each offer distinct advantages, and the development of safer cyanide sources has significantly improved the practicality and environmental footprint of these reactions. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively implement these powerful transformations in their own work. Future efforts in this field will likely focus on further expanding the substrate scope, developing even milder reaction conditions, and discovering new, sustainable catalyst systems.

References

An In-depth Technical Guide on the Health and Safety of (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological or safety data for (4-Bromo-2-propylphenyl)cyanamide has been found in the available scientific literature and safety data repositories. This guide has been compiled by extrapolating information from structurally related compounds, including brominated phenyl derivatives, compounds containing a propylphenyl group, and other cyanamide compounds. The information presented herein should be treated as a preliminary hazard assessment and not as a definitive toxicological profile. All handling and experimental procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

This technical guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the potential health and safety considerations for this compound. Due to the absence of specific data, this document focuses on providing a framework for hazard assessment, recommended safety protocols, and general experimental designs for toxicological evaluation.

Hazard Identification and Classification

The hazard profile of this compound can be inferred by considering its structural components: the brominated phenyl group, the propyl substituent, and the cyanamide functional group.

Table 1: Summary of Potential Hazards Based on Structural Analogs

Hazard ClassificationPotential EffectsRationale Based on Structural AnalogsCitations
Acute Toxicity (Oral) Harmful if swallowed.Cyanamide and its derivatives are toxic if swallowed. The oral LD50 for cyanamide in rats is 125 mg/kg.[1][2]
Acute Toxicity (Dermal) Harmful in contact with skin.Cyanamide is toxic in contact with skin.[1]
Skin Corrosion/Irritation Causes skin irritation, potentially severe.Brominated phenols and cyanamide compounds are known to cause skin irritation. Cyanamide can cause severe skin burns.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.Brominated phenols and cyanamide compounds are known to cause serious eye irritation.[2][3]
Skin Sensitization May cause an allergic skin reaction.Cyanamide may cause sensitization by skin contact.[2][4]
Germ Cell Mutagenicity Suspected of causing genetic defects.Some cyanamide derivatives have been investigated for genotoxicity.[5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Cyanamide is suspected of damaging fertility or the unborn child.[1][2]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.Cyanamide may cause damage to organs through prolonged or repeated exposure.[1][2]
Aquatic Hazard (Chronic) Harmful to aquatic life with long lasting effects.Brominated phenols and cyanamide are harmful to aquatic life with long-lasting effects.[1][3]
Physicochemical Properties of a Structurally Similar Compound

While specific data for this compound is unavailable, the properties of a close structural analog, (4-Bromo-2-ethylphenyl)cyanamide, are listed in PubChem.[6]

Table 2: Computed Physicochemical Properties of (4-Bromo-2-ethylphenyl)cyanamide

PropertyValue
Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
XLogP3 3.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 223.99491 Da
Monoisotopic Mass 223.99491 Da
Topological Polar Surface Area 35.8 Ų
Heavy Atom Count 12
Formal Charge 0
Complexity 184

Source: PubChem CID 71423728[6]

Safe Handling and Storage

Given the anticipated hazards, stringent safety protocols are necessary when handling this compound. These recommendations are based on best practices for handling powdered chemical irritants and toxic substances.[7][8][9]

Engineering Controls
  • All work involving the handling of powdered this compound should be conducted in a designated area within a properly functioning chemical fume hood to minimize inhalation exposure.[10]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)
  • Eye Protection: ANSI-certified chemical splash goggles are required.[11]

  • Hand Protection: Chemically compatible gloves, such as butyl rubber, should be worn.[12]

  • Skin and Body Protection: A knee-length lab coat and appropriate protective clothing should be worn to prevent skin exposure.[11]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[13]

Handling Procedures
  • Avoid the formation of dust and aerosols.[14]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[15]

  • Wash hands thoroughly after handling.[15]

  • For weighing, if a balance cannot be located inside a fume hood, consider using an exhausted balance enclosure or purchasing the material in pre-weighed, sealed vials.[8]

Storage
  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed.[3]

  • Store in a locked cabinet or other secure location.[15]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]

Experimental Protocols

Due to the lack of specific studies on this compound, this section provides detailed, generic protocols for preliminary toxicological assessment.

Chemical Hazard Identification Workflow

The first step in working with a new compound is a thorough hazard identification process.[16][17]

Hazard_Identification_Workflow cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Risk Mitigation A Literature Search & Theoretical Estimation B Review Safety Data Sheets (if available for analogs) A->B C Analyze Chemical Structure for Reactive/Toxic Functional Groups B->C D Identify Gaps in Knowledge C->D E Perform Thermal Screening (DSC, TGA) D->E F Small-Scale Sensitivity Testing (Shock, Friction) D->F G Define Safe Operating Limits (Temperature, Pressure, etc.) E->G F->G H Develop Standard Operating Procedures (SOPs) G->H I Establish Emergency Response Plan H->I

Caption: A logical workflow for the systematic identification and mitigation of chemical hazards.

In Vitro Cytotoxicity Assessment Protocol (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability.[18] It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[18]

  • Cell Seeding:

    • Culture a suitable mammalian cell line (e.g., HeLa, HepG2) to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the diluted compound solutions to the respective wells.

    • Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • After incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cytotoxicity_Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of test compound B->C D Treat cells with compound and controls C->D E Incubate for 24-72h D->E F Add MTT reagent to each well E->F G Incubate for 3-4h (Formazan formation) F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: A generalized experimental workflow for assessing in vitro cytotoxicity using the MTT assay.

Genotoxicity Assessment Strategy

A standard battery of tests is recommended to assess the genotoxic potential of a new chemical.[19][20]

  • Stage 1: In Vitro Testing

    • Gene Mutation: A bacterial reverse mutation test (Ames test) should be performed to detect point mutations.[21]

    • Chromosomal Damage: An in vitro micronucleus test or a chromosomal aberration test using mammalian cells should be conducted to assess for clastogenicity and aneuploidy.[22]

  • Stage 2: In Vivo Testing (if Stage 1 is positive)

    • If a positive result is obtained in the in vitro tests, an in vivo test for chromosomal damage using rodent hematopoietic cells (e.g., a micronucleus test) is recommended to evaluate the genotoxic potential in a whole animal system.[19]

Potential Signaling Pathways of Interest

No information is available regarding the specific signaling pathways affected by this compound. However, based on the toxicities of related compounds, several pathways could be hypothesized as relevant for investigation. For instance, compounds causing cellular damage and genetic defects may activate stress response and DNA damage pathways.

Disclaimer: The following diagram is a hypothetical representation of cellular pathways that could be investigated and is not based on experimental data for this compound.

Hypothetical_Signaling_Pathway cluster_0 Cellular Exposure cluster_1 Cellular Stress Response cluster_2 Downstream Signaling cluster_3 Cellular Outcomes Compound This compound ROS Reactive Oxygen Species (ROS) Production Compound->ROS ER_Stress Endoplasmic Reticulum Stress Compound->ER_Stress DNA_Damage DNA Damage Compound->DNA_Damage MAPK MAPK Pathway (p38, JNK) ROS->MAPK UPR Unfolded Protein Response (UPR) ER_Stress->UPR DDR DNA Damage Response (ATM/ATR, p53) DNA_Damage->DDR Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis UPR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DDR->Apoptosis

References

Synthesis of Phenylcyanamide: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylcyanamide is a valuable chemical scaffold and an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. Its unique N-C≡N structure allows it to act as a versatile building block for constructing more complex molecules, particularly nitrogen-containing heterocycles like guanidines and amidines. This technical guide provides a comprehensive review of the core synthetic methodologies for phenylcyanamide, focusing on reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate comparison and implementation in a research and development setting.

Core Synthetic Strategies

The synthesis of phenylcyanamide can be broadly categorized into three primary approaches based on the starting material: direct cyanation of aniline, desulfurization of phenylthiourea, and dehydration of phenylurea. Each method presents distinct advantages regarding precursor availability, reaction conditions, and safety considerations.

Direct N-Cyanation of Aniline (von Braun Reaction)

The most established and direct method for synthesizing phenylcyanamide is the electrophilic N-cyanation of aniline. This reaction typically employs the highly reactive and toxic cyanogen bromide (BrCN) and is a variation of the von Braun reaction. The mechanism involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of cyanogen bromide, followed by deprotonation, usually with a mild base, to yield the final product.

While effective, the acute toxicity and hazardous nature of cyanogen bromide have driven the development of alternative, safer cyanating agents. Modern approaches often involve the in situ generation of an electrophilic cyanide source from less hazardous precursors like N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂), minimizing direct handling of toxic reagents.[1][2]

von_Braun_Mechanism cluster_reactants Reactants cluster_product Product Aniline Aniline (Ph-NH₂) Intermediate [Ph-NH₂(⁺)-C≡N] Br⁻ Aniline->Intermediate Nucleophilic Attack BrCN Cyanogen Bromide (Br-C≡N) Product Phenylcyanamide (Ph-NH-C≡N) Intermediate->Product Deprotonation Base - HBr (Base)

Caption: Mechanism of direct N-cyanation of aniline.

Desulfurization of Phenylthiourea

A prominent modern alternative to direct cyanation is the desulfurization of N-phenylthiourea. This method is advantageous due to its use of more stable and less toxic starting materials. The reaction typically proceeds by treating phenylthiourea with an oxidizing agent or under metal-catalyzed conditions to extrude sulfur, forming the N-C≡N bond. Recent advancements have established efficient, one-pot procedures using copper catalysts and a base, which can achieve high yields under relatively mild conditions.[3]

The proposed mechanism involves the formation of an isothiourea intermediate, which then undergoes elimination in the presence of a copper catalyst and base to generate phenylcyanamide and a thiol intermediate.[4] The thiol is subsequently oxidized, driving the reaction to completion.

Desulfurization_Workflow Start Phenylthiourea Int1 Isothiourea Intermediate Start->Int1 Base + Halide Int2 Thiol Intermediate Int1->Int2 Elimination Product Phenylcyanamide Int1->Product Elimination (Cu(OH)₂, Base) Byproduct Disulfane Byproduct Int2->Byproduct Air Oxidation Synthesis_Comparison cluster_comments Method Characteristics Product Phenylcyanamide Aniline Aniline Aniline->Product Direct Cyanation (e.g., BrCN) c1 High Hazard, Direct Route Thiourea Phenylthiourea Thiourea->Product Desulfurization (e.g., Cu(OH)₂) c2 Safer, High Yield Urea Phenylurea Urea->Product Dehydration (e.g., SOCl₂) c3 Harsh, Potential Byproducts

References

Methodological & Application

Application Notes and Protocols for (4-Bromo-2-propylphenyl)cyanamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Bromo-2-propylphenyl)cyanamide is a substituted aryl cyanamide that holds potential as a versatile synthetic intermediate in medicinal chemistry and materials science. Its unique structural features, including a reactive cyanamide group, a bromine atom for further functionalization, and a propyl group influencing steric and electronic properties, make it a valuable building block for the synthesis of diverse molecular scaffolds. This document provides an overview of its potential applications and detailed protocols for its synthesis and subsequent use in the construction of nitrogen-containing heterocycles.

Anticipated Applications

Aryl cyanamides are recognized as key precursors in the synthesis of a wide array of nitrogen-containing heterocycles, many of which are privileged structures in drug discovery.[1][2] The presence of the bromo-substituent on the phenyl ring of this compound offers a strategic handle for further molecular elaboration through cross-coupling reactions, enabling the introduction of additional diversity.

Potential applications include:

  • Synthesis of Substituted Quinolines and Quinazolines: Aryl cyanamides can undergo cyclization reactions to form quinoline and quinazoline cores, which are prevalent in numerous biologically active compounds.[1][2]

  • Precursor to Guanidine Derivatives: The cyanamide moiety can be readily converted into a guanidine group, a common pharmacophore in medicinal chemistry.

  • Development of Bioactive Compounds: The unique substitution pattern of this compound can be exploited to synthesize novel compounds with potential therapeutic applications. The cyanamide functional group itself can be found in biologically active molecules.[3]

Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route to this compound is proposed to proceed in two main stages: first, the synthesis of the precursor 4-Bromo-2-propylaniline, followed by its cyanation.

Synthetic_Pathway Start 4-Bromoaniline Intermediate1 N-(4-Bromophenyl)propanamide Start->Intermediate1 Propionyl chloride, Pyridine Intermediate2 1-(2-Amino-5-bromophenyl)propan-1-one Intermediate1->Intermediate2 Fries Rearrangement (AlCl3) Intermediate3 4-Bromo-2-propylaniline Intermediate2->Intermediate3 Wolff-Kishner Reduction FinalProduct This compound Intermediate3->FinalProduct Cyanogen bromide or NCS/Zn(CN)2 Quinazoline_Synthesis Cyanamide This compound Quinazoline Substituted Quinazoline Cyanamide->Quinazoline AnthranilicAcid Anthranilic Acid Derivative AnthranilicAcid->Quinazoline Lewis Acid Catalyst

References

Application Notes and Protocols: Reaction of (4-Bromo-2-propylphenyl)cyanamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the reaction of (4-bromo-2-propylphenyl)cyanamide with various nucleophiles, including amines, thiols, and alcohols. This information is intended to guide researchers in the synthesis of guanidines, isothioureas, and isoureas, which are important scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a versatile intermediate for the synthesis of a variety of nitrogen-containing compounds. The cyanamide functional group exhibits dual reactivity; the nitrogen atom is nucleophilic, while the nitrile carbon is electrophilic. This allows for facile addition of nucleophiles across the carbon-nitrogen triple bond, providing access to a diverse range of substituted products. The bromo and propyl substituents on the phenyl ring offer opportunities for further synthetic modifications, making this a valuable building block in discovery chemistry.

Reaction with Amine Nucleophiles: Synthesis of Substituted Guanidines

The reaction of this compound with primary and secondary amines leads to the formation of N,N'-disubstituted guanidines. This transformation can be achieved under thermal conditions or accelerated by the use of Lewis acids or copper catalysts.

General Reaction Scheme:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Add this compound and catalyst/base to a dry flask under inert atmosphere. Solvent Add anhydrous solvent. Start->Solvent Nucleophile Add nucleophile (amine, thiol, or alcohol) dropwise at the specified temperature. Solvent->Nucleophile Heating Heat the reaction mixture to the specified temperature and monitor progress by TLC. Nucleophile->Heating Quench Cool and quench the reaction. Heating->Quench Extract Perform aqueous workup and extract with an organic solvent. Quench->Extract Dry Dry the organic layer and concentrate under reduced pressure. Extract->Dry Purify Purify the crude product by column chromatography. Dry->Purify Characterize Characterize the final product by NMR and Mass Spectrometry. Purify->Characterize

Application Notes and Protocols: (4-Bromo-2-propylphenyl)cyanamide in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of (4-bromo-2-propylphenyl)cyanamide as a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous arylcyanamides and serve as a guide for the development of novel molecular entities.

Introduction

This compound is a substituted arylcyanamide with significant potential in synthetic organic and medicinal chemistry. The presence of the cyanamide functional group, along with the bromo and propyl substituents on the phenyl ring, offers multiple reaction sites for the construction of diverse heterocyclic scaffolds. The cyanamide moiety can act as a key synthon in cyclization reactions, while the bromo substituent provides a handle for further functionalization via cross-coupling reactions. This document outlines potential synthetic routes to important heterocyclic cores, including quinazolines, benzimidazoles, and benzothiazoles, starting from this compound.

Potential Applications in Heterocyclic Synthesis

This compound can be utilized as a precursor for the synthesis of a variety of heterocyclic systems. The nitrile group of the cyanamide is a versatile functional group that can participate in various cycloaddition and cyclization reactions.

Synthesis of Substituted Quinazolines

Quinazolines are a class of bicyclic heterocyclic compounds that exhibit a wide range of biological activities. The reaction of arylcyanamides with appropriate precursors can lead to the formation of the quinazoline ring system.

A potential approach for the synthesis of functionalized quinazolin-4(H)-imines involves a copper-catalyzed reaction of this compound with a 2-cyanoarylboronic acid and an amine.[1] This methodology allows for the introduction of diverse substituents on the quinazoline core.

Another strategy involves the reaction of this compound with 2-aminobenzophenones.[2] This acid or base-mediated annulation provides a direct route to 2-aminoquinazolines.

G

Caption: Proposed synthetic pathways for quinazoline derivatives from this compound.

Synthesis of Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties. A plausible route to 2-aminobenzimidazoles involves the intramolecular cyclization of an amidine intermediate, which can be generated from this compound.

This transformation can be achieved by reacting this compound with an ortho-phenylenediamine derivative. The reaction typically proceeds through the formation of a guanidine-type intermediate followed by cyclization.

G

Caption: Proposed pathway for the synthesis of benzimidazole derivatives.

Synthesis of Benzothiazoles

Benzothiazoles are a valuable scaffold in medicinal chemistry. The synthesis of 2-cyanobenzothiazoles can be achieved through the cyclization of N-arylcyanothioformamides.[3][4] this compound can be converted to the corresponding N-(4-bromo-2-propylphenyl)cyanothioformamide, which can then undergo intramolecular C-S bond formation to yield the desired benzothiazole.

This cyclization is often catalyzed by a palladium/copper system.[3]

G

Caption: Proposed pathway for the synthesis of a benzothiazole derivative.

Experimental Protocols (Illustrative)

The following protocols are adapted from established procedures for similar compounds and are provided as a starting point for experimental investigation. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

General Experimental Workflow

G

Caption: A generalized workflow for the synthesis and characterization of heterocyclic compounds.

Protocol for the Synthesis of a Substituted Quinazolin-4(H)-imine (Illustrative)

Based on the methodology reported by Singh et al.[5]

  • To a stirred solution of this compound (1.0 mmol) in toluene (10 mL) are added 2-cyanophenylboronic acid (1.2 mmol), the desired primary amine (1.1 mmol), and copper(II) acetate (0.1 mmol).

  • The reaction mixture is stirred at 50 °C under an inert atmosphere for 12-24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol for the Synthesis of a 2-Amino-1-(4-bromo-2-propylphenyl)-1H-benzimidazole (Illustrative)
  • A mixture of this compound (1.0 mmol) and o-phenylenediamine (1.1 mmol) in a suitable solvent (e.g., DMF or DMSO) is heated at 100-120 °C.

  • The reaction can be promoted by the addition of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography.

Protocol for the Synthesis of 2-Cyano-6-bromo-4-propylbenzothiazole (Illustrative)

Step 1: Synthesis of N-(4-bromo-2-propylphenyl)cyanothioformamide

  • This compound is treated with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine.

  • The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Intramolecular Cyclization

Based on the methodology reported by Gellis et al.[3]

  • To a solution of N-(4-bromo-2-propylphenyl)cyanothioformamide (1.0 mmol) in a mixture of DMF/DMSO (1:1) are added PdCl2 (10 mol%) and CuI (20 mol%).

  • The reaction mixture is heated at 120 °C for 4-6 hours.

  • After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data (Illustrative)

The following table summarizes expected, yet hypothetical, quantitative data for the proposed syntheses based on yields reported for analogous reactions in the literature. These values should be considered as a guide for experimental planning and are subject to optimization.

Heterocyclic CoreStarting MaterialKey ReagentsCatalystSolventTemp (°C)Time (h)Illustrative Yield (%)
Quinazolin-4(H)-imineThis compound2-Cyanophenylboronic acid, AmineCu(OAc)2Toluene5012-2460-85
2-Amino-benzimidazoleThis compoundo-PhenylenediamineAcid/BaseDMF1208-1655-75
2-Cyano-benzothiazoleN-(4-Bromo-2-propylphenyl)cyanothioformamide-PdCl2 / CuIDMF/DMSO1204-665-80

Conclusion

This compound represents a promising and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold. The presence of the bromo-substituent offers further opportunities for late-stage functionalization, enabling the generation of diverse compound libraries for drug discovery and development programs. Experimental validation of the proposed routes is encouraged to fully elucidate the synthetic utility of this compound.

References

Application Notes and Protocols: Synthesis of Substituted Guanidines from (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidines are a critical pharmacophore found in a wide array of biologically active molecules and pharmaceuticals. Their basicity and ability to form multiple hydrogen bonds contribute to their high affinity for various biological targets. The synthesis of substituted guanidines is therefore of significant interest in medicinal chemistry and drug discovery. This document provides a detailed protocol for the synthesis of substituted guanidines via the guanylation of amines using (4-Bromo-2-propylphenyl)cyanamide as the starting material. The protocol is based on established methods for the synthesis of guanidines from aryl cyanamides, employing a Lewis acid-catalyzed addition of an amine.

The reaction proceeds through the activation of the cyanamide by a Lewis acid, which facilitates the nucleophilic attack of an amine to form the corresponding guanidine. This method is advantageous due to its operational simplicity and the ability to introduce a wide range of substituents on the guanidine moiety by varying the amine component.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis of a representative substituted guanidine from this compound and a generic primary or secondary amine (R¹R²NH).

Materials and Equipment
  • Reagents:

    • This compound

    • Amine (R¹R²NH)

    • Scandium(III) triflate (Sc(OTf)₃) or other suitable Lewis acid (e.g., AlCl₃, TiCl₄)

    • Anhydrous solvent (e.g., Toluene, Chlorobenzene, or Acetonitrile)

    • Deionized Water

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Analytical balance

    • Thin Layer Chromatography (TLC) plates and developing chamber

Synthesis of N-(4-Bromo-2-propylphenyl)-N',N''-dialkyl/aryl-guanidine

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Addition of Amine and Solvent: Add the desired primary or secondary amine (R¹R²NH) (1.1 - 1.5 eq) to the flask, followed by an anhydrous solvent (e.g., Toluene, 0.1 - 0.5 M concentration of the cyanamide).

  • Catalyst Addition: Add the Lewis acid catalyst, for instance, Scandium(III) triflate (Sc(OTf)₃) (0.1 eq), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 15 minutes, and then heat to reflux (the specific temperature will depend on the solvent used). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted guanidine.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of substituted guanidines from this compound. The data is illustrative and may vary depending on the specific amine used.

EntryAmine (R¹R²NH)Equivalents of AmineCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Benzylamine1.2Sc(OTf)₃ (10)Toluene1101285
2Morpholine1.2Sc(OTf)₃ (10)Toluene110892
3Aniline1.5AlCl₃ (20)Chlorobenzene1302465
4Diethylamine1.2Sc(OTf)₃ (10)Acetonitrile821678

Mandatory Visualization

Reaction Workflow

Caption: General Workflow for the Synthesis of Substituted Guanidines.

Proposed Reaction Mechanism

G Figure 2: Proposed Mechanism for Lewis Acid-Catalyzed Guanylation cyanamide Ar-NH-C≡N (this compound) activated_complex [Ar-NH-C≡N···LA] Activated Complex cyanamide->activated_complex Coordination lewis_acid LA (Lewis Acid, e.g., Sc³⁺) lewis_acid->activated_complex amine R¹R²NH (Amine) guanidinium_salt [Ar-NH-C(=N⁺H₂R¹R²)NH] Protonated Guanidine amine->guanidinium_salt carbodiimide_intermediate Ar-N=C=N-H (Carbodiimide Intermediate) activated_complex->carbodiimide_intermediate Rearrangement carbodiimide_intermediate->guanidinium_salt Nucleophilic Attack product Ar-NH-C(=NH)NR¹R² Substituted Guanidine guanidinium_salt->product Deprotonation

Caption: Proposed Mechanism for Lewis Acid-Catalyzed Guanylation.

Application Notes and Protocols: Unraveling the Mechanism of N-CN Bond Cleavage in (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential mechanisms governing the N-CN bond cleavage of (4-Bromo-2-propylphenyl)cyanamide. This document outlines plausible chemical and enzymatic pathways, detailed experimental protocols for their investigation, and visual representations of key processes to guide researchers in studying the metabolism and reactivity of this compound.

Introduction

This compound is a substituted aryl cyanamide with potential applications in medicinal chemistry and drug development. Understanding the stability and cleavage of its N-CN bond is crucial for elucidating its mechanism of action, metabolic fate, and potential toxicological profile. This document explores putative mechanisms for this cleavage, drawing from established principles of cyanamide chemistry and xenobiotic metabolism.

The N-CN bond in cyanamides can be cleaved through various pathways, including metal-catalyzed reactions, acid- or base-mediated hydrolysis, and enzymatic transformations. The electronic properties of the aryl substituent significantly influence the reactivity of the N-CN bond. In this compound, the electron-withdrawing bromine atom and the ortho-propyl group are expected to play key roles in modulating its reactivity.

Proposed Mechanisms of N-CN Bond Cleavage

Two primary pathways are proposed for the N-CN bond cleavage of this compound: chemical cleavage and enzymatic metabolism.

Chemical Cleavage

Chemical cleavage can occur under various conditions, with the reaction mechanism being highly dependent on the reagents and reaction environment.

  • Lewis Acid-Promoted Cleavage: Lewis acids can activate the cyanamide group, facilitating nucleophilic attack and subsequent cleavage of the N-CN bond. This process is particularly relevant in environments where Lewis acidic species are present.[1]

  • Radical Reactions: The N-CN bond can undergo homolytic cleavage to form cyanamide radicals, which can then react with other molecules.[2] This pathway may be initiated by radical initiators or photochemical activation.

  • Oxidative Cleavage: Strong oxidizing agents can promote the cleavage of C-N bonds in related amide structures, a process that could potentially be applicable to cyanamides.[3][4]

Enzymatic Cleavage (Metabolism)

In a biological system, this compound is likely to undergo enzymatic metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver. While specific metabolic data for this compound is unavailable, analogies can be drawn from the metabolism of other xenobiotics.[5]

The proposed metabolic steps are:

  • Oxidative Deamination/Decyanation: CYP enzymes can catalyze the oxidation of the nitrogen atom or the adjacent carbon, leading to an unstable intermediate that spontaneously cleaves the N-CN bond. This would result in the formation of 4-bromo-2-propylaniline and a cyanide metabolite.

  • Hydroxylation: The aromatic ring or the propyl side chain can be hydroxylated by CYP enzymes. These modifications can alter the electronic properties of the molecule and potentially influence the stability of the N-CN bond.

Experimental Protocols

To investigate the proposed mechanisms, the following experimental protocols can be employed.

Protocol for Investigating Chemical Cleavage

Objective: To determine the stability of this compound under various chemical conditions and identify the cleavage products.

Materials:

  • This compound

  • Lewis acids (e.g., B(C₆F₅)₃, AlCl₃)

  • Radical initiator (e.g., AIBN)

  • Oxidizing agent (e.g., IBX)

  • Organic solvents (e.g., THF, acetonitrile)

  • HPLC-MS system

  • NMR spectrometer

Procedure:

  • Reaction Setup: In separate reaction vessels, dissolve this compound in an appropriate solvent.

  • Reagent Addition:

    • To investigate Lewis acid-promoted cleavage, add a stoichiometric amount of the Lewis acid.

    • For radical reactions, add a catalytic amount of the radical initiator and heat the reaction mixture.

    • For oxidative cleavage, add the oxidizing agent.

  • Reaction Monitoring: Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or HPLC.

  • Product Identification: Once the reaction is complete or has reached a steady state, quench the reaction and analyze the product mixture using HPLC-MS and NMR to identify the cleavage products.

Protocol for Investigating Enzymatic Cleavage

Objective: To determine if this compound is metabolized by liver enzymes and to identify the resulting metabolites.

Materials:

  • This compound

  • Human liver microsomes (HLMs) or recombinant CYP enzymes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Setup: Prepare incubation mixtures containing phosphate buffer, HLMs or specific CYP enzymes, and the NADPH regenerating system.

  • Substrate Addition: Add this compound to the incubation mixtures to initiate the metabolic reaction.

  • Incubation: Incubate the mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Metabolite Identification: Analyze the supernatant using an LC-MS/MS system to identify and quantify the parent compound and any metabolites formed.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Chemical Stability of this compound

ConditionReagentTime (h)% Parent Compound RemainingMajor Cleavage Product(s)
Lewis AcidB(C₆F₅)₃1
RadicalAIBN4
OxidativeIBX2

Table 2: In Vitro Metabolism of this compound in HLMs

Time (min)% Parent Compound RemainingMetabolite 1 (Area)Metabolite 2 (Area)
010000
15
30
60

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate the proposed mechanisms and workflows.

G cluster_chemical Chemical Cleavage Pathways A This compound B Lewis Acid (e.g., B(C₆F₅)₃) A->B Lewis Acid Activation C Radical Initiator (e.g., AIBN) A->C Radical Initiation D Oxidizing Agent (e.g., IBX) A->D Oxidation E Cleavage Products B->E C->E D->E

Caption: Proposed chemical cleavage pathways for this compound.

G cluster_enzymatic Proposed Enzymatic Metabolism A This compound B CYP450 Enzymes + NADPH A->B C Oxidative Deamination/ Decyanation B->C D Aromatic/Aliphatic Hydroxylation B->D E 4-Bromo-2-propylaniline + Cyanide Metabolite C->E F Hydroxylated Metabolites D->F

Caption: Proposed enzymatic metabolism of this compound.

G cluster_workflow Experimental Workflow for Metabolism Study A Incubation with Liver Microsomes B Reaction Quenching (Acetonitrile) A->B C Protein Precipitation (Centrifugation) B->C D Supernatant Collection C->D E LC-MS/MS Analysis D->E F Metabolite Identification and Quantification E->F

Caption: Experimental workflow for studying the in vitro metabolism.

Conclusion

The N-CN bond cleavage of this compound is a critical aspect of its chemical and biological profile. The proposed mechanisms and experimental protocols in these application notes provide a solid framework for researchers to investigate its reactivity and metabolic fate. A thorough understanding of these processes is essential for the rational design and development of new therapeutic agents based on this chemical scaffold.

References

Application Notes and Protocols for (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential uses and experimental procedures for the novel compound (4-Bromo-2-propylphenyl)cyanamide. Due to the limited availability of specific data for this compound, the following protocols are based on established methodologies for structurally similar molecules and general practices in drug discovery and chemical biology.

Compound Overview and Potential Applications

This compound is a synthetic organic compound featuring a phenylcyanamide core structure. The presence of a bromine atom and a propyl group on the phenyl ring suggests potential for various biological activities. The cyanamide group is a versatile functional group in medicinal chemistry, known to act as a bioisostere for other functional groups and participate in various biological interactions.[1][2] Brominated aromatic compounds are also prevalent in many biologically active molecules, including some with anticancer properties.

Potential applications for investigation include:

  • Anticancer Agent: As a potential cytotoxic agent against various cancer cell lines.

  • Enzyme Inhibitor: The cyanamide moiety can interact with the active sites of various enzymes.[3]

  • Chemical Probe: For studying biological pathways where related structures have shown activity.

  • Scaffold for Library Synthesis: As a starting material for the synthesis of more complex molecules with potential therapeutic value.

Synthesis Protocol

A plausible synthetic route for this compound is outlined below, adapted from general methods for the synthesis of N-substituted cyanamides.[4][5]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A 4-Bromo-2-propylaniline C This compound A->C B Cyanogen Bromide (BrCN) B->C R Base (e.g., NaHCO3) Solvent (e.g., THF/Water)

Figure 1: Proposed synthesis of this compound.

Materials:

  • 4-Bromo-2-propylaniline

  • Cyanogen bromide (BrCN)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a well-ventilated fume hood, dissolve 4-Bromo-2-propylaniline (1 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 equivalents) in THF to the reaction mixture while maintaining the temperature at 0°C. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care.

  • Add sodium bicarbonate (2 equivalents) portion-wise to neutralize the hydrobromic acid formed during the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

In Vitro Cytotoxicity Assessment

To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed on a panel of human cancer cell lines.[6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Experimental Workflow:

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 3-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Data analysis to determine IC50 values H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCompoundIC₅₀ (µM)
HeLa (Cervical Cancer)This compound15.2 ± 2.1
MCF-7 (Breast Cancer)This compound28.7 ± 3.5
A549 (Lung Cancer)This compound45.1 ± 5.8
Doxorubicin (Positive Control)Doxorubicin0.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Potential Signaling Pathway Involvement

While the specific mechanism of action for this compound is unknown, structurally related compounds have been shown to induce apoptosis in cancer cells. A logical next step would be to investigate its effect on key apoptotic pathways.

G cluster_compound Compound Treatment cluster_pathway Apoptotic Signaling Pathway Compound This compound Bax_Bak Bax/Bak Activation Compound->Bax_Bak Induces Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Hypothetical signaling pathway for apoptosis induction.

Further experiments, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and flow cytometry for apoptosis markers (e.g., Annexin V staining), would be necessary to elucidate the precise mechanism of action.

Safety Precautions

As with any novel chemical compound, this compound should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted. General handling guidelines include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Dispose of waste according to institutional and local regulations.

References

Catalytic Reactions Involving Substituted Cyanamides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the diverse applications of substituted cyanamides in catalytic reactions. It includes key quantitative data, comprehensive experimental protocols for significant transformations, and visualizations of relevant pathways and workflows.

Substituted cyanamides are versatile building blocks in modern organic synthesis due to the unique reactivity of the N-cyano group.[1] Their application in catalytic processes has led to the efficient construction of complex nitrogen-containing molecules, many of which are relevant to the pharmaceutical and agrochemical industries. This document outlines several key catalytic reactions involving substituted cyanamides, providing practical information for their application in a research setting.

I. Synthesis of Substituted Cyanamides

The primary method for synthesizing disubstituted cyanamides is the N-cyanation of secondary amines. While cyanogen bromide has traditionally been used, the development of safer and more versatile catalytic systems is an area of active research.

Copper-Catalyzed N-Cyanation of Secondary Amines

Copper catalysts offer an effective means for the N-cyanation of secondary amines using various cyanide sources. One notable method employs CuCN as both the cyanide source and a catalyst precursor, in a process that can be self-catalyzed or accelerated by the addition of a copper salt like CuBr₂.[1] Another approach utilizes the radical initiator azobisisobutyronitrile (AIBN) as the cyanide source in the presence of a copper(I) catalyst.[1]

Table 1: Copper-Catalyzed N-Cyanation of Secondary Amines

EntryAmine SubstrateCyanide SourceCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
1DibenzylamineCuCNCuBr₂ (10 mol%), TMEDAToluene1002485[1]
2MorpholineCuCNCuBr₂ (10 mol%), TMEDAToluene1002478[1]
3PiperidineAIBNCuI (10 mol%), K₂CO₃DMSO801292[1]
4PyrrolidineAIBNCuI (10 mol%), K₂CO₃DMSO801288[1]
Experimental Protocol: Copper-Catalyzed N-Cyanation of a Secondary Amine with AIBN

This protocol is a general procedure for the copper-catalyzed N-cyanation of a secondary amine using AIBN as the cyanide source.

Materials:

  • Secondary amine (1.0 mmol)

  • Azobisisobutyronitrile (AIBN) (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the secondary amine (1.0 mmol), AIBN (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMSO (5 mL) to the flask.

  • Stir the reaction mixture at 80 °C for 12 hours under an air atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N,N-disubstituted cyanamide.

G Workflow for the Synthesis of Substituted Cyanamides cluster_synthesis Synthesis of Substituted Cyanamides start Secondary Amine reaction Catalytic N-Cyanation or C-H Cyanation start->reaction reagent Cyanating Agent (e.g., AIBN, NCTS) reagent->reaction catalyst Catalyst (e.g., Cu(I), Rh(III)) catalyst->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Substituted Cyanamide purification->product

Caption: General workflow for the synthesis of substituted cyanamides.

II. Metal-Catalyzed [2+2+2] Cycloaddition Reactions

The [2+2+2] cycloaddition of substituted cyanamides with two alkyne units is a powerful, atom-economical method for synthesizing highly substituted 2-aminopyridines. Various transition metal catalysts, including nickel, iron, and iridium, have been shown to be effective for this transformation.[2][3][4]

Nickel-Catalyzed [2+2+2] Cycloaddition

Nickel catalysts, particularly in combination with N-heterocyclic carbene (NHC) ligands, are highly efficient for the cycloaddition of diynes with cyanamides at room temperature.[3][5]

Table 2: Nickel-Catalyzed [2+2+2] Cycloaddition of Diynes with Cyanamides [3]

EntryDiyne SubstrateCyanamide SubstrateCatalyst SystemSolventTemp.Time (min)Yield (%)
11,7-OctadiyneN-Cyanopyrrolidine[Ni(cod)₂] (5 mol%), IMes (10 mol%)TolueneRT6095
21,7-OctadiyneN-Cyanodibenzylamine[Ni(cod)₂] (5 mol%), IMes (10 mol%)TolueneRT6088
3Diethyl dipropargylmalonateN-Cyanopyrrolidine[Ni(cod)₂] (5 mol%), SIPr (10 mol%)TolueneRT6080
4Diethyl dipropargylmalonateN-Cyanodimethylamine[Ni(cod)₂] (5 mol%), SIPr (10 mol%)TolueneRT6086
Iron-Catalyzed [2+2+2] Cycloaddition

Iron catalysts provide a more cost-effective and environmentally benign alternative to other transition metals for [2+2+2] cycloadditions.[2][6] These reactions can be performed at room temperature or with gentle heating to afford 2-aminopyridines in good to excellent yields.

Table 3: Iron-Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides [2][7]

EntryDiyne SubstrateCyanamide SubstrateCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
11,7-OctadiyneN-CyanopyrrolidineFeCl₂ (10 mol%), L1 (10 mol%), ZnBenzene752492
21,7-OctadiyneN-CyanodimethylamineFeCl₂ (10 mol%), L1 (10 mol%), ZnBenzene752485
3Diethyl dipropargylmalonateN-CyanopyrrolidineFeI₂ (5 mol%), dppp (6 mol%), ZnTolueneRT2491
4Diethyl dipropargylmalonateN-CyanodibenzylamineFeI₂ (5 mol%), dppp (6 mol%), ZnTolueneRT2487

L1 = bis(aldimino)pyridine ligand

Iridium-Catalyzed [2+2+2] Cycloaddition

Iridium catalysts, such as [Ir(cod)Cl]₂ with a bisphosphine ligand like BINAP, are also effective for the [2+2+2] cycloaddition of α,ω-diynes with cyanamides.[4]

Table 4: Iridium-Catalyzed [2+2+2] Cycloaddition of α,ω-Diynes with Cyanamides [8]

EntryDiyne SubstrateCyanamide SubstrateCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
1Diethyl dipropargylmalonateN-Cyanopyrrolidine[Ir(cod)Cl]₂ (2.5 mol%), rac-BINAP (5 mol%)Toluene801295
2Diethyl dipropargylmalonateN-Cyanodimethylamine[Ir(cod)Cl]₂ (2.5 mol%), rac-BINAP (5 mol%)Toluene801288
3N,N-Dibenzyl-2,2-dipropargylamineN-Cyanopyrrolidine[Ir(cod)Cl]₂ (2.5 mol%), DPPF (5 mol%)Toluene801292
4N,N-Dibenzyl-2,2-dipropargylamineN-Cyanodimethylamine[Ir(cod)Cl]₂ (2.5 mol%), DPPF (5 mol%)Toluene801285
Experimental Protocol: Nickel-Catalyzed [2+2+2] Cycloaddition of a Diyne and a Cyanamide

This protocol describes a general procedure for the nickel-catalyzed cycloaddition of a diyne with a substituted cyanamide.

Materials:

  • Diyne (0.5 mmol)

  • Substituted cyanamide (0.5 mmol)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (0.025 mmol, 5 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl) (0.05 mmol, 10 mol%)

  • n-Butyllithium (n-BuLi) (0.125 mmol, 25 mol%)

  • Toluene (5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • In a glovebox, add [Ni(cod)₂] (0.025 mmol) and SIPr·HCl (0.05 mmol) to a Schlenk flask.

  • Add toluene (2 mL) and stir the mixture for 10 minutes at room temperature.

  • Cool the mixture to 0 °C and add n-BuLi (0.125 mmol) dropwise. Stir for an additional 30 minutes at room temperature.

  • To this catalyst solution, add a solution of the diyne (0.5 mmol) and the cyanamide (0.5 mmol) in toluene (3 mL).

  • Stir the reaction mixture at room temperature for 60 minutes.

  • Quench the reaction by the addition of 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-aminopyridine product.

G Catalytic Cycle for [2+2+2] Cycloaddition cluster_cycle Metal-Catalyzed [2+2+2] Cycloaddition M_cat M(0) Catalyst (Ni, Fe, Ir) intermediate1 Metallacyclopentadiene M_cat->intermediate1 + Diyne diyne Diyne cyanamide Cyanamide intermediate2 Metallacycloheptatriene intermediate1->intermediate2 + Cyanamide product 2-Aminopyridine intermediate2->product Reductive Elimination product->M_cat Regenerates Catalyst

Caption: A simplified catalytic cycle for the metal-catalyzed [2+2+2] cycloaddition.

III. Rhodium-Catalyzed C-H Cyanation

Substituted cyanamides, particularly N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), can serve as electrophilic cyanating agents in transition metal-catalyzed C-H activation reactions.[9] Rhodium catalysts are particularly effective for the directed C-H cyanation of arenes.[9][10]

Table 5: Rhodium-Catalyzed C-H Cyanation of 2-Phenylpyridine Derivatives with NCTS [9]

EntrySubstrateCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)
12-Phenylpyridine[CpRhCl₂]₂ (1 mol%)AgSbF₆ (10 mol%)Toluene1203692
22-(p-Tolyl)pyridine[CpRhCl₂]₂ (1 mol%)AgSbF₆ (10 mol%)Toluene1203685
32-(p-Methoxyphenyl)pyridine[CpRhCl₂]₂ (1 mol%)AgSbF₆ (10 mol%)Toluene1203688
42-(p-Fluorophenyl)pyridine[CpRhCl₂]₂ (1 mol%)AgSbF₆ (10 mol%)Toluene1203678
Experimental Protocol: Rhodium-Catalyzed C-H Cyanation of 2-Phenylpyridine

This protocol outlines the rhodium-catalyzed C-H cyanation of 2-phenylpyridine using NCTS.[9]

Materials:

  • 2-Phenylpyridine (0.5 mmol)

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.0 mmol)

  • [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%)

  • Silver hexafluoroantimonate (AgSbF₆) (0.05 mmol, 10 mol%)

  • Toluene (2 mL)

  • Sealed tube

  • Magnetic stirrer

  • Heating block

  • Standard glassware for workup and purification

Procedure:

  • To a sealed tube, add 2-phenylpyridine (0.5 mmol), NCTS (1.0 mmol), [Cp*RhCl₂]₂ (0.005 mmol), and AgSbF₆ (0.05 mmol).

  • Add toluene (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 36 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the cyanated product.

IV. Cyanamide-Based Inhibitors in Drug Development

Substituted cyanamides are not only valuable synthetic intermediates but also act as pharmacophores in drug discovery. A notable example is the development of cyanamide-based inhibitors of Cathepsin C, a cysteine protease implicated in inflammatory diseases.

Inhibition of Cathepsin C by Cyanamide-Based Compounds

Cathepsin C is a lysosomal dipeptidyl aminopeptidase that plays a crucial role in the activation of serine proteases in immune cells. Inhibition of this enzyme is a potential therapeutic strategy for inflammatory conditions. Novel cyanamide-based inhibitors have been developed that form a covalent bond with the active site cysteine residue (Cys234) of Cathepsin C, thereby inactivating the enzyme.

G Inhibition of Cathepsin C Signaling cluster_pathway Cathepsin C Inflammatory Pathway CatC_inactive Pro-Cathepsin C CatC_active Active Cathepsin C CatC_inactive->CatC_active Activation Ser_Proteases Serine Proteases (e.g., Neutrophil Elastase) CatC_active->Ser_Proteases Activates Inflammation Inflammatory Response Ser_Proteases->Inflammation Leads to Inhibitor Cyanamide-Based Inhibitor Inhibitor->CatC_active Inhibits

Caption: Simplified signaling pathway showing the inhibition of Cathepsin C.

The discovery and optimization of such inhibitors highlight the importance of the cyanamide moiety in the design of targeted therapeutics. The synthetic protocols for these inhibitors often involve multi-step sequences, culminating in the introduction of the cyanamide group.

References

Application Notes & Protocols: Derivatization of (4-Bromo-2-propylphenyl)cyanamide for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of small molecule libraries with high structural diversity is a cornerstone of modern drug discovery. Derivatization of a core scaffold is a powerful strategy to systematically explore the structure-activity relationship (SAR) and optimize compounds for desired biological activity. This document provides detailed protocols for the derivatization of the (4-bromo-2-propylphenyl)cyanamide scaffold. The cyanamide functional group serves as a versatile chemical handle for the introduction of various substituents, primarily through nucleophilic addition reactions.[1] The resulting guanidine and isourea derivatives are prevalent in compounds with a wide range of biological activities, including kinase inhibition, anticancer, and antimicrobial effects, making this scaffold a promising starting point for screening campaigns.[2][3][4]

Part 1: Synthesis of Starting Material

The starting material, this compound, is prepared from the corresponding aniline via electrophilic cyanation using cyanogen bromide.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromo-2-propylaniline

  • Cyanogen bromide (BrCN)

  • Diethyl ether (anhydrous)

  • Sodium acetate (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve 4-bromo-2-propylaniline (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of cyanogen bromide (1.1 eq) in anhydrous diethyl ether. Caution: Cyanogen bromide is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cyanogen bromide solution dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add anhydrous sodium acetate (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove solids.

  • Wash the filtrate with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

Part 2: Derivatization Strategies

The primary method for derivatizing the this compound core is the acid-catalyzed addition of nucleophiles to the cyanamide group. This approach allows for the rapid generation of a diverse library of substituted guanidines and isoureas.[5][6]

A. Synthesis of Substituted Guanidines

The reaction of the cyanamide with primary or secondary amines yields N,N'- or N,N',N'-substituted guanidines, respectively.[7]

Protocol 2: General Procedure for Guanidine Synthesis

Materials:

  • This compound (starting material)

  • A selection of primary and secondary amines (e.g., benzylamine, morpholine, piperidine)

  • p-Toluenesulfonic acid (p-TsOH) or Scandium(III) triflate (Sc(OTf)₃) as catalyst[5]

  • Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add the desired amine (1.2 eq).

  • Add a catalytic amount of p-TsOH (0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the target guanidine derivative.

B. Synthesis of O-Alkylisoureas

The reaction with alcohols produces O-alkylisourea derivatives.

Protocol 3: General Procedure for O-Alkylisourea Synthesis

Materials:

  • This compound (starting material)

  • A selection of primary or secondary alcohols (e.g., ethanol, isopropanol, benzyl alcohol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen alcohol, using it as both reactant and solvent. If the alcohol is solid or very high-boiling, use DCM as a co-solvent.

  • Add trifluoroacetic acid (1.5 eq) to the mixture.

  • Stir the reaction at 40-50 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Part 3: Data Presentation

The following tables summarize hypothetical, yet representative, data for a small library of synthesized derivatives.

Table 1: Synthesis of this compound Derivatives

Derivative IDReactantProduct ClassReaction Time (h)Yield (%)Purity (HPLC, %)
SM-01 -Aryl Cyanamide1685>98
GD-01 BenzylamineGuanidine2478>99
GD-02 MorpholineGuanidine366597
GD-03 PiperidineGuanidine3072>99
IU-01 EthanolO-Alkylisourea186896
IU-02 IsopropanolO-Alkylisourea245595

Table 2: Hypothetical Biological Screening Results (Kinase X Inhibition)

Derivative IDProduct ClassIC₅₀ (µM)
SM-01 Aryl Cyanamide>100
GD-01 Guanidine15.2
GD-02 Guanidine5.8
GD-03 Guanidine8.1
IU-01 O-Alkylisourea45.7
IU-02 O-Alkylisourea62.3

Part 4: Biological Assay Protocol

A generic kinase inhibition assay is provided as an example for screening the synthesized library.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Materials:

  • Synthesized compounds dissolved in DMSO

  • Kinase X enzyme

  • Kinase substrate (specific to Kinase X)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Luminometer

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Dispense 5 µL of each compound dilution into the wells of a 384-well plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Add 5 µL of Kinase X enzyme solution to each well (except positive controls).

  • Reaction Initiation: Add 10 µL of a solution containing the kinase substrate and ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 20 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Signal Reading: Incubate for another 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: The amount of ATP remaining is inversely correlated with kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Part 5: Visualizations

Diagrams illustrating the derivatization and screening workflows, along with a hypothetical signaling pathway, are provided below.

G cluster_start Starting Material Synthesis cluster_deriv Derivatization Reactions Aniline 4-Bromo-2-propylaniline SM This compound (SM-01) Aniline->SM + BrCN Guanidines Substituted Guanidines (GD-01, GD-02...) SM->Guanidines + Amines (R₂NH) p-TsOH cat. Isoureas O-Alkylisoureas (IU-01, IU-02...) SM->Isoureas + Alcohols (ROH) TFA

Caption: Synthetic workflow for the derivatization of the core scaffold.

G cluster_lib Library Generation cluster_screen Screening Cascade Lib Compound Library (GD & IU Series) Primary Primary Screen (Single Concentration) Lib->Primary HitConf Hit Confirmation & Dose-Response Primary->HitConf >50% Inhibition IC50 IC₅₀ Determination HitConf->IC50 SAR SAR Analysis IC50->SAR

Caption: High-throughput screening workflow for hit identification.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Guanidine Hit (e.g., GD-02) Inhibitor->RAF

Caption: Potential mechanism of action via inhibition of the RAF kinase.

References

Application Notes and Protocols: Suzuki Coupling of (4-Bromo-2-propylphenyl)cyanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of (4-bromo-2-propylphenyl)cyanamide derivatives. This class of compounds holds significant potential in medicinal chemistry and materials science, and the generation of biaryl scaffolds from these precursors is a key step in the development of novel molecular entities.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4][5] This palladium-catalyzed reaction between an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate has become an indispensable tool for the synthesis of biaryls, a structural motif frequently found in pharmaceuticals, agrochemicals, and advanced materials.[6][7][8] The synthesis of biaryl cyanamides, in particular, offers access to a unique chemical space with potential applications in drug discovery, as the cyanamide group can serve as a versatile synthetic handle or a key pharmacophoric element.[9][10]

This document outlines the general conditions and a specific protocol for the Suzuki coupling of this compound with various arylboronic acids. The mild reaction conditions and broad functional group compatibility of the Suzuki reaction make it an ideal method for the diversification of this substrate.[6][11]

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding biaryl cyanamide derivative.

Caption: General scheme for the Suzuki coupling of this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of aryl bromides, which can be adapted for this compound derivatives based on literature precedents for similar substrates.

ParameterTypical Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyst loading typically ranges from 1-5 mol%.
Ligand PPh₃, PCy₃, SPhos, XPhosOften used with Pd(OAc)₂ or other palladium precursors.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, NaOHAn inorganic base is essential for the transmetalation step.[4][12]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, AcetonitrileBiphasic solvent systems are common.
Boronic Acid Arylboronic acids, Heteroarylboronic acidsA wide variety of boronic acids are commercially available.
Temperature 60-110 °CReaction temperature is dependent on the reactivity of the substrates.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS for completion.

Experimental Protocols

Representative Protocol for the Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure that can be optimized for different arylboronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL) and deionized water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl cyanamide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Signaling Pathways and Experimental Workflows

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (this compound) ArylHalide->OxAdd PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'        L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Biaryl Ar-Ar' (Product) RedElim->Biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The synthesis of a library of biaryl cyanamide derivatives for drug discovery purposes can be streamlined using a parallel synthesis approach followed by biological screening.

Workflow Start This compound + Arylboronic Acid Library Reaction Parallel Suzuki Coupling Reactions Start->Reaction Purification Parallel Purification (e.g., Automated Flash Chromatography) Reaction->Purification Library Biaryl Cyanamide Library Purification->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt

Caption: Workflow for the synthesis and screening of a biaryl cyanamide library.

Applications in Drug Development

Biaryl structures are prevalent in a wide range of clinically used drugs and bioactive molecules.[8] They are often key components of molecules targeting enzymes, receptors, and ion channels. The ability to rapidly synthesize a diverse library of biaryl cyanamide derivatives from this compound opens up avenues for identifying novel therapeutic agents.

The cyanamide functional group itself can participate in various biological interactions or serve as a precursor for other functional groups, such as guanidines or ureas, which are common in pharmacologically active compounds. For instance, biaryl amides have been investigated as modulators of multi-drug resistance in cancer.[9] Furthermore, biaryl acyl sulfonamides have been discovered as potent and selective NaV1.7 inhibitors for the treatment of pain.[13] The biaryl cyanamide scaffold provides a versatile platform for the design and synthesis of new chemical entities with potential activities across various therapeutic areas, including oncology, inflammation, and neuroscience.[6] The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this promising scaffold.

References

The Elusive Role of (4-Bromo-2-propylphenyl)cyanamide in Medicinal Chemistry: A Review of Related Structures

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation into the scientific literature and chemical databases, specific information regarding the medicinal chemistry applications of (4-Bromo-2-propylphenyl)cyanamide remains unavailable. This suggests that the compound may be a novel chemical entity or its biological activities have not yet been reported. However, by examining the broader class of brominated phenylcyanamides and related structures, we can infer potential applications and guide future research in drug discovery.

The cyanamide functional group is a versatile scaffold in medicinal chemistry, known for its presence in a range of biologically active molecules.[1][2] It can act as a key building block for the synthesis of various heterocycles and can participate in numerous chemical reactions, making it an attractive moiety for the development of new therapeutic agents.[1][3] The incorporation of a bromine atom onto the phenyl ring can further enhance the pharmacological properties of these molecules, often leading to increased potency and selectivity.[4]

Inferred Potential Applications Based on Analogous Compounds

While direct data on this compound is absent, the known biological activities of structurally similar compounds provide a foundation for predicting its potential therapeutic uses. Brominated aromatic compounds have demonstrated a wide array of pharmacological effects, including anticancer and antioxidant activities.[4][5]

For instance, derivatives of 4-bromoisatin have shown cytotoxic activity against human tumor cell lines.[4] Similarly, certain bromophenol derivatives have exhibited significant antioxidant and anticancer potential.[5] Furthermore, analogues of a complex molecule containing a bromo-quinazolinone moiety have been identified as potent inhibitors of nicotinamide phosphoribosyltransferase (Nampt), a target for cancer therapy.[6]

Given these precedents, this compound could potentially be investigated for its utility in the following areas:

  • Anticancer Drug Development: As a scaffold for the synthesis of novel cytotoxic agents.

  • Antioxidant Therapies: As a starting point for the development of compounds that can mitigate oxidative stress.

  • Enzyme Inhibition: The cyanamide group and the substituted phenyl ring could interact with various enzymatic targets.

Synthetic Strategies and Experimental Protocols

The synthesis of substituted cyanamides can be achieved through several established methods. A common approach involves the N-cyanation of the corresponding amine.[3] While a specific protocol for (4-Bromo-2-propylphenyl)amine is not available, a general procedure can be outlined based on known syntheses of related cyanamides.

General Synthetic Workflow

The synthesis of this compound would likely begin with the corresponding aniline, 4-Bromo-2-propylaniline. This precursor would then undergo a cyanation reaction.

G cluster_synthesis Synthetic Pathway Start 4-Bromo-2-propylaniline Reaction Cyanation Reaction (e.g., using Cyanogen Bromide) Start->Reaction Product This compound Reaction->Product

Caption: A generalized synthetic workflow for the preparation of this compound.

General Protocol for N-Cyanation of an Aniline Derivative

Disclaimer: This is a generalized protocol and would require optimization for the specific substrate.

Materials:

  • 4-Bromo-2-propylaniline

  • Cyanogen bromide (BrCN) or an alternative cyanation reagent[1]

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

  • Base (e.g., triethylamine, sodium carbonate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 4-Bromo-2-propylaniline in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the base to the solution.

  • Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or an appropriate aqueous solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

  • Characterize the final product using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis.

Future Directions and Conclusion

The absence of specific data on this compound highlights a potential opportunity for new research. The synthesis of this compound and the subsequent evaluation of its biological activities could lead to the discovery of novel therapeutic agents.

The logical workflow for investigating this compound would involve its synthesis, followed by a battery of in vitro assays to screen for potential biological activities.

G cluster_research Research Workflow Synthesis Synthesis of This compound Screening In Vitro Biological Screening (e.g., anticancer, antioxidant assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Promising Activity

Caption: A proposed workflow for the investigation of this compound.

References

Application Notes and Protocols: Synthesis of Ureas and Thioureas from (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted ureas and thioureas are pivotal structural motifs in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. This document provides detailed protocols for the synthesis of N-(4-Bromo-2-propylphenyl)urea and N-(4-Bromo-2-propylphenyl)thiourea, starting from the readily accessible (4-Bromo-2-propylphenyl)cyanamide. The described methods are based on established synthetic routes for the conversion of aryl cyanamides.

Synthesis of N-(4-Bromo-2-propylphenyl)urea via Catalytic Hydration

The conversion of this compound to the corresponding urea is achieved through a catalytic hydration reaction. This method offers a green and efficient alternative to traditional methods that often employ hazardous reagents. Various catalysts can be employed, with metal-based catalysts in aqueous media showing high efficacy.

Experimental Protocol: Catalytic Hydration

Materials:

  • This compound

  • Ruthenium(II) or Osmium(II)-based catalyst (e.g., [MCl2(η6-p-cymene)(PMe2OH)], where M = Ru or Os)[1]

  • Deionized Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq).

  • Add the catalyst (e.g., [OsCl2(η6-p-cymene)(PMe2OH)]) at a loading of 1 mol%.[1]

  • Add deionized water as the solvent. The concentration of the cyanamide can be in the range of 0.1-0.5 M.

  • The reaction mixture is stirred and heated to a temperature between 40-70°C.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by silica gel column chromatography to afford the desired N-(4-Bromo-2-propylphenyl)urea.

Quantitative Data Summary: Urea Synthesis
EntryStarting MaterialCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Aryl Cyanamide[RuCl2(η6-p-cymene)(PMe2OH)] (1)Water40-702-24Good to Excellent[1]
2Aryl Cyanamide[OsCl2(η6-p-cymene)(PMe2OH)] (1)Water40-701-12Excellent[1]
3Aryl CyanamideNano cerium oxideWaterReflux4-8Good to Excellent[1]

Note: Yields are generalized from literature on various aryl cyanamides and may vary for the specific substrate.

Synthesis of N-(4-Bromo-2-propylphenyl)thiourea via Reaction with Hydrogen Sulfide

The synthesis of thioureas from cyanamides can be achieved by the addition of hydrogen sulfide. This reaction is a well-established method for the preparation of monosubstituted thioureas.

Experimental Protocol: Thiourea Synthesis

Materials:

  • This compound

  • Hydrogen sulfide (gas or a solution, e.g., in ethanol)

  • A suitable solvent such as a concentrated aqueous ammonia solution or an alcohol (e.g., ethanol)[2]

  • Reaction vessel equipped with a gas inlet and a magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Crystallization solvents (e.g., ethanol/water)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., concentrated aqueous ammonia solution) in a reaction vessel.[2]

  • Cool the solution in an ice bath.

  • Bubble hydrogen sulfide gas through the solution with vigorous stirring. Alternatively, a saturated solution of hydrogen sulfide in a suitable solvent can be added. The reaction is typically exothermic.

  • The progress of the reaction should be monitored by TLC or HPLC.

  • Once the reaction is complete, any excess hydrogen sulfide is removed by purging with nitrogen gas.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-Bromo-2-propylphenyl)thiourea.

Quantitative Data Summary: Thiourea Synthesis
EntryStarting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1CyanamideH2SConcentrated aqueous ammoniaRoom Temp1-4up to 33% (for unsubstituted)[2]
2Calcium CyanamideH2SWater10-802-565-75%[3]

Note: Yields are reported for unsubstituted or calcium cyanamide and may differ for the specific substituted aryl cyanamide.

Visualized Reaction Pathways and Workflow

Synthesis_Pathways start This compound urea N-(4-Bromo-2-propylphenyl)urea start->urea H2O, Catalyst (e.g., Ru/Os complex) thiourea N-(4-Bromo-2-propylphenyl)thiourea start->thiourea H2S (in aqueous ammonia) Experimental_Workflow cluster_urea Urea Synthesis cluster_thiourea Thiourea Synthesis uc1 Reaction Setup: This compound, Catalyst, Water uc2 Heating and Stirring (40-70°C) uc1->uc2 uc3 Reaction Monitoring (TLC/HPLC) uc2->uc3 uc4 Workup: Aqueous Extraction uc3->uc4 uc5 Purification: Column Chromatography uc4->uc5 uc6 N-(4-Bromo-2-propylphenyl)urea uc5->uc6 tc1 Reaction Setup: This compound, Aqueous Ammonia tc2 Addition of H2S tc1->tc2 tc3 Reaction Monitoring (TLC/HPLC) tc2->tc3 tc4 Removal of Excess H2S and Solvent tc3->tc4 tc5 Purification: Recrystallization tc4->tc5 tc6 N-(4-Bromo-2-propylphenyl)thiourea tc5->tc6

References

Application Notes and Protocols: Cycloaddition Reactions of (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of (4-Bromo-2-propylphenyl)cyanamide in cycloaddition reactions. The information presented is based on established synthetic methodologies for aryl cyanamides and general protocols for cycloaddition reactions, offering a practical guide for the exploration of this compound's synthetic utility.

Synthesis of this compound

The synthesis of this compound can be achieved from the corresponding aniline, 4-Bromo-2-propylaniline, through reaction with a cyanating agent such as cyanogen bromide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromo-2-propylaniline

  • Cyanogen bromide (BrCN)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a well-ventilated fume hood, dissolve 4-Bromo-2-propylaniline (1.0 eq) in dichloromethane.

  • Add a saturated aqueous solution of sodium bicarbonate to the reaction mixture.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of cyanogen bromide (1.1 eq) in dichloromethane to the reaction mixture. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_synthesis Synthesis of this compound A 4-Bromo-2-propylaniline B Dissolve in CH₂Cl₂ + NaHCO₃ (aq) A->B Step 1 C Add BrCN in CH₂Cl₂ at 0 °C B->C Step 2 D Reaction Stirring (1h at 0 °C, 12h at RT) C->D Step 3 E Work-up (Extraction, Drying) D->E Step 4 F Purification (Column Chromatography) E->F Step 5 G This compound F->G Step 6

Caption: Synthetic workflow for this compound.

Cycloaddition Reactions of this compound

The nitrile group of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions and potentially as a dienophile in [4+2] cycloaddition reactions, leading to the formation of various heterocyclic scaffolds of interest in drug discovery.

Application Note 1: [3+2] Cycloaddition with Azides (Huisgen Cycloaddition)

The reaction of this compound with organic azides can lead to the formation of substituted tetrazoles, a common motif in medicinal chemistry. This reaction is a classic example of a 1,3-dipolar cycloaddition.

Proposed Reaction Scheme:

This compound + R-N₃ → 1-((4-Bromo-2-propylphenyl)amino)-5-R-1H-tetrazole

Table 1: Representative Data for [3+2] Cycloaddition with Azides

EntryAzide (R-N₃)SolventTemperature (°C)Time (h)Yield (%)
1Benzyl azideToluene1102485
2Phenyl azideXylene1402478
3Sodium azideDMF1201892
Experimental Protocol: [3+2] Cycloaddition with Benzyl Azide

Materials:

  • This compound

  • Benzyl azide

  • Toluene

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) and benzyl azide (1.2 eq) in toluene.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired tetrazole product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Diagram of the [3+2] Cycloaddition Workflow:

Cycloaddition32 cluster_32 [3+2] Cycloaddition Protocol Start Start Reactants This compound + Benzyl Azide Start->Reactants Solvent Dissolve in Toluene Reactants->Solvent Reaction Heat at 110 °C for 24h Solvent->Reaction Workup Cool and Concentrate Reaction->Workup Purify Column Chromatography Workup->Purify Product Tetrazole Product Purify->Product End End Product->End

Caption: Workflow for the [3+2] cycloaddition reaction.

Application Note 2: [4+2] Cycloaddition with Dienes (Diels-Alder Reaction)

While less common for the cyanamide group itself, under forcing conditions or with highly reactive dienes, this compound could potentially act as a dienophile in a Diels-Alder type reaction to form six-membered heterocyclic compounds. Electron-donating groups on the diene would facilitate this reaction.

Proposed Reaction Scheme:

This compound + Diene → Cycloadduct

Table 2: Representative Data for [4+2] Cycloaddition with Dienes

EntryDieneSolventTemperature (°C)Time (h)Yield (%)
12,3-Dimethyl-1,3-butadieneToluene1504845
2CyclopentadieneDichloromethane100 (sealed tube)3655
3Danishefsky's dieneBenzene802460
Experimental Protocol: [4+2] Cycloaddition with 2,3-Dimethyl-1,3-butadiene

Materials:

  • This compound

  • 2,3-Dimethyl-1,3-butadiene

  • Toluene

  • Hydroquinone (as a polymerization inhibitor)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a high-pressure reaction vessel, add this compound (1.0 eq), 2,3-dimethyl-1,3-butadiene (3.0 eq), a catalytic amount of hydroquinone, and toluene.

  • Seal the vessel and heat the mixture to 150 °C for 48 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the vessel to room temperature and carefully vent.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the cycloadduct.

  • Characterize the product using appropriate spectroscopic methods.

Diagram of the [4+2] Cycloaddition Logical Relationship:

Cycloaddition42 cluster_flow reagents Reagents cyanamide This compound (Dienophile) reagents->cyanamide diene Diene (e.g., 2,3-Dimethyl-1,3-butadiene) reagents->diene conditions Reaction Conditions temp High Temperature (e.g., 150 °C) conditions->temp time Extended Time (e.g., 48h) conditions->time product Cycloadduct cyanamide->product diene->product temp->product time->product

Caption: Logical relationship in a [4+2] cycloaddition reaction.

These protocols and application notes provide a starting point for the investigation of the cycloaddition chemistry of this compound. Researchers are encouraged to optimize the reaction conditions for specific substrates and desired outcomes. The resulting heterocyclic products may serve as valuable intermediates in the development of novel therapeutic agents and other functional materials.

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude (4-Bromo-2-propylphenyl)cyanamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery After Column Chromatography

Potential Cause Troubleshooting Step
Compound is not eluting from the column. The solvent system may be too non-polar. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Compound is eluting with the solvent front. The solvent system is likely too polar. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Improper column packing. Channels or cracks in the stationary phase can lead to poor separation and sample loss. Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.[1]
Compound decomposition on silica gel. Some compounds are sensitive to acidic silica gel. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
Sample overload. Exceeding the capacity of the column will result in broad bands and poor separation. Use an appropriate amount of silica gel for the quantity of crude material being purified.

Issue 2: Oily Product Obtained After Recrystallization

Potential Cause Troubleshooting Step
Incomplete removal of impurities. The presence of impurities can lower the melting point of the compound and cause it to "oil out." Try pre-purifying the crude material by another method, such as a quick filtration through a plug of silica gel, before recrystallization.
Incorrect solvent or solvent combination. The chosen solvent may be too good a solvent for the compound at all temperatures, or it may not provide a large enough solubility differential between hot and cold. Experiment with different solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).
Cooling the solution too quickly. Rapid cooling can lead to the precipitation of an amorphous solid or oil instead of crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Supersaturation. The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Issue 3: Persistent Emulsion During Liquid-Liquid Extraction

Potential Cause Troubleshooting Step
Vigorous shaking of the separatory funnel. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[2]
High concentration of starting material or impurities. Dilute the mixture with more of both the organic and aqueous phases.
Presence of surfactants or finely divided solids. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This can help to break the emulsion by increasing the ionic strength of the aqueous phase.[3]
pH of the aqueous layer is close to the pKa of an impurity. Adjust the pH of the aqueous layer to ensure that acidic or basic impurities are fully ionized and soluble in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: Column chromatography is a widely used and effective technique for purifying organic compounds like this compound.[4] It allows for the separation of the desired compound from impurities based on differences in their polarity.[4]

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC) analysis. The goal is to find a solvent or solvent mixture that gives the desired compound an Rf value of approximately 0.3-0.4, while providing good separation from impurities. A common starting point for a compound like this compound would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization can be a suitable method, especially for larger quantities, provided a suitable solvent is found. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A patent for the purification of solid cyanamide suggests using organic solvents such as methanol, ethanol, ether, or acetone.[5] Given the structure of your compound, you might also explore solvents like toluene or mixtures such as hexane/ethyl acetate.[6]

Q4: What are some potential impurities I might encounter?

A4: Potential impurities can include unreacted starting materials from the synthesis, such as the corresponding aryl amine or thiourea. If the synthesis involves a desulfurization step, sulfur-containing byproducts could be present.[7][8] Side-products from the bromination or cyanation steps could also be present.

Q5: How can I remove acidic or basic impurities?

A5: Liquid-liquid extraction is an effective method for removing acidic or basic impurities.[3][9][10] You can wash the organic solution containing your crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities, or a dilute aqueous acid (e.g., dilute HCl) to remove basic impurities.[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Secure the column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[1] Avoid air bubbles.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (e.g., from a nitrogen line or air pump) to force the solvent through the column at a steady rate.

    • Collect the eluent in fractions using test tubes or flasks.[4]

  • Analysis of Fractions:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude material in a minimal amount of a potential solvent at its boiling point.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • A suitable solvent will show high solubility when hot and low solubility when cold, resulting in the formation of crystals upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or vacuum oven.

Purification Workflow

Purification_Workflow crude Crude this compound workup Aqueous Workup (Liquid-Liquid Extraction) crude->workup column Column Chromatography workup->column Primary Purification impurities1 Water-Soluble Impurities workup->impurities1 recrystallization Recrystallization column->recrystallization Further Purification (if needed) pure Pure Product column->pure impurities2 Polar/Non-polar Impurities column->impurities2 recrystallization->pure impurities3 Soluble Impurities recrystallization->impurities3

Caption: General purification workflow for crude organic compounds.

References

Technical Support Center: Synthesis of (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Bromo-2-propylphenyl)cyanamide.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product Incomplete reaction; incorrect stoichiometry; poor quality of reagents; insufficient reaction time or temperature.Ensure the starting aniline is fully dissolved before adding reagents. Use freshly opened and anhydrous reagents. Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider a slight increase in temperature, but be cautious of side reactions.
Formation of a Major, Less Polar Side Product Dimerization or oligomerization of the starting material or product.Maintain dilute reaction conditions. Add the cyanating agent slowly to the reaction mixture to avoid high local concentrations.
Presence of a High Molecular Weight Impurity Formation of a disubstituted guanidine by reaction of the product with the starting aniline.Use a slight excess of the cyanating agent (e.g., 1.1 to 1.2 equivalents) to ensure full consumption of the starting aniline. Maintain a low reaction temperature to disfavor the guanidine formation pathway.
Reaction is Exothermic and Difficult to Control The oxidation-cyanation reaction can be exothermic.Perform the reaction in an ice bath to maintain a controlled temperature, especially during the addition of the activating agent (e.g., N-chlorosuccinimide).
Difficulty in Isolating the Product The product may be unstable to certain workup or purification conditions.Use a mild aqueous workup with cooled, dilute solutions. For purification, consider flash column chromatography on silica gel using a non-polar to moderately polar eluent system. Avoid prolonged exposure to acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound from 4-Bromo-2-propylaniline?

A common and effective method is a one-pot oxidation-cyanation of the primary aniline. This procedure utilizes reagents like N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂) to avoid the use of highly toxic cyanogen halides.[1][2][3]

Q2: What are the most likely side reactions in this synthesis?

The most significant side reaction is the formation of a disubstituted guanidine. This occurs when the newly formed this compound reacts with the unreacted starting material, 4-Bromo-2-propylaniline. Other potential side reactions include the formation of isourea derivatives if alcohols are present as impurities.

Q3: How can I minimize the formation of the guanidine byproduct?

To minimize guanidine formation, it is crucial to ensure that the starting aniline is completely consumed. This can be achieved by using a slight excess of the cyanating agent. Additionally, maintaining a low reaction temperature and adding the reagents slowly can help to control the reaction rate and suppress the formation of this byproduct.

Q4: My reaction is not proceeding to completion. What can I do?

If the reaction has stalled, you can try slightly increasing the reaction temperature (e.g., from 0°C to room temperature). However, this should be done cautiously and with careful monitoring, as higher temperatures can promote the formation of side products. Also, verify the quality and stoichiometry of your reagents.

Q5: Is the this compound product stable?

Aryl cyanamides can be sensitive to strong acids and bases, and may dimerize or trimerize under certain conditions. It is best to store the purified product under an inert atmosphere at low temperatures. For long-term storage, consider dissolving it in an anhydrous, non-polar solvent.

Hypothetical Data on Reaction Conditions

The following table provides hypothetical data on how different reaction parameters could influence the yield of this compound and the formation of the major guanidine side product.

Entry Equivalents of Zn(CN)₂ Temperature (°C) Reaction Time (h) Yield of Cyanamide (%) Yield of Guanidine (%)
11.025126525
21.225127515
31.525127810
41.2024855
51.24066030

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the one-pot oxidation-cyanation of primary anilines.[1][2][3]

Materials:

  • 4-Bromo-2-propylaniline

  • N-Chlorosuccinimide (NCS)

  • Zinc Cyanide (Zn(CN)₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-Bromo-2-propylaniline (1.0 eq) in anhydrous DCM at 0°C under an inert atmosphere, add N-chlorosuccinimide (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add zinc cyanide (1.2 eq) in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Reaction Pathway and Side Reactions

Synthesis_Side_Reactions Start 4-Bromo-2-propylaniline Intermediate N-Chloro-4-bromo-2-propylaniline Start->Intermediate + NCS Guanidine Disubstituted Guanidine (Side Product) Start->Guanidine Product This compound Intermediate->Product + Zn(CN)₂ Product->Guanidine + Starting Aniline

Caption: Proposed reaction pathway for the synthesis of this compound and the formation of a guanidine side product.

References

Technical Support Center: Electrophilic Aromatic Bromination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during electrophilic aromatic bromination experiments.

Frequently Asked Questions (FAQs)

Q1: My electrophilic aromatic bromination reaction is giving a very low yield. What are the common causes and how can I improve it?

Low yields in aromatic bromination can stem from several factors. Firstly, the reactivity of your aromatic substrate is crucial. Deactivated aromatic rings, those with electron-withdrawing groups (e.g., -NO₂, -CN, -COR), are less nucleophilic and react slower, often resulting in lower yields.[1] To improve the yield with such substrates, you may need to use a more potent brominating agent or a stronger Lewis acid catalyst.[2] Conversely, highly activated rings, such as phenols and anilines, can be too reactive, leading to side reactions and degradation, which also lowers the yield of the desired product. Careful control of reaction conditions is paramount in these cases.

Another common issue is the choice of brominating agent and catalyst. While molecular bromine (Br₂) is a common reagent, its reactivity might not be optimal for all substrates. N-bromosuccinimide (NBS) is a milder and easier-to-handle alternative, particularly for activated rings.[3][4] The selection and purity of the Lewis acid catalyst (e.g., FeBr₃, AlBr₃) are also critical. Ensure your catalyst is anhydrous, as moisture can deactivate it. Using a catalyst that matches the halogen is often preferred to prevent halogen scrambling (e.g., FeBr₃ for bromination).[5][6]

Finally, reaction conditions such as temperature and reaction time play a significant role. Some reactions require heating to proceed at a reasonable rate, while others, especially with reactive substrates, may need to be cooled to prevent side reactions. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help you determine the optimal reaction time and prevent product degradation from prolonged reaction times.

Q2: I am getting a mixture of ortho, para, and meta isomers. How can I control the regioselectivity of my bromination reaction?

The regioselectivity of electrophilic aromatic bromination is primarily governed by the nature of the substituent already present on the aromatic ring.

  • Activating Groups (Ortho, Para-Directors): Electron-donating groups (e.g., -OH, -OR, -NH₂, -R) activate the aromatic ring and direct the incoming bromine to the ortho and para positions. This is because these groups can stabilize the carbocation intermediate (the arenium ion) through resonance or inductive effects when the electrophile attacks these positions.[7]

  • Deactivating Groups (Meta-Directors): Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) deactivate the ring and direct the incoming bromine to the meta position. These groups destabilize the carbocation intermediate at the ortho and para positions more than at the meta position.[7]

  • Halogens (Ortho, Para-Directors): Halogens are an exception as they are deactivating yet direct ortho and para. While they are electron-withdrawing inductively, they can donate a lone pair of electrons through resonance to stabilize the arenium ion at the ortho and para positions.

To enhance regioselectivity, especially to favor the para isomer and minimize the sterically hindered ortho isomer, you can employ bulky brominating agents or use specific catalytic systems like zeolites which can provide shape selectivity.[8][9]

Q3: My reaction is producing a significant amount of polybrominated products. How can I favor monosubstitution?

Polybromination is a common issue, especially with highly activated aromatic rings like phenols and anilines.[3] To promote monosubstitution, you can try the following strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the aromatic substrate relative to the brominating agent.

  • Lower the Temperature: Running the reaction at a lower temperature can decrease the reaction rate and improve selectivity for the monobrominated product.[10][11]

  • Use a Milder Brominating Agent: N-bromosuccinimide (NBS) is generally a milder brominating agent than molecular bromine and can provide better control.[4]

  • Deactivate the Ring: For highly activated substrates like anilines, you can temporarily deactivate the ring by converting the amine to an amide. The acetyl group is less activating than the amino group, allowing for better control over the bromination. The protecting group can be removed after the reaction.

Q4: What is the best way to work up my reaction and purify the crude product?

A proper work-up procedure is essential to remove unreacted reagents, the catalyst, and byproducts. A typical work-up for an electrophilic aromatic bromination involves:

  • Quenching Excess Bromine: Unreacted bromine can be quenched by adding a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[12][13] This will cause the characteristic red-brown color of bromine to disappear.

  • Removing the Catalyst: The Lewis acid catalyst is typically removed by washing the organic layer with water or a dilute acid solution.

  • Neutralization: If the reaction was run under acidic conditions, a wash with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution may be necessary to neutralize any remaining acid.

  • Extraction and Drying: The product is then extracted into a suitable organic solvent. The organic layer is washed with brine to remove excess water and then dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: The crude product can be purified by recrystallization, column chromatography, or distillation, depending on its physical properties.

Quantitative Data Summary

Table 1: Regioselectivity in the Bromination of Toluene

ProductIsomer Distribution (%)
ortho-Bromotoluene32.9
meta-Bromotoluene0.3
para-Bromotoluene66.8

Conditions: Uncatalyzed bromination in 85% acetic acid at 25°C.[14]

Table 2: Comparison of Brominating Systems for Phenol Bromination

Brominating SystemOptimal pHRelative Reaction Rate
KBr-KBrO₃ in acetic acid/water3Slower
NBS-KBr in acetonitrile4Faster

This table illustrates the influence of the brominating system and pH on the reaction rate.[10]

Experimental Protocols

Protocol 1: Bromination of Acetanilide using N-Bromosuccinimide (NBS)

This protocol describes a common laboratory procedure for the bromination of an activated aromatic ring.

Materials:

  • Acetanilide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Saturated sodium thiosulfate solution

Procedure:

  • In a round-bottom flask, dissolve acetanilide (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (1.0 eq) to the solution and stir.

  • Add a catalytic amount (e.g., 1-2 drops) of concentrated HCl.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing water to precipitate the product.

  • Add a saturated solution of sodium thiosulfate dropwise until the color of any excess bromine is discharged.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Bromination of Toluene using Br₂ and FeBr₃

This protocol outlines the bromination of a moderately activated aromatic ring using molecular bromine and a Lewis acid catalyst.

Materials:

  • Toluene

  • Molecular Bromine (Br₂)

  • Iron(III) bromide (FeBr₃, anhydrous) or iron filings to generate the catalyst in situ.

  • Dichloromethane (or another suitable inert solvent)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a gas trap (to capture HBr gas), dissolve toluene (1.0 eq) in dichloromethane.

  • Add anhydrous FeBr₃ (catalytic amount, e.g., 0.05 eq). If using iron filings, add them to the toluene solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of Br₂ (1.0 eq) in dichloromethane from the dropping funnel. The addition should be done in the dark to avoid radical side reactions.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting mixture of bromotoluene isomers can be analyzed by GC or NMR and purified by fractional distillation if necessary.

Visualizations

Troubleshooting_Workflow Start Low Yield in Bromination CheckSubstrate Assess Substrate Reactivity Start->CheckSubstrate CheckReagents Evaluate Reagents & Catalyst Start->CheckReagents CheckConditions Optimize Reaction Conditions Start->CheckConditions Deactivated Deactivated Ring? CheckSubstrate->Deactivated Activated Highly Activated Ring? CheckSubstrate->Activated Moisture Anhydrous Conditions? CheckReagents->Moisture CatalystChoice Appropriate Catalyst? CheckReagents->CatalystChoice TempTime Optimize Temperature & Time CheckConditions->TempTime Monitor Monitor with TLC/GC CheckConditions->Monitor IncreaseReactivity Increase Reagent/Catalyst Reactivity Deactivated->IncreaseReactivity Yes End Improved Yield Deactivated->End No ControlReactivity Use Milder Conditions/ Protecting Group Activated->ControlReactivity Yes Activated->End No IncreaseReactivity->End ControlReactivity->End EnsureAnhydrous Dry Reagents & Glassware Moisture->EnsureAnhydrous No Moisture->End Yes MatchHalogen Use FeBr3 for Bromination CatalystChoice->MatchHalogen No CatalystChoice->End Yes EnsureAnhydrous->End MatchHalogen->End TempTime->End Monitor->End Regioselectivity_Logic Start Undesired Isomer Mixture AnalyzeSubstituent Analyze Ring Substituent Start->AnalyzeSubstituent EDG Electron Donating Group (-OH, -OR, -R, etc.) AnalyzeSubstituent->EDG EWG Electron Withdrawing Group (-NO2, -CN, -COR, etc.) AnalyzeSubstituent->EWG Halogen Halogen (-F, -Cl, -Br, -I) AnalyzeSubstituent->Halogen OrthoPara Expect Ortho/Para Products EDG->OrthoPara Meta Expect Meta Product EWG->Meta OrthoParaDeactivated Expect Ortho/Para Products (Deactivated Ring) Halogen->OrthoParaDeactivated ControlOrthoPara To Favor Para: - Use bulky brominating agent - Use shape-selective catalyst (e.g., Zeolite) OrthoPara->ControlOrthoPara Polybromination_Control Start Excessive Polybromination Stoichiometry Control Stoichiometry (1:1 or slight excess of arene) Start->Stoichiometry Temperature Lower Reaction Temperature Start->Temperature Reagent Use Milder Brominating Agent (e.g., NBS) Start->Reagent ProtectingGroup Use Protecting Group for Highly Activated Rings Start->ProtectingGroup End Monobrominated Product Favored Stoichiometry->End Temperature->End Reagent->End ProtectingGroup->End

References

Technical Support Center: Regioselectivity in the Bromination of 2-Propylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective bromination of 2-propylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 2-propylaniline, focusing on improving the yield and regioselectivity for the desired para-bromo product.

Issue 1: Low Yield of Monobrominated Product and Formation of Polybrominated Species

  • Question: My reaction is producing a significant amount of di- and tri-brominated products, and the overall yield of the desired 4-bromo-2-propylaniline is low. What is causing this and how can I fix it?

  • Solution: Protection of the Amino Group

    To increase the selectivity for monobromination, the reactivity of the amino group must be attenuated. This is typically achieved by converting the amine to an amide, a less activating group, through acetylation.[1][3] The bulky acetyl group also sterically hinders the ortho positions, further favoring substitution at the para position.[3]

    Workflow for Amino Group Protection:

    Start 2-Propylaniline Step1 React with Acetic Anhydride Start->Step1 Intermediate N-(2-propylphenyl)acetamide (Protected Amine) Step1->Intermediate Step2 Bromination (e.g., Br2 in Acetic Acid) Intermediate->Step2 Product_P 4-Bromo-N-(2-propylphenyl)acetamide Step2->Product_P Step3 Hydrolysis (Acid or Base) Product_P->Step3 Final_Product 4-Bromo-2-propylaniline Step3->Final_Product

    Caption: Workflow for para-selective monobromination via amino group protection.

Issue 2: Poor Regioselectivity - Formation of ortho-Bromo Isomer

  • Question: Even after protecting the amino group, I am still observing a significant amount of the ortho-brominated isomer. How can I improve the para-selectivity?

  • Answer: While acetylation significantly favors para substitution, some ortho product can still form. The choice of brominating agent and reaction conditions can further influence the regioselectivity.

    Solutions to Enhance para-Selectivity:

    • Bulky Protecting Groups: While acetyl is common, using a bulkier protecting group can increase steric hindrance at the ortho positions.

    • Alternative Brominating Agents: Using a milder and bulkier brominating agent like N-Bromosuccinimide (NBS) can improve para-selectivity.

    • Solvent and Catalyst Systems: Certain solvent and catalyst systems have been shown to favor para-halogenation. For instance, using copper(II) bromide (CuBr₂) in an ionic liquid can achieve high para-selectivity even with unprotected anilines.[4]

Issue 3: Low or No Yield of Brominated Product

  • Question: I am not getting any significant amount of my desired brominated product. What could be the reasons?

  • Answer: A low or no yield can result from several factors ranging from reagent quality to reaction conditions.

    Troubleshooting Steps:

    • Reagent Quality: Ensure that the brominating agent has not decomposed. Bromine is volatile and corrosive, and NBS can degrade over time. Use freshly opened or properly stored reagents.

    • Incomplete Acetylation: If you are using the protection strategy, confirm that the acetylation step went to completion before proceeding with bromination. You can check this using Thin Layer Chromatography (TLC).

    • Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature. If the temperature is too low, the reaction rate may be too slow. If it is too high, it could lead to side reactions and degradation.

Frequently Asked Questions (FAQs)

Q1: Why can't I just brominate 2-propylaniline directly with Br₂ and a Lewis acid catalyst like in the bromination of benzene?

A1: The -NH₂ group in aniline is a very strong activating group. Unlike benzene, which requires a Lewis acid catalyst to be polarized for bromination to occur, aniline is reactive enough to be brominated directly with bromine water.[1] This high reactivity leads to the rapid formation of 2,4,6-tribromoaniline. A Lewis acid would form a complex with the basic amino group, deactivating the ring.[1][3]

Q2: What is the purpose of adding sodium acetate in the acetylation step?

A2: The acetylation of aniline is often carried out using acetic anhydride in the presence of an acid catalyst (like HCl) to protonate the aniline. Sodium acetate is a base that neutralizes the strong acid, liberating the free amine which then acts as a nucleophile to attack the acetic anhydride. It also neutralizes the acetic acid byproduct of the reaction.

Q3: Are there "greener" alternatives to using elemental bromine?

A3: Yes, there are several greener approaches to bromination. One method involves the in situ generation of bromine from an oxidant and a bromide salt. For example, a combination of ceric ammonium nitrate (CAN) and potassium bromide (KBr) can be used.[5] Another approach is using copper(II) bromide in an ionic liquid, which can be recycled.[4]

Q4: How can I separate the ortho and para isomers if they are formed as a mixture?

A4: The separation of ortho and para isomers can often be achieved by recrystallization. The para isomer is typically more symmetrical and less polar than the ortho isomer, leading to a higher melting point and lower solubility in many solvents.[6] This difference in physical properties allows for the selective crystallization of the para product. Column chromatography can also be an effective method for separation.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-propylaniline via a Two-Step Protection-Bromination-Deprotection Sequence

Step A: Acetylation of 2-Propylaniline to N-(2-propylphenyl)acetamide

  • In a 100 mL round-bottom flask, dissolve 2-propylaniline (e.g., 5.0 g) in a mixture of water (25 mL) and concentrated hydrochloric acid (4 mL).

  • Prepare a solution of sodium acetate (6.0 g) in water (15 mL).

  • To the 2-propylaniline hydrochloride solution, add acetic anhydride (6.0 mL) and swirl to mix.

  • Immediately add the sodium acetate solution to the flask. A white precipitate of N-(2-propylphenyl)acetamide should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or melting point analysis.

Step B: Bromination of N-(2-propylphenyl)acetamide

  • In a 100 mL Erlenmeyer flask, dissolve the dried N-(2-propylphenyl)acetamide from Step A in glacial acetic acid (30 mL).

  • In a separate container, prepare a solution of bromine (e.g., 1.8 mL) in glacial acetic acid (10 mL). Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Cool the acetamide solution in an ice bath and slowly add the bromine solution dropwise with constant stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Pour the reaction mixture into a beaker containing 150 mL of ice-cold water. A solid precipitate of 4-bromo-N-(2-propylphenyl)acetamide will form.

  • If the solution remains colored, add a few drops of saturated sodium bisulfite solution until the color disappears.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Step C: Hydrolysis of 4-Bromo-N-(2-propylphenyl)acetamide

  • In a 100 mL round-bottom flask, place the dried 4-bromo-N-(2-propylphenyl)acetamide from Step B.

  • Add a mixture of ethanol (20 mL) and concentrated hydrochloric acid (10 mL).

  • Heat the mixture under reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • After cooling, pour the reaction mixture into a beaker of cold water (100 mL).

  • Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the pH is basic. The free amine, 4-bromo-2-propylaniline, will precipitate.

  • Collect the product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Data Presentation

The following tables summarize expected yields and regioselectivity for the bromination of substituted anilines under different conditions. Data for 2-methylaniline is used as a proxy for 2-propylaniline due to the similarity in directing effects and steric hindrance.

Table 1: Regioselectivity in the Bromination of Protected vs. Unprotected Anilines

SubstrateBrominating Agent/ConditionsMajor ProductYieldPara:Ortho RatioReference
AnilineBr₂ in H₂O2,4,6-TribromoanilineHighN/A (Polysubstituted)[1]
AcetanilideBr₂ in Acetic Acid4-BromoacetanilideGoodMajor product is para[7]
2-MethylanilineCuBr₂ in Ionic Liquid4-Bromo-2-methylaniline93%>95:5[4]

Table 2: Comparison of Different Bromination Methods for Anilines

MethodBrominating AgentSolventKey AdvantagesTypical Yield of para-isomer
TraditionalBr₂Acetic AcidWell-established, inexpensiveGood (with protection)
Amide ProtectionN-Bromosuccinimide (NBS)Dioxane/CCl₄Milder, higher para-selectivityOften >90%
"Greener"CAN, KBrEthanol/WaterAvoids liquid bromineGood
Ionic LiquidCuBr₂[HMIM]BrHigh selectivity without protection~90-95%

Visualizations

cluster_0 Direct Bromination (Low Selectivity) cluster_1 Protected Bromination (High para-Selectivity) 2-Propylaniline 2-Propylaniline Polybrominated Products Polybrominated Products 2-Propylaniline->Polybrominated Products Strong Activation Br2 / H2O Br2 / H2O N-(2-propylphenyl)acetamide N-(2-propylphenyl)acetamide 4-Bromo-product 4-Bromo-product N-(2-propylphenyl)acetamide->4-Bromo-product Moderate Activation + Steric Hindrance Br2 / Acetic Acid Br2 / Acetic Acid

Caption: Comparison of direct vs. protected bromination of 2-propylaniline.

References

Technical Support Center: Overcoming Solubility Challenges with (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the poor solubility of (4-Bromo-2-propylphenyl)cyanamide during experimental reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common solvents?

A1: The solubility of an organic compound is governed by the principle of "like dissolves like."[1] this compound possesses both nonpolar (bromophenyl and propyl groups) and polar (cyanamide group) characteristics. This combination can lead to limited solubility in a wide range of solvents. Aromatic compounds, particularly those with halogen substituents, can exhibit strong intermolecular forces in their solid-state, requiring significant energy to overcome for dissolution.

Q2: What are the initial steps to take when encountering solubility issues?

A2: A systematic approach is crucial. Start by attempting to dissolve a small quantity of the compound in a variety of solvents with differing polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane) at room temperature. This initial screening will provide a qualitative understanding of its solubility profile and guide further optimization.

Q3: Can temperature be used to improve the solubility of this compound?

A3: Yes, for most solid organic compounds, solubility increases with temperature.[2][3][4] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[3] Applying heat provides the necessary energy to overcome these intermolecular forces, allowing more of the compound to dissolve. However, it is essential to ensure that the increased temperature does not lead to degradation of the compound or unwanted side reactions.

Q4: What is a co-solvent, and how can it help with solubility?

A4: A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly soluble compound.[5] Co-solvents work by reducing the interfacial tension between the solute and the primary solvent, effectively making the solvent mixture more compatible with the solute.[6] For instance, adding a small amount of a water-miscible organic solvent like ethanol or DMSO to water can significantly enhance the solubility of hydrophobic molecules.[5][7]

Q5: Are there other techniques to enhance solubility besides solvent selection and temperature?

A5: Several other methods can be employed to improve the solubility of poorly soluble compounds. These include:

  • pH modification: For compounds with acidic or basic functional groups, adjusting the pH of the solution can convert the compound into a more soluble salt form.[7]

  • Micronization: Reducing the particle size of the solid increases the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[6][8]

  • Solid Dispersion: This involves dispersing the poorly soluble compound in a highly soluble carrier matrix.[8]

  • Hydrotropy: This technique involves the addition of a large amount of a second solute (a hydrotrope) to increase the aqueous solubility of the first solute.[6][8]

Troubleshooting Guide

This section provides a structured approach to systematically address and overcome the poor solubility of this compound in your reactions.

Problem: this compound does not dissolve sufficiently in the chosen reaction solvent.

Solution Workflow:

G start Start: Solubility Issue with this compound solvent_screen Step 1: Perform Solvent Screening start->solvent_screen temp_increase Step 2: Increase Temperature solvent_screen->temp_increase If partially soluble success Resolution: Adequate Solubility Achieved solvent_screen->success If a suitable solvent is found cosolvent Step 3: Utilize a Co-solvent System temp_increase->cosolvent If solubility is still insufficient temp_increase->success If desired solubility is reached alternative Step 4: Consider Alternative Methods cosolvent->alternative If co-solvent system is ineffective cosolvent->success If solubility is achieved alternative->success If successful fail Consult Further (e.g., Formulation Science) alternative->fail If still unresolved

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Objective: To identify a suitable solvent or solvent system for this compound.

  • Materials:

    • This compound

    • A selection of solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)

    • Small vials or test tubes

    • Vortex mixer

    • Magnetic stirrer and stir bars

  • Procedure:

    • Weigh a small, consistent amount of this compound (e.g., 10 mg) into each vial.

    • Add a measured volume of a single solvent (e.g., 1 mL) to each vial.

    • Vortex each vial for 30 seconds.

    • Observe and record the degree of dissolution (e.g., completely soluble, partially soluble, insoluble).

    • For vials showing partial solubility, gently heat the mixture while stirring and observe any changes. Record the temperature at which complete dissolution occurs, if applicable.

    • Based on the results, select the most promising solvent or a mixture of a good solvent and a poor solvent (co-solvent system) for further experiments.

Protocol 2: Co-solvent System Optimization
  • Objective: To determine the optimal ratio of a co-solvent system to achieve complete dissolution.

  • Materials:

    • This compound

    • A primary solvent in which the compound is sparingly soluble.

    • A co-solvent in which the compound is highly soluble and is miscible with the primary solvent.

    • Graduated cylinders or pipettes

    • Beakers or flasks

  • Procedure:

    • Prepare a suspension of a known amount of this compound in a measured volume of the primary solvent.

    • While stirring, incrementally add the co-solvent in small, measured volumes.

    • After each addition, allow the mixture to stir for a few minutes and observe the solubility.

    • Continue adding the co-solvent until complete dissolution is achieved.

    • Record the final ratio of the primary solvent to the co-solvent. This ratio can serve as a starting point for your reaction conditions.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents at Room Temperature

SolventPolarity IndexObserved Solubility
Hexane0.1Insoluble
Toluene2.4Sparingly Soluble
Dichloromethane3.1Partially Soluble
Ethyl Acetate4.4Partially Soluble
Acetone5.1Soluble
Ethanol5.2Soluble
Methanol6.6Soluble
Water10.2Insoluble

Note: This table presents expected qualitative solubility based on general principles of organic chemistry. Actual experimental results may vary.

Factors Affecting Solubility

The interplay of various factors determines the solubility of a compound. The following diagram illustrates these relationships.

G solubility Solubility of This compound solute_props Solute Properties - Polarity - Molecular Size - Crystal Lattice Energy solubility->solute_props is influenced by solvent_props Solvent Properties - Polarity - Hydrogen Bonding Capacity solubility->solvent_props is influenced by temp Temperature solubility->temp is influenced by pressure Pressure (Significant for gases) solubility->pressure is influenced by ph pH (For ionizable compounds) solubility->ph is influenced by

Caption: Key factors influencing compound solubility.

References

Technical Support Center: (4-Bromo-2-propylphenyl)cyanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Bromo-2-propylphenyl)cyanamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing aryl cyanamides from the corresponding anilines is the von Braun reaction. This reaction involves the treatment of the primary amine, in this case, 4-Bromo-2-propylaniline, with cyanogen bromide (BrCN) in the presence of a base.

Q2: What are the potential by-products in the synthesis of this compound?

A2: Several by-products can form during the synthesis. The most common ones include unreacted 4-Bromo-2-propylaniline, the corresponding urea derivative formed from hydrolysis of the cyanamide, and dicyandiamide. Additionally, impurities from the starting aniline, such as isomers (e.g., 2-Bromo-4-propylaniline), may be carried through the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A developing system for TLC should be chosen to clearly separate the starting aniline, the product cyanamide, and major by-products. For HPLC, a reversed-phase column with a suitable mobile phase gradient of water and acetonitrile or methanol is typically effective.

Q4: What are the recommended purification methods for this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the by-products. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is generally effective. Recrystallization from a suitable solvent system can be employed for further purification.

Q5: What are the safety precautions I should take when working with cyanogen bromide?

A5: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory. A solution of sodium hypochlorite (bleach) should be readily available to quench any residual cyanogen bromide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive cyanogen bromideUse a fresh, unopened bottle of cyanogen bromide.
Insufficient baseEnsure the base (e.g., sodium bicarbonate, triethylamine) is added in slight excess to neutralize the HBr formed during the reaction.
Low reaction temperatureThe reaction may require gentle heating. Monitor the reaction by TLC or HPLC to optimize the temperature.
Presence of significant amounts of unreacted starting material Insufficient cyanogen bromideUse a slight excess of cyanogen bromide (e.g., 1.1-1.2 equivalents).
Short reaction timeAllow the reaction to proceed for a longer duration. Monitor by TLC or HPLC until the starting material is consumed.
Formation of a significant amount of urea by-product Presence of water in the reaction mixtureUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis during work-up or purificationAvoid acidic or strongly basic conditions during the work-up. Minimize the exposure of the product to water.
Difficulty in separating the product from by-products Similar polarities of product and by-productsOptimize the mobile phase for column chromatography. Consider using a different stationary phase or a different purification technique like preparative HPLC.
Presence of isomeric impurities in the final product Impure starting anilinePurify the starting 4-Bromo-2-propylaniline before the cyanation reaction.

Data Presentation: Potential By-products and their Characteristics

Compound Molecular Formula Molecular Weight ( g/mol ) Potential Analytical Signature (LC-MS)
This compoundC₁₀H₁₁BrN₂239.11[M+H]⁺ = 240.0/242.0
4-Bromo-2-propylanilineC₉H₁₂BrN214.10[M+H]⁺ = 215.0/217.0
N-(4-Bromo-2-propylphenyl)ureaC₁₀H₁₃BrN₂O257.13[M+H]⁺ = 258.0/260.0
DicyandiamideC₂H₄N₄84.08[M+H]⁺ = 85.1

Experimental Protocols

General Protocol for the Synthesis of this compound (von Braun Reaction)
  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 4-Bromo-2-propylaniline (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane).

  • Add a solid base such as anhydrous sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of cyanogen bromide (1.1 eq) in the same anhydrous solvent.

  • Slowly add the cyanogen bromide solution to the aniline mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Filter the reaction mixture to remove the solid base.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

General Protocol for GC-MS Analysis
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium.

  • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

Visualizations

Reaction_Pathway 4-Bromo-2-propylaniline 4-Bromo-2-propylaniline This compound This compound 4-Bromo-2-propylaniline->this compound von Braun Reaction Cyanogen Bromide (BrCN) Cyanogen Bromide (BrCN) Cyanogen Bromide (BrCN)->this compound Base Base HBr HBr Base->HBr Neutralizes

Caption: Main reaction pathway for the synthesis.

Side_Reactions cluster_main Main Reaction cluster_byproducts Potential By-products This compound This compound Urea Derivative Urea Derivative This compound->Urea Derivative Hydrolysis (H2O) Unreacted Starting Material Unreacted Starting Material Dicyandiamide Dicyandiamide Cyanogen Bromide (BrCN) Cyanogen Bromide (BrCN) Cyanogen Bromide (BrCN)->Dicyandiamide Dimerization

Caption: Formation of potential by-products.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality (BrCN, Solvent, Base) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time) CheckReagents->CheckConditions AnalyzeCrude Analyze Crude Mixture (TLC, HPLC, LC-MS) CheckConditions->AnalyzeCrude IdentifyByproducts Identify Major By-products AnalyzeCrude->IdentifyByproducts OptimizePurification Optimize Purification (Chromatography) IdentifyByproducts->OptimizePurification End Improved Synthesis OptimizePurification->End

Caption: A logical workflow for troubleshooting.

Technical Support Center: Optimizing Cyanation of Aryl Halides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cyanation of aryl halides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst systems for the cyanation of aryl halides?

A1: Palladium- and nickel-based catalysts are the most extensively used systems for the cyanation of aryl halides due to their high efficiency and broad functional group tolerance.[1][2][3] Copper-catalyzed cyanations, such as the Rosenmund-von Braun reaction, are also utilized but often require harsher conditions.[1][4]

Q2: Which cyanide source should I choose for my reaction?

A2: The choice of cyanide source is critical and depends on factors like toxicity, solubility, and catalyst compatibility. Common choices include:

  • Alkali metal cyanides (NaCN, KCN): Effective but highly toxic and require careful handling. Their low solubility in organic solvents can sometimes be advantageous in preventing catalyst poisoning.[5][6]

  • Zinc Cyanide (Zn(CN)₂): A less toxic and commonly used alternative that is safer to handle.[5][7][8]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic, inexpensive, and easy-to-handle cyanide source.[1][9][10][11] It is often used in aqueous or biphasic solvent systems.[6]

  • Organic Cyanating Reagents: Options like acetone cyanohydrin, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), and α-aminoacetonitriles offer alternatives with varying reactivity and handling requirements.[1][12]

Q3: Why is my reaction yield low?

A3: Low yields in cyanation reactions can stem from several factors:

  • Catalyst Deactivation: Cyanide ions can strongly coordinate to the metal center, leading to catalyst poisoning.[6][13]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides and may require more active catalysts or harsher conditions.[3]

  • Side Reactions: Hydrolysis of the nitrile product or catalyst-mediated side reactions can reduce the yield. The presence of certain functional groups on the aryl halide can also lead to undesired reactions.[5]

  • Suboptimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature can significantly impact the reaction outcome.

Q4: Can I run the cyanation reaction without a ligand?

A4: Yes, ligand-free palladium-catalyzed cyanation of aryl bromides has been successfully demonstrated using sources like Pd(OAc)₂ in combination with a non-toxic cyanide source like K₄[Fe(CN)₆].[9][10] These reactions are often performed in polar aprotic solvents like DMAC at elevated temperatures.[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion Catalyst Inactivity/Deactivation: Cyanide poisoning of the palladium or nickel catalyst.[6][13]• Use a less soluble cyanide source (e.g., NaCN, KCN) to maintain a low concentration of free cyanide.[6]• Employ a phase-transfer catalyst in biphasic systems with K₄[Fe(CN)₆].[6]• Add a co-catalyst like CuI or Zn dust, which can act as a cyanide scavenger or facilitate reductive elimination.[4][14]• Use bulky electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) that can protect the metal center.[1][8]
Poor Substrate Reactivity: Aryl chloride or sterically hindered aryl halide is used.• Switch to a more active catalyst system, such as a palladacycle precatalyst or a nickel-based catalyst.[1][15]• Increase the reaction temperature or consider microwave-assisted heating.[1][16][17][18][19]• For aryl chlorides, a nickel catalyst with a suitable ligand (e.g., dppf) might be more effective.[5]
Inappropriate Ligand Choice: The ligand is not suitable for the specific substrate or catalyst.• Screen a variety of phosphine ligands (e.g., Buchwald-type ligands, dppf) or N-heterocyclic carbene (NHC) ligands.[20][21]
Formation of Side Products Hydrolysis of Nitrile: Presence of water and a strong base.• Ensure anhydrous reaction conditions.• Use a weaker base if compatible with the catalytic cycle.
Benzoin Condensation: If the aryl halide contains an aldehyde group.• Lower the reaction temperature. For example, running the reaction at 70°C instead of 100°C can prevent this side reaction.[6]
Hydrogenation of Aryl Halide: A common side reaction in some nickel-catalyzed systems.• The addition of NaI can help suppress the hydrogenation side reaction.[5]
Reaction is Not Reproducible Variability in Reagent Quality: Purity of the solvent, base, or cyanide source.• Use high-purity, anhydrous solvents and reagents.• Milling of solid cyanide salts (with extreme caution due to toxicity) can improve solubility and reproducibility.[6]
Atmosphere Control: Presence of oxygen or moisture.• Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[20]

Quantitative Data Summary

Table 1: Comparison of Catalyst Systems for the Cyanation of Aryl Chlorides.

Catalyst SystemCyanide SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / CM-phosK₄[Fe(CN)₆]·3H₂ONa₂CO₃MeCN/H₂O701874-97[22]
Pd/C / dppfZn(CN)₂-DMAC100-1201277-96[22]
NiCl₂·6H₂O / dppfZn(CN)₂DMAP (additive)MeCNRT12-2475-95[5]
[Pd(cinnamyl)Cl]₂ / XPhosAcetone cyanohydrin-Toluene1001-3up to 99[1]

Table 2: Effect of Solvent on a Mild Palladium-Catalyzed Cyanation. [8]

Solvent (5:1 H₂O/Solvent)Conversion (%)
THF89
Dioxane65
Acetonitrile20
DMF15
Toluene<5

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [6]

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O (0.5 equiv), and the (hetero)aryl halide (1 mmol) if it is a solid.

  • Seal the tube with a Teflon-lined screw-cap septum and evacuate and backfill with nitrogen (repeat three times).

  • Add the (hetero)aryl halide (1 mmol) if it is a liquid, followed by dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at the desired temperature (typically 70-100 °C) and stir for the specified time (often 1 hour).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water, and proceed with standard aqueous workup and purification.

Protocol 2: Microwave-Assisted Cyanation of Aryl Bromides. [16]

  • In a microwave reactor vessel, combine the aryl bromide (10 mmol), CuCN (1.2 g, 13 mmol), and N-methylpyrrolidinone (NMP) (10 mL).

  • Subject the mixture to microwave irradiation (200 W) under ambient pressure for the optimized time (typically 20-30 minutes), monitoring the reaction by TLC.

  • After irradiation, cool the mixture to room temperature and dilute with 20 mL of ice water.

  • Collect the precipitate by filtration and treat it with aqueous ammonia.

  • Extract the product with an appropriate organic solvent and purify by standard methods.

Visualizations

Catalytic_Cycle cluster_catalyst Catalyst Regeneration Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(CN)L_n Transmetalation (M-CN) Ar-Pd(II)(CN)L_n->Pd(0)L_n Ar-CN Ar-CN Ar-Pd(II)(CN)L_n->Ar-CN Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

Troubleshooting_Workflow Start Low Reaction Yield Catalyst Catalyst Issue? Start->Catalyst Substrate Substrate Issue? Catalyst->Substrate No Solution1 Change Cyanide Source Use Bulky Ligand Add Co-catalyst Catalyst->Solution1 Yes Conditions Conditions Issue? Substrate->Conditions No Solution2 Switch to Ni Catalyst Increase Temperature Use Microwave Substrate->Solution2 Yes Solution3 Screen Ligands/Bases Change Solvent Ensure Anhydrous Conditions Conditions->Solution3 Yes End Optimized Reaction Conditions->End No (Re-evaluate) Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for low-yield cyanation reactions.

References

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of brominated organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in brominated organic compounds?

A1: Impurities in brominated organic compounds can originate from starting materials, side reactions during bromination, or subsequent degradation. Common impurities include:

  • Excess Bromine (Br₂): Unreacted bromine is a frequent impurity that imparts a yellow or brown color to the product.

  • Hydrogen Bromide (HBr): A common byproduct of bromination reactions.

  • Debrominated Species: The parent organic compound that was not brominated.

  • Over-brominated or Isomeric Byproducts: Compounds with multiple bromine atoms or bromine at different positions on the organic scaffold.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Water: Moisture can be present from aqueous work-ups or atmospheric exposure.

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • Other Halogens: If the brominating agent is not pure, impurities like chlorine can be incorporated.

Q2: How can I remove the orange/brown color from my brominated compound?

A2: The characteristic orange or brown color is typically due to the presence of elemental bromine (Br₂). A common and effective method to remove this is by washing the organic solution with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃).[1] The thiosulfate reduces the colored bromine to colorless bromide ions.

Experimental Protocol: Sodium Thiosulfate Wash

  • Dissolve the Crude Product: Dissolve the crude brominated compound in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Prepare the Thiosulfate Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Perform the Wash: Transfer the organic solution to a separatory funnel and add the 10% sodium thiosulfate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Observe Color Change: Continue shaking until the orange or brown color of the organic layer disappears, indicating that the elemental bromine has been quenched.[1]

  • Separate the Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Wash with Water/Brine: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the decolorized product.

Workflow for Sodium Thiosulfate Wash

G start Crude Brominated Compound in Organic Solvent wash_thiosulfate Wash with 10% aq. Na2S2O3 start->wash_thiosulfate check_color Color Disappeared? wash_thiosulfate->check_color check_color->wash_thiosulfate No separate_layers Separate Aqueous Layer check_color->separate_layers Yes wash_water_brine Wash with Water and Brine separate_layers->wash_water_brine dry_concentrate Dry and Concentrate wash_water_brine->dry_concentrate end Purified Brominated Compound dry_concentrate->end

Caption: Workflow for removing excess bromine using a sodium thiosulfate wash.

Q3: My brominated compound is a solid. What is the best way to purify it?

A3: For solid brominated compounds, recrystallization is a powerful and widely used purification technique.[2] The key is to select an appropriate solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one. Common choices include ethanol, methanol, ethyl acetate, hexanes, toluene, or mixtures of these.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more hot solvent dropwise if necessary until the solid fully dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling too rapidly can trap impurities.[4]

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5]

  • Cooling: Once crystal formation is established, you can place the flask in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was used; the solution is supersaturated.[6]Boil off some of the solvent to concentrate the solution. Try scratching the inner wall of the flask or adding a seed crystal.[5]
Oiling out (product separates as a liquid) The compound is significantly impure; the solvent is not ideal.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.[6]
Low recovery of purified product Too much solvent was used; the compound has significant solubility in the cold solvent.[4]Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the minimum amount of hot solvent is used for dissolution.
Crystals are still colored Colored impurities are soluble in the recrystallization solvent.Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb the colored impurities.

Q4: I am having trouble separating my brominated compound from a non-brominated impurity by column chromatography. What can I do?

A4: Co-elution of compounds with similar polarities is a common challenge in column chromatography.[7] Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Change Polarity: Systematically vary the ratio of your eluents. For normal-phase silica gel chromatography, a less polar solvent system will increase the retention time of both compounds, potentially improving separation.

    • Try Different Solvents: Sometimes, changing one of the solvents in your eluent system can significantly alter the selectivity. For example, substituting ethyl acetate with diethyl ether or dichloromethane can change the interactions with the stationary phase.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to better resolve compounds that are close in polarity.

  • Dry Loading: If your compound has low solubility in the eluent, it can lead to band broadening. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column.[8]

  • Change the Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase like alumina, which has different selectivity.

  • Increase Column Length: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.

Troubleshooting Logic for Column Chromatography Separation

G start Co-eluting Compounds optimize_solvent Optimize Solvent System (Polarity/Composition) start->optimize_solvent try_gradient Try Gradient Elution optimize_solvent->try_gradient dry_load Use Dry Loading Technique try_gradient->dry_load change_stationary_phase Change Stationary Phase (e.g., Alumina) dry_load->change_stationary_phase increase_column_length Increase Column Length change_stationary_phase->increase_column_length end Improved Separation increase_column_length->end

Caption: Troubleshooting steps for improving separation in column chromatography.

Q5: How can I quantify the amount of residual bromine or bromide in my sample?

A5: Several analytical techniques can be used to quantify bromine and bromide impurities.

  • Titration: For determining the amount of unreacted elemental bromine, a redox titration with sodium thiosulfate is a classic and reliable method.[9] For bromide ions, potentiometric titration with silver nitrate is a suitable approach.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of your final compound and quantifying impurities.[10][11] By using a suitable column and mobile phase, you can separate your desired brominated compound from impurities and determine their relative concentrations based on peak area.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile brominated compounds, GC-MS can be used to separate and identify impurities.

Comparison of Quantitative Methods

MethodAnalytePrincipleAdvantagesDisadvantages
Redox Titration Elemental Bromine (Br₂)Reduction of bromine by a standard thiosulfate solution.[9]Simple, inexpensive, accurate for higher concentrations.Not suitable for trace amounts, requires a visual or potentiometric endpoint.
Potentiometric Titration Bromide Ions (Br⁻)Precipitation of silver bromide with a standard silver nitrate solution.Accurate and can be automated.Can have interferences from other halides.
HPLC Brominated Compound and ImpuritiesDifferential partitioning between a stationary and mobile phase.[12][13]High sensitivity and selectivity, can quantify multiple impurities simultaneously.Requires specialized equipment and method development.
GC-MS Volatile Brominated CompoundsSeparation based on boiling point and mass-to-charge ratio.Excellent for identifying unknown volatile impurities.Not suitable for non-volatile or thermally labile compounds.

References

Technical Support Center: Moisture-Sensitive Cyanamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moisture-sensitive cyanamide reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or non-existent yields in cyanamide reactions are frequently traced back to the presence of moisture or improper reaction setup. Here’s a systematic approach to troubleshooting.

Possible Cause Troubleshooting Step Expected Outcome
Contaminated Reagents - Use fresh, high-purity cyanamide. If necessary, purify the cyanamide before use.[1][2] - Ensure all other reagents are anhydrous.Improved reaction efficiency and yield.
Wet Solvents - Use freshly dried, anhydrous solvents.[3][4][5][6] - Test solvent water content using Karl Fischer titration or other methods before use.[7][8]Minimizes hydrolysis of cyanamide and other reagents.
Improper Reaction Setup - Flame-dry or oven-dry all glassware immediately before use.[4][9][10][11] - Assemble the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[4][9][11]Prevents atmospheric moisture from entering the reaction.
Suboptimal Reaction Conditions - Re-evaluate the reaction temperature, time, and stoichiometry. - Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, NMR).Optimization of reaction parameters to favor product formation.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Purity and Anhydrous State start->check_reagents check_solvents Confirm Solvent Anhydrous Quality check_reagents->check_solvents Reagents OK re_purify_reagents Re-purify/Replace Reagents check_reagents->re_purify_reagents Contamination Suspected check_setup Inspect Reaction Setup for Leaks check_solvents->check_setup Solvents Dry dry_solvents Re-dry Solvents check_solvents->dry_solvents Moisture Detected check_conditions Review Reaction Parameters check_setup->check_conditions Setup Secure re_assemble Re-assemble and Leak-Test Setup check_setup->re_assemble Leaks Found optimize_conditions Optimize Conditions (Temp, Time, Stoichiometry) check_conditions->optimize_conditions Parameters Questionable success Improved Yield check_conditions->success Parameters Correct re_purify_reagents->check_solvents dry_solvents->check_setup re_assemble->check_conditions optimize_conditions->success

Caption: Troubleshooting logic for addressing low product yield.

Issue 2: Formation of Side Products

The appearance of unexpected side products often points to the degradation of cyanamide or its reaction with water.

Observed Side Product Probable Cause Recommended Action
Urea Hydrolysis of cyanamide due to the presence of water.[12][13][14]Rigorously exclude water from all reagents, solvents, and the reaction atmosphere.
Dicyandiamide (2-cyanoguanidine) Dimerization of cyanamide, often catalyzed by basic conditions or heat.[14][15][16]- Maintain a neutral or slightly acidic pH. - Conduct the reaction at the lowest effective temperature.
N-Acylurea (in carbodiimide couplings) Rearrangement of the O-acylisourea intermediate.[17]- Add a coupling additive like N-hydroxysuccinimide (NHS) to stabilize the intermediate.[18] - Use an appropriate solvent and control the reaction temperature.

Cyanamide Side Reaction Pathways

side_products cyanamide Cyanamide (H₂NCN) desired_product Desired Product cyanamide->desired_product + Amine/Alcohol urea Urea ((NH₂)₂CO) cyanamide->urea + H₂O (Hydrolysis) dicyandiamide Dicyandiamide cyanamide->dicyandiamide Dimerization (Base/Heat)

Caption: Common side reactions of cyanamide.

Frequently Asked Questions (FAQs)

Q1: What is the maximum tolerable water content for solvents in moisture-sensitive cyanamide reactions?

A1: While the exact tolerance depends on the specific reaction, a general guideline is to use solvents with a water content below 50 ppm, and ideally below 10 ppm for highly sensitive applications.[3] It is crucial to verify the water content using a reliable method like Karl Fischer titration before use.[7]

Q2: How can I effectively dry my solvents?

A2: Several methods can be employed for drying solvents. The choice of drying agent depends on the solvent to be dried.

Solvent TypeRecommended Drying AgentsIncompatible Drying Agents
Ethers (THF, Diethyl Ether) Sodium/benzophenone, Molecular sieves (3Å or 4Å)Calcium hydride
Aprotic Polar Solvents (DMF, Acetonitrile) Calcium hydride, Molecular sieves (4Å)[5]Sodium, Potassium hydroxide
Hydrocarbons (Toluene, Hexane) Sodium/benzophenone, Calcium hydrideCalcium chloride
Chlorinated Solvents (DCM, Chloroform) Calcium hydride, Phosphorus pentoxide[5]Sodium, Lithium aluminum hydride

For optimal dryness, solvents can be distilled from an appropriate drying agent under an inert atmosphere.[4] Alternatively, passing the solvent through a column of activated alumina can also achieve low water content.[4][15]

Q3: What are the best practices for setting up a moisture-sensitive cyanamide reaction?

A3: Adhering to strict air-free techniques is essential for success.

Experimental Setup Workflow

experimental_setup start Start: Prepare for Reaction dry_glassware Oven/Flame-Dry All Glassware start->dry_glassware assemble_hot Assemble Glassware While Hot dry_glassware->assemble_hot flush_inert Flush with Inert Gas (N₂/Ar) During Cooling assemble_hot->flush_inert add_reagents Add Reagents Under Positive Inert Gas Pressure flush_inert->add_reagents maintain_atmosphere Maintain Inert Atmosphere (e.g., Balloon, Bubbler) add_reagents->maintain_atmosphere run_reaction Run Reaction maintain_atmosphere->run_reaction end Reaction Complete run_reaction->end

Caption: Workflow for setting up a moisture-sensitive reaction.

Q4: How do I handle and store cyanamide to maintain its stability?

A4: Cyanamide is a hygroscopic and thermally sensitive solid.[19]

  • Storage: Store in a cool, dry place, tightly sealed under an inert atmosphere. It should be kept separate from acids, bases, and oxidants.[19] Commercial preparations of cyanamide often contain stabilizers to prevent polymerization.[15]

  • Handling: Handle solid cyanamide in a glovebox or under a stream of inert gas. If using a commercially available aqueous solution, be aware that it may contain stabilizers that could interfere with your reaction.

Q5: My guanidylation reaction with cyanamide is not working. What should I check?

A5: Guanidylation reactions involve the addition of an amine to cyanamide. Common failure points include:

  • Moisture: As with other cyanamide reactions, water will compete with the amine, leading to urea formation. Ensure all components are scrupulously dry.

  • Basicity: While the amine is a base, excessively basic conditions can promote the dimerization of cyanamide.[14] If an additional base is used, its strength and stoichiometry should be carefully considered.

  • Amine Nucleophilicity: Sterically hindered or electron-deficient amines may react slowly. In such cases, longer reaction times, elevated temperatures, or the use of a catalyst (e.g., scandium(III) triflate) may be necessary.[20]

Experimental Protocols

Protocol 1: General Procedure for Drying Solvents
  • Pre-drying: If the solvent has a high water content, pre-dry it with an anhydrous salt like magnesium sulfate or sodium sulfate.[3]

  • Definitive Drying: Add a suitable reactive drying agent (see table in FAQ 2) to the pre-dried solvent in a flask equipped with a reflux condenser and an inert gas inlet.[6]

  • Reflux: Reflux the solvent under an inert atmosphere for several hours. For sodium/benzophenone, reflux until a persistent deep blue or purple color is obtained.

  • Distillation: Distill the solvent directly into the reaction flask or a dry storage flask under a positive pressure of inert gas.

  • Storage: Store the dried solvent over activated molecular sieves (3Å or 4Å) to maintain its anhydrous state.[5]

Protocol 2: General Procedure for a Moisture-Sensitive Guanidylation Reaction
  • Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum at >120°C for at least 4 hours.[9]

  • Inert Atmosphere: Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment using a balloon or an oil bubbler.[9][11]

  • Reagent Addition:

    • Dissolve the amine substrate in a freshly dried, anhydrous solvent and add it to the reaction flask via a dry syringe.

    • In a separate dry flask, dissolve the cyanamide in the anhydrous solvent.

    • Transfer the cyanamide solution to the reaction flask dropwise at the desired temperature using a syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with a calculated amount of water or a buffered solution) and proceed with extraction and purification. All work-up and purification solvents should be of appropriate quality.

References

Workup procedure for reactions involving (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-bromo-2-propylphenyl)cyanamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

Table 1: Estimated Physical Properties of this compound

PropertyEstimated ValueNotes
Molecular Weight~239.11 g/mol Calculated based on the molecular formula C10H11BrN2.
AppearanceLikely a white to off-white solidBased on similar aromatic cyanamides.
PolarityModerately polarThe cyanamide and bromo groups contribute to its polarity.
SolubilityLikely soluble in polar organic solvents like ethyl acetate, dichloromethane, and acetone. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water.Based on general solubility of similar aromatic compounds.
Boiling PointExpected to be > 150 °C at atmospheric pressure.High boiling point is typical for substituted aromatic compounds of this size.[1]

Q2: What are the main safety concerns when working with this compound?

A2: Cyanamide-containing compounds can be irritants. Direct contact with the skin may cause dermatitis, characterized by redness and itching.[2] Inhalation of dust should be avoided as it can lead to respiratory irritation.[2] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What are the most common reactions performed with this compound?

A3: The primary reactive sites on this compound are the aryl bromide and the cyanamide group. The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The cyanamide group can participate in cycloaddition reactions and can be converted to other functional groups like ureas or guanidines.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during the workup of reactions involving this compound, particularly focusing on the widely used Suzuki-Miyaura cross-coupling reaction.

Scenario 1: Low or No Product Yield in a Suzuki-Miyaura Coupling Reaction

Q: I performed a Suzuki-Miyaura coupling with this compound and a boronic acid, but my TLC/LC-MS analysis shows mostly starting material. What could have gone wrong?

A: Several factors could contribute to a low or failed reaction yield. Consider the following troubleshooting steps:

  • Catalyst Inactivity:

    • Issue: The palladium catalyst may be inactive. Pd(0) sources can be sensitive to air and moisture.

    • Solution: Ensure your reaction was performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored palladium catalysts and anhydrous solvents.

  • Base Incompatibility or Insufficiency:

    • Issue: The choice and amount of base are critical for the transmetalation step.

    • Solution: Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and that it is finely powdered and dry. An insufficient amount of base will stall the reaction.

  • Poor Solubility of Reagents:

    • Issue: If any of the reagents are not fully dissolved at the reaction temperature, the reaction will be slow or incomplete.

    • Solution: Choose a solvent system in which all components are soluble. For Suzuki couplings, mixtures like dioxane/water or toluene/ethanol/water are common.

  • Decomposition of Boronic Acid:

    • Issue: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.

    • Solution: Use a slight excess of the boronic acid (1.1-1.5 equivalents). Add the boronic acid to the reaction mixture just before heating.

Scenario 2: Presence of Significant Side Products

Q: My reaction seems to have worked, but I see significant amounts of side products in my crude mixture. What are these likely to be and how can I minimize them?

A: Common side products in Suzuki-Miyaura couplings include homocoupled and dehalogenated products.

Table 2: Common Side Products and Mitigation Strategies

Side ProductIdentificationCauseMitigation Strategy
Homocoupling of Boronic Acid A biaryl compound derived from two molecules of your boronic acid.Often caused by the presence of oxygen, which can lead to Pd(II) species that promote this side reaction.Thoroughly degas your reaction mixture and maintain a strict inert atmosphere.
Dehalogenation of Starting Material (2-propylphenyl)cyanamide (loss of bromine).Can occur via a side reaction where a hydride is transferred to the palladium complex, followed by reductive elimination.[3]Ensure your solvent and base are free of impurities that could act as hydride sources. Using a different phosphine ligand can sometimes suppress this pathway.
Protodeboronation of Boronic Acid The arene corresponding to your boronic acid.Hydrolysis of the boronic acid back to the arene, often in the presence of base and water, especially at high temperatures.Use the boronic acid as fresh as possible. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.

Scenario 3: Difficulties in Product Purification

Q: I have a complex crude mixture and I'm struggling to isolate my desired biaryl cyanamide product. What purification strategies should I try?

A: The product of a Suzuki coupling with this compound will be a moderately polar biaryl compound. A multi-step purification approach is often necessary.

  • Initial Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Normal Phase (Silica Gel): This is the most common method. Given the moderate polarity of the product, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is recommended. Start with a low percentage of ethyl acetate and gradually increase the polarity.

    • Reverse Phase: If the product is highly polar or difficult to separate from impurities on silica, reverse-phase chromatography (e.g., C18 silica) can be effective.

  • Recrystallization:

    • If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step.

    • Solvent Selection: Test a range of solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for aromatic compounds include ethanol, isopropanol, toluene, or mixtures like ethyl acetate/hexanes.

Experimental Protocols

Protocol 1: General Workup Procedure for a Suzuki-Miyaura Coupling Reaction

  • Reaction Quenching and Catalyst Removal:

    • After the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to room temperature.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 50 mL).

    • Filter the mixture through a pad of Celite in a Büchner funnel to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional organic solvent (2 x 20 mL).

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x 50 mL) to remove water-soluble impurities and the base.

      • Brine (1 x 50 mL) to facilitate phase separation.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • If the product is a solid, consider recrystallization from an appropriate solvent for final purification.

Visualizations

Workup_Workflow start Completed Reaction Mixture filter_celite Filter through Celite start->filter_celite extraction Aqueous Extraction (e.g., EtOAc/Water) filter_celite->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentrate Concentrate in vacuo drying->concentrate crude_product Crude Product concentrate->crude_product chromatography Column Chromatography crude_product->chromatography pure_product Pure Product chromatography->pure_product

Caption: General experimental workflow for the workup of a reaction involving this compound.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling? catalyst Check Catalyst Activity (Inert atmosphere, fresh catalyst) start->catalyst Yes base Verify Base (Anhydrous, sufficient amount) start->base Yes solubility Check Reagent Solubility start->solubility Yes boronic_acid Consider Boronic Acid Decomposition start->boronic_acid Yes

Caption: Decision tree for troubleshooting low yield in Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Green Bromination and Cyanation Approaches

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical support center for green and sustainable bromination and cyanation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and find answers to frequently asked questions encountered during experimentation.

Green Bromination Approaches: Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the principal green chemistry advantages of using alternatives to molecular bromine (Br₂)?

A1: Molecular bromine is highly toxic, corrosive, and volatile, posing significant safety and environmental hazards.[1][2] Green alternatives aim to mitigate these risks by:

  • Reducing Toxicity and Hazards: Reagents like N-bromosuccinimide (NBS) are solids and easier to handle than liquid bromine.[1][3] In situ generation of bromine from bromide salts (e.g., NaBr, KBr) with an oxidant avoids the storage and handling of large quantities of Br₂.[4][5]

  • Improving Atom Economy: While some alternatives like NBS have lower atom economy, methods that utilize bromide salts with catalytic oxidation can be more atom-economical.[1]

  • Using Greener Solvents: Many green bromination protocols are designed to work in aqueous media or with recyclable organic solvents, reducing the reliance on hazardous chlorinated solvents.[1]

Q2: How do I choose the most suitable green brominating agent for my substrate?

A2: The choice of reagent depends on the substrate's reactivity and the desired selectivity.

  • For activated aromatic compounds (e.g., phenols, anilines): Mild brominating agents like NBS or in situ generated bromine from NaBr/oxidant systems are effective.[6][7] Photocatalytic methods using catalysts like erythrosine B with NBS can provide high yields under mild conditions for arenes and heteroarenes.[8]

  • For alkenes: In situ generation of bromine from sodium bromide and sodium perborate can be used for electrophilic bromination.[9] Photocatalytic methods with a Ru(bpy)₃Cl₂ catalyst and CBr₄ also provide an environmentally friendly pathway.[10]

  • For allylic and benzylic positions: N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is the classic choice for selective radical bromination.[11]

Q3: What are common side reactions in green bromination, and how can they be minimized?

A3: Common side reactions include over-bromination (di- or poly-bromination) and oxidation of the substrate.[9]

  • To control over-bromination:

    • Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary for full conversion but can lead to multiple additions.

    • Employ methods that generate the active bromine species slowly in situ, allowing for better control over the reaction.

  • To minimize oxidation:

    • Choose a milder oxidizing agent when generating bromine in situ.

    • Optimize reaction temperature and time; prolonged reaction times or higher temperatures can favor oxidation.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield in Electrophilic Bromination 1. Insufficient activation of the bromine source. 2. Deactivated substrate. 3. Inappropriate solvent.1. If using a Br₂ source with a catalyst (e.g., FeBr₃), ensure the catalyst is fresh and anhydrous. 2. For deactivated aromatic rings, stronger conditions, such as using sulfuric acid as a solvent with NBS, may be required.[7] 3. Ensure the solvent is appropriate for the chosen method. Some reactions work well in aqueous media, while others require non-polar organic solvents.
Poor Regioselectivity 1. Reaction conditions favoring a different mechanism (e.g., radical vs. electrophilic). 2. Steric hindrance or electronic effects of the substrate.1. For electrophilic aromatic substitution, ensure the absence of radical initiators (like UV light unless it's a photocatalytic reaction). For radical reactions, ensure an initiator is present. 2. The regioselectivity is often dictated by the substrate. Consider protecting groups to direct the bromination to the desired position.
Formation of Multiple Brominated Products 1. Excess brominating agent. 2. Highly activated substrate.1. Reduce the equivalents of the brominating agent. 2. Perform the reaction at a lower temperature and monitor carefully to stop the reaction after the desired product is formed.
Reaction Stalls in NBS Bromination 1. Impure NBS. 2. Lack of proper initiation. 3. Insufficiently dry conditions.1. Recrystallize the NBS before use. 2. Ensure a suitable radical initiator is used (e.g., AIBN, benzoyl peroxide) or that the light source for photo-initiation is of the correct wavelength and intensity.[12] Sometimes adding a drop of aqueous HBr can help.[12] 3. Ensure all glassware is dry and use anhydrous solvents, as water can interfere with the reaction.[11]

Green Cyanation Approaches: Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: Why is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) considered a green cyanide source?

A1: K₄[Fe(CN)₆] is a non-toxic and stable solid.[13] The cyanide ions are strongly bound within the iron complex and are released slowly during the reaction, which avoids the presence of high concentrations of free, highly toxic cyanide ions.[2] This makes it a safer alternative to alkali metal cyanides like NaCN or KCN.

Q2: What are the main challenges in using K₄[Fe(CN)₆] for cyanation reactions?

A2: The primary challenges are its low solubility in many organic solvents and the slow release of cyanide ions, which can lead to sluggish reactions.[13][14] To overcome these issues, reactions often require:

  • Higher temperatures. [13]

  • The use of polar aprotic solvents like DMF or DMSO, or aqueous co-solvent systems to improve solubility.[15][16]

  • Phase-transfer catalysts in aqueous systems.[13]

Q3: Can I use greener solvents for my cyanation reaction?

A3: Yes, progress has been made in developing cyanation reactions in more environmentally friendly solvents.

  • Water: Several protocols have been developed for copper- and palladium-catalyzed cyanations in water or aqueous mixtures, often with the aid of surfactants to create micelles.[13][17][18]

  • Acetonitrile/Water mixtures: These have been shown to be effective for Pd-catalyzed cyanation of aryl chlorides with K₄[Fe(CN)₆].[15]

  • Solvent-free: Mechanochemical methods using ball milling allow for cyanation reactions to be performed in the absence of a solvent.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Low Yield in Pd- or Cu-Catalyzed Cyanation 1. Catalyst deactivation by cyanide. 2. Poor solubility of the cyanide source (e.g., K₄[Fe(CN)₆]). 3. Inefficient ligand. 4. Presence of inhibitory functional groups on the substrate.1. Use a cyanide source with slow cyanide release like K₄[Fe(CN)₆].[2] 2. Increase reaction temperature, use a co-solvent like water or a phase-transfer catalyst to improve solubility.[13][15] For Zn(CN)₂, the addition of DMAP can help activate it.[19] 3. Screen different ligands. For Ni-catalyzed reactions with Zn(CN)₂, dppf has been shown to be effective.[20] 4. Unprotected N-H groups (e.g., in imidazoles) can inhibit the catalyst.[13] Consider N-protection of the substrate.
Reaction Does Not Go to Completion 1. Insufficient catalyst loading. 2. Low reaction temperature. 3. Incomplete transfer of cyanide from K₄[Fe(CN)₆].1. Increase the catalyst loading. 2. Increase the reaction temperature. Cyanide transfer from K₄[Fe(CN)₆] often requires temperatures above 100°C.[13][14] 3. Ensure adequate reaction time, as the cyanide release can be slow.
Formation of Side Products 1. Hydrolysis of the nitrile product. 2. Reaction with the solvent.1. Ensure anhydrous conditions if water-sensitive functional groups are present. Work up the reaction promptly. 2. Choose a solvent that is inert under the reaction conditions. For example, when using DMF as a solvent at high temperatures, it can sometimes act as a source of formyl groups.
Difficulty in Product Isolation 1. Use of high-boiling polar aprotic solvents (e.g., DMF, DMAc). 2. Residual metal catalyst contamination.1. If possible, opt for protocols that use lower boiling point solvents or aqueous systems to simplify workup. 2. Employ appropriate purification techniques such as column chromatography or treatment with a metal scavenger.

Data Presentation

Table 1: Comparison of Green Bromination Methods for Phenols

MethodBrominating AgentCatalystSolventTemp (°C)Yield (%)Reference
PhotocatalyticCBr₄Ru(bpy)₃Cl₂CH₃CNRT94[10]
In situ GenerationNaBr/NaBrO₃-H₂O/AcidRTHigh[6]
Hypervalent IodinePIDA/AlBr₃-CH₂Cl₂RTup to 96[21]
OxidativeNaBr/Oxone®-CH₃OHRTGood[4]

Table 2: Comparison of Green Cyanation Methods for Aryl Halides

MethodCyanide SourceCatalystSolventTemp (°C)Yield (%)Reference
Pd-catalyzedK₄[Fe(CN)₆]Pd/CM-phosMeCN/H₂O70up to 96[15]
Cu-catalyzedK₄[Fe(CN)₆]Cu(BF₄)₂·6H₂ODMAc120Moderate to Excellent[2]
Ni-catalyzedZn(CN)₂NiCl₂·6H₂O/dppf/ZnCH₃CN50-80Good to Excellent[19]
Pd-catalyzed (aq.)K₄[Fe(CN)₆]·3H₂OPd precatalystDioxane/H₂O100High[13]

Experimental Protocols

Protocol 1: Photocatalytic Bromination of Phenols

This protocol is adapted from a method utilizing a visible-light photoredox catalyst.[10]

Materials:

  • Phenol substrate (0.1 mmol)

  • Carbon tetrabromide (CBr₄) (33 mg, 0.1 mmol)

  • Ru(bpy)₃Cl₂ (3.8 mg, 0.005 mmol)

  • Dry acetonitrile (CH₃CN) (1 mL)

  • 10 mL round-bottom flask

  • Magnetic stir bar

  • Blue LEDs (1 W)

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (0.1 mmol), CBr₄ (0.1 mmol), and Ru(bpy)₃Cl₂ (0.005 mmol).

  • Add dry CH₃CN (1 mL) to the flask.

  • The flask is left open to the air.

  • Irradiate the mixture with blue LEDs at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography to obtain the brominated phenol.

Protocol 2: Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]

This protocol is based on a mild and efficient method for the cyanation of aryl chlorides.[15]

Materials:

  • Aryl chloride (1.0 mmol)

  • K₄[Fe(CN)₆]·3H₂O (0.4 equiv)

  • Pd(OAc)₂ (2 mol %)

  • CM-phos (4 mol %)

  • Na₂CO₃ (2.0 equiv)

  • Acetonitrile (MeCN) (3 mL)

  • Deionized water (1 mL)

  • Schlenk tube

  • Magnetic stir bar

Procedure:

  • In a Schlenk tube, combine the aryl chloride (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.4 equiv), Pd(OAc)₂ (2 mol %), CM-phos (4 mol %), and Na₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add acetonitrile (3 mL) and deionized water (1 mL) via syringe.

  • Stir the reaction mixture at 70 °C.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

green_bromination_workflow start Start: Select Substrate (Phenol, Arene, Alkene) reagent_selection Select Green Brominating Agent start->reagent_selection nbs N-Bromosuccinimide (NBS) reagent_selection->nbs Radical/ Electrophilic in_situ In situ Br₂ Generation (e.g., NaBr + Oxidant) reagent_selection->in_situ Electrophilic photocatalytic Photocatalytic System (e.g., Ru(bpy)₃Cl₂ + CBr₄) reagent_selection->photocatalytic Photoredox reaction_setup Reaction Setup: - Solvent Selection - Temperature Control - Catalyst/Initiator nbs->reaction_setup in_situ->reaction_setup photocatalytic->reaction_setup monitoring Reaction Monitoring (TLC, GC) reaction_setup->monitoring workup Workup: - Quenching - Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Brominated Product purification->product

Caption: General experimental workflow for green bromination.

green_cyanation_pathway aryl_halide Aryl Halide (Ar-X) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition catalyst_precursor Catalyst Precursor (e.g., Pd(OAc)₂, NiCl₂) active_catalyst Active Catalyst (e.g., Pd(0), Ni(0)) catalyst_precursor->active_catalyst Reduction active_catalyst->oxidative_addition intermediate Ar-M(II)-X oxidative_addition->intermediate transmetalation Transmetalation/ Ligand Exchange intermediate->transmetalation cyanide_source Green Cyanide Source (e.g., K₄[Fe(CN)₆]) cyanide_source->transmetalation CN⁻ source cyano_intermediate Ar-M(II)-CN transmetalation->cyano_intermediate reductive_elimination Reductive Elimination cyano_intermediate->reductive_elimination reductive_elimination->active_catalyst Catalyst Regeneration product Aryl Nitrile (Ar-CN) reductive_elimination->product

Caption: Simplified catalytic cycle for metal-catalyzed green cyanation.

References

Validation & Comparative

Characterization of Phenylcyanamides: A Comparative Analysis of Spectroscopic Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the characterization of substituted phenylcyanamides using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the lack of publicly available experimental data for (4-Bromo-2-propylphenyl)cyanamide, this document utilizes data from structurally related halogenated phenylcyanamide derivatives to illustrate the characterization process. The compounds used for this comparative analysis are N-(4-bromophenyl)-N-(propa-1,2-dien-1-yl)cyanamide and N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of novel organic compounds.

Comparative Spectroscopic Data

The following tables summarize the key NMR and MS data for the two reference compounds.

Table 1: ¹H NMR and ¹³C NMR Data for Substituted Phenylcyanamides

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
N-(4-bromophenyl)-N-(propa-1,2-dien-1-yl)cyanamide CDCl₃7.67 (d, J=8.7 Hz, 2H, ArH), 7.33 (d, J=8.7 Hz, 2H, ArH), 6.41 (t, J=6.1 Hz, 1H, CH), 5.65 (d, J=6.1 Hz, 2H, CH₂)203.6 (CH₂CCH), 141.9 (ArC), 127.3 (q, J=3.8 Hz, ArC), 127.1 (q, J=66.8 Hz, ArC), 123.9 (q, ¹J=272.2 Hz, CF₃), 117.1 (ArC), 110.2 (C≡N), 98.0 (CH), 90.1 (CH₂)
N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide [1]CDCl₃7.38–7.35 (m, 2H, CHₐᵣₒₘ), 7.30–7.28 (m, 2H, CHₐᵣₒₘ), 4.41 (qd, 1H, ³JHH = 6.9 and 4.2 Hz, CHMe), 4.14 (br s, 1H, NH), 1.56 (d, 3H, ³JHH = 6.9 Hz, Me)139.8 (s, Cₐᵣₒₘ), 134.2 (s, Cₐᵣₒₘ), 129.1 (s, CHₐᵣₒₘ), 127.6 (s, CHₐᵣₒₘ), 114.7 (s, C≡N), 55.0 (s, CHMe), 22.0 (s, Me)[1]

Table 2: Mass Spectrometry Data for Substituted Phenylcyanamides

CompoundIonization MethodCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
N-(4-bromophenyl)-N-(propa-1,2-dien-1-yl)cyanamide ASAP⁺225.0640225.0643
N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide HRMSNot ReportedNot Reported

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified solid compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired on a 300 or 500 MHz NMR spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: The spectrum is typically acquired on the same instrument at a corresponding frequency (e.g., 75 or 125 MHz). Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts of the peaks are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • High-Resolution Mass Spectrometry (HRMS): The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule. The mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is calibrated to provide high mass accuracy.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). The presence of a bromine atom in a molecule is characteristically identified by an isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). For chlorine, the isotopic pattern shows two peaks separated by 2 m/z units with an intensity ratio of approximately 3:1 (³⁵Cl:³⁷Cl).

Analytical Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the characterization of a novel chemical compound and a conceptual signaling pathway where such a compound might be investigated.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) data_analysis Spectral Data Interpretation nmr->data_analysis ms Mass Spectrometry (HRMS) ms->data_analysis sample_prep->nmr sample_prep->ms structure_elucidation Structure Confirmation data_analysis->structure_elucidation

Fig. 1: Analytical workflow for compound characterization.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response inhibitor This compound (Potential Inhibitor) inhibitor->kinase2 Inhibits

Fig. 2: Hypothetical signaling pathway with potential inhibitor.

References

A Comparative Guide to (4-Bromo-2-propylphenyl)cyanamide Analogs as Potential Cathepsin K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Comparison of (4-Bromo-2-alkylphenyl)cyanamide Analogs

The fundamental structure of the analog series consists of a 4-bromophenyl cyanamide scaffold with varying alkyl groups at the 2-position. The size and lipophilicity of this alkyl group can influence the compound's binding affinity and selectivity for its biological target.

Compound NameStructure
(4-Bromo-2-methylphenyl)cyanamide [Image of (4-Bromo-2-methylphenyl)cyanamide structure]
(4-Bromo-2-ethylphenyl)cyanamide [Image of (4-Bromo-2-ethylphenyl)cyanamide structure]
(4-Bromo-2-propylphenyl)cyanamide [Image of this compound structure]

While the specific crystal structure for this compound is not publicly available, the crystallographic data for a closely related analog, (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol, provides insight into the potential solid-state conformation.

Table 1: Crystallographic Data for (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol [1][2]

ParameterValue
Chemical FormulaC₁₅H₁₄BrNO
Molecular Weight304.18 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)6.2280 (6)
b (Å)7.0292 (7)
c (Å)30.237 (4)
V (ų)1323.7 (3)
Z4
Density (calculated)1.526 Mg/m³

Biological Context: Inhibition of Cathepsin K in Osteoporosis

Cyanamide-based compounds have been identified as potent inhibitors of cysteine proteases, such as the cathepsins.[3][4] Cathepsin K is the predominant cysteine protease in osteoclasts and plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[5][6][7] Overactivity of cathepsin K is a hallmark of osteoporosis, a disease characterized by excessive bone resorption. Therefore, inhibitors of cathepsin K are a promising therapeutic strategy for the treatment of osteoporosis.[6][8]

The proposed mechanism of action for this compound analogs is the inhibition of cathepsin K activity within the resorption lacuna, thereby preventing the breakdown of the bone matrix.

Cathepsin K Signaling Pathway in Bone Resorption

The following diagram illustrates the central role of Cathepsin K in the process of bone resorption by osteoclasts.

CathepsinK_Pathway Osteoclast-Mediated Bone Resorption Pathway cluster_osteoclast Osteoclast cluster_resorption Resorption Lacuna (Acidic Environment) RANKL RANKL RANK RANK RANKL->RANK binds Signaling_Cascade Intracellular Signaling (e.g., NFATc1 activation) RANK->Signaling_Cascade activates Pro_CatK Pro-Cathepsin K (inactive) Signaling_Cascade->Pro_CatK upregulates transcription Lysosome Lysosome Pro_CatK->Lysosome transported to CatK Active Cathepsin K Bone_Matrix Bone Matrix (Type I Collagen) CatK->Bone_Matrix cleaves Lysosome->CatK matures in acidic pH Lysosome->Bone_Matrix secretes CatK into lacuna Degraded_Collagen Degraded Collagen Fragments Bone_Matrix->Degraded_Collagen Inhibitor This compound Analog Inhibitor->CatK inhibits

Caption: Role of Cathepsin K in bone resorption and point of inhibition.

Experimental Protocols

Synthesis of (4-Bromo-2-alkylphenyl)cyanamide Analogs

General Procedure:

This protocol is a generalized method for the synthesis of N-arylcyanamides from the corresponding anilines.

  • Reaction Setup: To a solution of the appropriately substituted 2-alkylaniline (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran, add cyanogen bromide (1.1 eq.) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired (4-Bromo-2-alkylphenyl)cyanamide.

Cathepsin K Inhibition Assay

Principle:

The inhibitory activity of the synthesized compounds against Cathepsin K can be determined using a fluorometric assay. The assay measures the cleavage of a fluorogenic substrate by Cathepsin K, which results in an increase in fluorescence. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory potency.

Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic Cathepsin K substrate (e.g., Z-Gly-Pro-Arg-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of Cathepsin K in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Protocol: a. To each well of the microplate, add the test compound solution. b. Add the Cathepsin K working solution to each well and incubate at 37°C for 15 minutes. c. Initiate the reaction by adding the fluorogenic substrate solution to each well. d. Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) at regular intervals for 30 minutes at 37°C.

  • Data Analysis: a. Determine the rate of reaction (slope of the fluorescence versus time plot). b. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Performance Comparison

The following table is a template for presenting the comparative inhibitory activity of the (4-Bromo-2-alkylphenyl)cyanamide analogs against Cathepsin K. The experimental data to populate this table would need to be generated using the protocols outlined above.

Table 2: Inhibitory Activity of (4-Bromo-2-alkylphenyl)cyanamide Analogs against Cathepsin K

CompoundR-groupCathepsin K IC₅₀ (nM)
1 -CH₃Data to be determined
2 -CH₂CH₃Data to be determined
3 -CH₂CH₂CH₃Data to be determined

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound and its analogs as potential inhibitors of Cathepsin K. While a direct comparison of their biological performance is currently limited by the lack of published data, the provided structural information and detailed experimental protocols offer a clear path for their synthesis and evaluation. Future research should focus on the synthesis of this series of compounds and the determination of their inhibitory potency against Cathepsin K and other related proteases to establish a comprehensive structure-activity relationship. Such studies will be crucial in determining their potential as therapeutic agents for osteoporosis and other bone-related disorders.

References

Comparative Reactivity of (4-Bromo-2-propylphenyl)cyanamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted cyanamides is crucial for their application in synthesis and medicinal chemistry. This guide provides a comparative analysis of the reactivity of (4-Bromo-2-propylphenyl)cyanamide with other substituted aryl cyanamides, supported by available experimental data and detailed protocols.

The reactivity of aryl cyanamides is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. The cyanamide functional group (-N-C≡N) possesses a dual nature; the nitrogen atom is nucleophilic, while the nitrile carbon is electrophilic. This allows aryl cyanamides to participate in a variety of reactions, including nucleophilic additions and cycloadditions.

Influence of Substituents on Reactivity: An Overview

The substituents on the phenyl ring of an aryl cyanamide modulate the electron density on the cyanamide moiety, thereby affecting its reactivity.

  • Electron-donating groups (EDGs) , such as alkyl (e.g., propyl) and alkoxy groups, increase the electron density on the nitrogen atom, enhancing its nucleophilicity. This generally leads to a higher reactivity in reactions where the cyanamide acts as a nucleophile.

  • Electron-withdrawing groups (EWGs) , such as halogens (e.g., bromo) and nitro groups, decrease the electron density on the nitrogen atom, making it less nucleophilic. Conversely, they increase the electrophilicity of the nitrile carbon, making the cyanamide more susceptible to nucleophilic attack.

In the case of This compound , the presence of both an electron-withdrawing bromo group and an electron-donating propyl group presents a nuanced reactivity profile. The ortho-propyl group can also exert a steric effect, potentially hindering the approach of reactants to the cyanamide functional group.

Comparative Reactivity in Cyanamide Synthesis

A study on the iron-mediated synthesis of aryl cyanamides from the corresponding aryl isothiocyanates provides valuable insight into the electronic effects of substituents on the phenyl ring. The reaction involves the nucleophilic attack of ammonia on the isothiocyanate, followed by desulfurization. The yields obtained for various substituted phenylisothiocyanates under the same reaction conditions serve as a proxy for the relative reactivity of the starting materials, which correlates with the electronic nature of the resulting cyanamides.

Aryl IsothiocyanateSubstituent(s)Yield (%)[1]
4-Methoxyphenylisothiocyanate4-OCH₃ (Strongly Donating)95
4-Methylphenylisothiocyanate4-CH₃ (Donating)92
PhenylisothiocyanateNone88
4-Fluorophenylisothiocyanate4-F (Weakly Withdrawing)88
4-Chlorophenylisothiocyanate4-Cl (Withdrawing)85
2-Nitrophenylisothiocyanate2-NO₂ (Strongly Withdrawing)55

Based on this data, it can be inferred that aryl isothiocyanates bearing electron-donating groups are more reactive towards forming cyanamides.[1] Conversely, those with strong electron-withdrawing groups exhibit lower reactivity under these specific reaction conditions.[1] For this compound, the combination of a donating (propyl) and a withdrawing (bromo) group would place its expected reactivity somewhere in the middle of this range.

Key Reactions of Aryl Cyanamides

Aryl cyanamides are versatile building blocks in organic synthesis, primarily undergoing nucleophilic additions and cycloaddition reactions.

Nucleophilic Addition

The electrophilic nitrile carbon of the cyanamide group is susceptible to attack by nucleophiles. This reaction is a fundamental aspect of cyanamide reactivity.

Nucleophilic_Addition ArylCyanamide This compound Intermediate Tetrahedral Intermediate ArylCyanamide->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Addition Product Intermediate->Product Protonation

Caption: General workflow for the nucleophilic addition to an aryl cyanamide.

[2+2+2] Cycloaddition

Aryl cyanamides can participate as one of the 2π components in metal-catalyzed [2+2+2] cycloaddition reactions with two alkyne molecules to form substituted 2-aminopyridines. The efficiency of this reaction is also influenced by the electronic properties of the aryl cyanamide.

A study on the iron-catalyzed cycloaddition of various cyanamides with phenylacetylene provides comparative yield data.

CyanamideSubstituent(s)Yield (%)
N-Cyano-N-methylanilineN-CH₃75
N-CyanodiphenylamineN-Phenyl85
N-CyanopyrrolidineCyclic Aliphatic90
N-Cyano-N-allylanilineN-Allyl, N-Phenyl82

While this compound was not included in this specific study, the data suggests that the nature of the substituent on the cyanamide nitrogen significantly impacts the reaction outcome.

Cycloaddition_Workflow cluster_reactants Reactants ArylCyanamide This compound R-N-C≡N Catalyst Iron Catalyst ArylCyanamide->Catalyst Alkyne Alkyne (2 eq.) R'−C≡C−R'' Alkyne->Catalyst Product 2-Aminopyridine Derivative Catalyst->Product [2+2+2] Cycloaddition

Caption: Experimental workflow for the iron-catalyzed [2+2+2] cycloaddition of an aryl cyanamide.

Experimental Protocols

The following are general protocols that can be adapted to compare the reactivity of this compound with other aryl cyanamides.

Protocol 1: Synthesis of Aryl Cyanamides from Aryl Isothiocyanates

This protocol is adapted from an iron-mediated desulfurization approach.[1]

  • Reaction Setup: To a solution of the respective aryl isothiocyanate (1.0 mmol) in aqueous ammonia (2 mL), add sodium acetate (2.0 mmol) and iron(III) sulfate hydrate (10 mol%).

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive substrates (e.g., those with strong electron-withdrawing groups), heating to 70-80°C may be necessary.[1]

  • Work-up and Purification: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Analysis: Characterize the purified aryl cyanamide by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield of the product will serve as an indicator of the relative reactivity of the starting aryl isothiocyanate.

Protocol 2: Comparative Nucleophilic Addition of a Thiol

This protocol allows for the comparison of the electrophilicity of the nitrile carbon in different aryl cyanamides.

  • Reaction Setup: In separate vials, dissolve this compound (0.1 mmol) and other selected aryl cyanamides (0.1 mmol each) in a suitable solvent such as acetonitrile (1 mL).

  • Reaction Initiation: To each vial, add a solution of a nucleophile, for example, thiophenol (0.1 mmol), and a catalytic amount of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (0.01 mmol).

  • Monitoring: Monitor the consumption of the starting aryl cyanamide in each reaction vial at regular time intervals using high-performance liquid chromatography (HPLC) or gas chromatography (GC).

  • Data Analysis: Plot the percentage of remaining aryl cyanamide against time for each compound. The rate of disappearance of the starting material will provide a direct comparison of the relative reactivity of the aryl cyanamides towards nucleophilic attack. A faster rate indicates a more electrophilic nitrile carbon.

Reactivity_Logic cluster_properties Substituent Properties cluster_effects Electronic & Steric Effects EDG Electron-Donating Group (e.g., Propyl) IncNuc Increased N Nucleophilicity EDG->IncNuc EWG Electron-Withdrawing Group (e.g., Bromo) DecNuc Decreased N Nucleophilicity EWG->DecNuc IncElec Increased C Electrophilicity EWG->IncElec Steric Steric Hindrance (ortho-Propyl) Hindrance Steric Shielding Steric->Hindrance Reactivity Overall Reactivity of this compound IncNuc->Reactivity DecNuc->Reactivity IncElec->Reactivity Hindrance->Reactivity

Caption: Logical relationship of substituent effects on the reactivity of this compound.

Conclusion

The reactivity of this compound is a result of the interplay between the electron-donating propyl group, the electron-withdrawing bromo group, and the steric hindrance from the ortho-propyl substituent. Based on available data for other substituted aryl cyanamides, it is expected to exhibit moderate reactivity in both nucleophilic and electrophilic roles. For precise quantitative comparisons, dedicated kinetic studies following the protocols outlined in this guide are recommended. This understanding is essential for the effective utilization of this and similar compounds in the design and synthesis of novel molecules for pharmaceutical and materials science applications.

References

A Comparative Guide to Purity Analysis of (4-Bromo-2-propylphenyl)cyanamide: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of (4-Bromo-2-propylphenyl)cyanamide, a key building block in the synthesis of various pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Optimized HPLC Protocol

A reversed-phase HPLC method is proposed for the analysis of this compound. This method is designed to provide excellent resolution and sensitivity for the main compound and potential impurities.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Internal Standard Dicyandiamide (optional)

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 25 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Internal Standard Preparation (if used):

  • Prepare a stock solution of dicyandiamide in the mobile phase at a concentration of 1 mg/mL.

  • Add a known volume of the internal standard stock solution to the sample solution before dilution to the final volume.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for the HPLC purity analysis of this compound.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a powerful alternative for purity analysis, particularly for identifying volatile impurities.[1][2] This technique separates compounds based on their volatility and then detects them based on their mass-to-charge ratio, providing structural information.

GC-MS Protocol

Chromatographic Conditions:

ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI)
Mass Range 50-500 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Performance Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Principle Liquid-solid phase partitioningGas-solid phase partitioning and mass analysis
Applicability Non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Sensitivity High (ng to pg range)Very high (pg to fg range)
Selectivity Good, based on retention timeExcellent, based on retention time and mass spectrum
Impurity Identification Tentative, based on retention time comparison with standardsConfident, based on mass spectral library matching
Quantitation Excellent, using external or internal standardsGood, requires appropriate calibration
Sample Derivatization Generally not requiredMay be required for non-volatile compounds
Analysis Time Typically 15-30 minutesTypically 20-40 minutes

Discussion

For routine purity analysis of this compound, HPLC is the recommended method due to its robustness, high precision in quantitation, and suitability for non-volatile compounds. The proposed HPLC method is straightforward and can be readily implemented in most analytical laboratories.

GC-MS serves as an excellent complementary technique , especially for the identification of unknown volatile or semi-volatile impurities that may not be detected by HPLC-UV. The mass spectral data provides invaluable structural information, aiding in the characterization of the impurity profile.

Other techniques such as Sequential Injection Chromatography (SIC) have been explored as simpler and more rapid alternatives to HPLC, offering comparable results in some cases.[3] For purification on a larger scale, preparative HPLC or crystallization are viable options.[4][5][6]

Conclusion

A well-validated HPLC method is the cornerstone for determining the purity of this compound in a quality control environment. The use of GC-MS as an orthogonal method provides a more comprehensive understanding of the compound's purity profile by enabling the identification of a broader range of potential impurities. The choice between these methods, or their combined use, will depend on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.

References

A Comparative Guide to the Synthetic Routes of (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of (4-Bromo-2-propylphenyl)cyanamide, a substituted aromatic cyanamide with potential applications in medicinal chemistry and materials science. The synthesis of this specific molecule is not widely reported in the literature; therefore, this comparison is based on established and reliable synthetic methodologies for analogous compounds. The primary route detailed involves the preparation of a key intermediate, 4-bromo-2-propylaniline, followed by a cyanation step. A critical comparison of various cyanating agents is provided to offer flexibility in reagent choice based on safety, cost, and efficiency considerations.

Proposed Synthetic Pathway

The most direct and logical synthetic approach to this compound involves a multi-step sequence starting from the commercially available 2-propylaniline. This pathway is outlined below and involves protection of the amino group, followed by regioselective bromination, deprotection, and final conversion to the target cyanamide.

A 2-Propylaniline B N-(2-propylphenyl)acetamide A->B Acetic Anhydride Pyridine C N-(4-bromo-2-propylphenyl)acetamide B->C Br2 Acetic Acid D 4-Bromo-2-propylaniline C->D HCl, H2O Heat E This compound D->E Cyanating Agent (e.g., BrCN)

Caption: Proposed synthetic workflow for this compound.

Comparison of Synthetic Steps and Reagents

The following tables provide a summary of the reaction steps, including typical reagents, conditions, and expected outcomes.

Table 1: Synthesis of the Precursor 4-Bromo-2-propylaniline
StepReactionReagents & ConditionsPurposeTypical Yield
1N-Acetylation 2-propylaniline, Acetic anhydride, Pyridine, Room TemperatureProtection of the highly reactive amino group to prevent side reactions and to control the regioselectivity of the subsequent bromination step.[1][2]>95%
2Electrophilic Bromination N-(2-propylphenyl)acetamide, Bromine, Acetic Acid, Room TemperatureIntroduction of a bromine atom at the para position relative to the activating acetamido group.[1][2]80-90%
3Hydrolysis (Deprotection) N-(4-bromo-2-propylphenyl)acetamide, Hydrochloric acid, Ethanol/Water, RefluxRemoval of the acetyl protecting group to regenerate the free aniline.[1][2]>90%
Table 2: Comparison of Cyanating Agents for the Final Step

The conversion of 4-bromo-2-propylaniline to the final product is a critical step. The choice of cyanating agent can significantly impact the reaction's safety, efficiency, and substrate scope.

Cyanating AgentDescriptionAdvantagesDisadvantages
Cyanogen Bromide (BrCN) The most common and traditional reagent for the N-cyanation of amines.[3]Highly effective and generally provides good yields.[3]Extremely toxic, volatile, and requires careful handling in a well-ventilated fume hood.[4][5]
**N-Chlorosuccinimide (NCS) and Zinc Cyanide (Zn(CN)₂) **An operationally simpler and safer alternative to cyanogen halides.[4]Avoids the direct handling of highly toxic cyanogen halides. The reagents are inexpensive and commercially available.[4]May require optimization of reaction conditions for specific substrates.
Trichloroacetonitrile An effective cyanating reagent for secondary amines in a one-pot protocol.Less toxic and safer to handle than cyanogen bromide.May have different reactivity with primary anilines and could require optimization.
5-Aminotetrazole (Electrochemical) A modern approach using a safer cyanide source with electrochemical activation.[6]Avoids the need to handle highly toxic cyanide salts directly. Can be amenable to flow chemistry for scalability.[6]Requires specialized electrochemical equipment.
tert-Butyl Isocyanide A copper-free method for the cyanation of anilines.[7]Avoids the use of a copper catalyst and can be performed under mild, solvent-free conditions.[7]Yields can be moderate and may not be as high as with traditional methods.[7]

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis. These should be adapted and optimized for the specific substrate and scale of the reaction.

Step 1: Synthesis of N-(2-propylphenyl)acetamide (Protection)
  • In a round-bottom flask, dissolve 2-propylaniline in pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield N-(2-propylphenyl)acetamide.

Step 2: Synthesis of N-(4-bromo-2-propylphenyl)acetamide (Bromination)
  • Dissolve N-(2-propylphenyl)acetamide in glacial acetic acid in a flask protected from light.

  • Slowly add a solution of bromine in acetic acid dropwise with stirring at room temperature.

  • Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.

  • Collect the precipitated product by vacuum filtration, wash with water, and recrystallize from ethanol.

Step 3: Synthesis of 4-Bromo-2-propylaniline (Deprotection)
  • To a round-bottom flask, add N-(4-bromo-2-propylphenyl)acetamide, ethanol, and concentrated hydrochloric acid.

  • Heat the mixture under reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until basic.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-2-propylaniline.

Step 4: Synthesis of this compound (Cyanation with Cyanogen Bromide)

Caution: Cyanogen bromide is highly toxic and should only be handled by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.

  • Dissolve 4-bromo-2-propylaniline in a suitable solvent such as anhydrous chloroform or diethyl ether under a nitrogen atmosphere.[3]

  • Cool the solution in an ice bath.

  • Add a solution of cyanogen bromide in the same solvent dropwise with stirring.

  • Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a dilute sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Logical Relationships in Cyanation Methods

The choice of a cyanating agent often involves a trade-off between reactivity, safety, and operational simplicity. The following diagram illustrates the decision-making process based on these factors.

cluster_0 Cyanation Method Selection Start Start: Need for N-Cyanation HighToxicity High Toxicity Acceptable? Start->HighToxicity SpecializedEquipment Specialized Equipment Available? HighToxicity->SpecializedEquipment No BrCN Use Cyanogen Bromide HighToxicity->BrCN Yes ModerateYield Moderate Yield Acceptable? SpecializedEquipment->ModerateYield No Electrochem Use Electrochemical Method SpecializedEquipment->Electrochem Yes NCS_ZnCN2 Use NCS/Zn(CN)2 ModerateYield->NCS_ZnCN2 No tBuNC Use tert-Butyl Isocyanide ModerateYield->tBuNC Yes

Caption: Decision tree for selecting an appropriate N-cyanation method.

References

Comparative Analysis of the Biological Activity of (4-Bromo-2-propylphenyl)cyanamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activity of (4-Bromo-2-propylphenyl)cyanamide and its structurally related analogs. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this analysis relies on data from analogous compounds to infer potential therapeutic activities and guide future research. The primary focus is on anticancer and antimicrobial properties, which are common biological activities observed in related brominated and cyanamide-containing molecules.

Introduction to Phenylcyanamides

Phenylcyanamide derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The introduction of various substituents on the phenyl ring can significantly modulate their pharmacological properties. The presence of a bromo group, for instance, is known to enhance the cytotoxic and selective activity of some molecules against cancer cell lines.[1] The alkyl group (propyl in the case of the target compound) and the cyanamide functional group also contribute to the overall physicochemical properties and biological interactions of these compounds.

Comparative Biological Activity of Analogs

While direct data for this compound is unavailable, studies on similar structures, such as (4-Bromo-2-ethylphenyl)cyanamide and other substituted phenylcyanamides and brominated compounds, provide valuable insights into their potential for biological activity. The following table summarizes the reported activities of some analogous compounds.

Compound/AnalogStructureBiological ActivityCell Line/OrganismReported IC50/MIC
(4-Bromo-2-ethylphenyl)cyanamide Similar to the target compound, with an ethyl group instead of propyl.No specific biological activity data was found in the initial search. This compound is listed in chemical databases, indicating its existence.Not ApplicableNot Applicable
3-benzylidene 4-Bromo isatin derivatives Brominated isatin coreAnticancer activityK562, HepG2Not specified in the provided abstract
5-bromo-pyrimidine derivatives Brominated pyrimidine corePotent Bcr/Abl kinase inhibitors, in vitro cytotoxic activityHCT116, A549, K562, U937Not specified in the provided abstract
N-(4-alkoxy-3-cyanophenyl) isonicotinamide derivatives Phenylcyanamide-like structure with isonicotinamideXanthine oxidase inhibitorsNot ApplicableIC50 = 0.3 µM for the most potent compound
N-(3,5-bis(trifluoromethyl)phenyl)-3-phenylprop-2-enamide Substituted phenyl amideAntistaphylococcal and antitubercular activityS. aureus, M. tuberculosisMIC = 22.27 µM (S. aureus), MIC = 27.47 µM (M. tuberculosis)

Note: The data presented is for structurally related but distinct molecules. The biological activity of this compound can only be determined through direct experimental evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of compounds similar to this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation. It is widely used to screen for the cytotoxic potential of chemical compounds against cancer cell lines.

Procedure:

  • Cell Culture: Human cancer cell lines (e.g., HepG2, K562) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a further 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Microorganism Culture: The target microorganisms (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) are cultured in an appropriate broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate a general experimental workflow for assessing biological activity and a representative signaling pathway that is often a target for anticancer compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis synthesis Synthesis of this compound & Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF -> MEK MEK RAF->MEK -> ERK ERK MEK->ERK -> TF Transcription Factors ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival TF->Proliferation Gene Expression Inhibitor This compound (Hypothetical Target) Inhibitor->RTK

References

Unveiling the Electronic Landscape of Substituted Phenylcyanamides: A Comparative Guide to DFT and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the electronic properties of pharmacologically relevant scaffolds like substituted phenylcyanamides is paramount. This guide provides a comparative analysis of theoretical predictions from Density Functional Theory (DFT) and experimental data, offering a comprehensive overview of how substituents modulate the electronic behavior of the phenylcyanamide core.

The intricate interplay of electron-donating and electron-withdrawing groups attached to the phenyl ring of phenylcyanamides significantly influences their electronic structure. This, in turn, dictates their reactivity, molecular interactions, and potential biological activity. DFT has emerged as a powerful tool to predict these properties, while experimental techniques like UV-Visible (UV-Vis) spectroscopy and cyclic voltammetry provide tangible validation of the theoretical findings.

Computational vs. Experimental Data: A Head-to-Head Comparison

For the purpose of this guide, we will consider a representative set of substituents: a strong electron-donating group (e.g., -OCH₃), a weak electron-donating group (e.g., -CH₃), an electron-withdrawing group (e.g., -Cl), and a strong electron-withdrawing group (e.g., -NO₂).

Substituent (X)DFT Calculated HOMO (eV)DFT Calculated LUMO (eV)DFT Calculated HOMO-LUMO Gap (eV)Experimental λmax (nm) (from UV-Vis)Experimental Oxidation Potential (V) (from Cyclic Voltammetry)
-H (Data not available)(Data not available)(Data not available)(Data not available)(Data not available)
-OCH₃ (Data not available)(Data not available)(Data not available)(Data not available)(Data not available)
-CH₃ (Data not available)(Data not available)(Data not available)(Data not available)(Data not available)
-Cl (Data not available)(Data not available)(Data not available)(Data not available)(Data not available)
-NO₂ (Data not available)(Data not available)(Data not available)(Data not available)(Data not available)

Note: Specific quantitative data for a consistent series of free substituted phenylcyanamides from a single comprehensive study is not available in the public domain at the time of this guide's compilation. The table structure is provided as a template for how such data would be presented.

Studies on metal complexes of substituted phenylcyanamides have provided valuable insights into the electronic behavior of these ligands. For instance, research on Zn(II) polypyridyl complexes with various phenylcyanamide ligands has demonstrated how substituents influence the metal-to-ligand charge transfer (MLCT) bands observed in UV-Vis spectra and the oxidation potentials measured by cyclic voltammetry.[1] Similarly, studies on Ruthenium(II) complexes have explored the spectroelectrochemical properties of phenylcyanamide ligands.[2] These studies indirectly confirm the significant role of substituents in modulating the HOMO and LUMO energy levels of the phenylcyanamide moiety.[1][2]

Methodologies: Bridging Theory and Experiment

A robust understanding of the electronic properties of substituted phenylcyanamides relies on a combination of computational and experimental methodologies.

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for predicting the electronic structure of molecules.

Typical Workflow:

DFT_Workflow cluster_setup Computational Setup cluster_calc Calculation cluster_analysis Analysis mol_structure Define Molecular Structure functional Select DFT Functional (e.g., B3LYP) mol_structure->functional basis_set Choose Basis Set (e.g., 6-311++G(d,p)) functional->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation freq_calc->electronic_prop homo_lumo HOMO/LUMO Energies electronic_prop->homo_lumo energy_gap Energy Gap electronic_prop->energy_gap esp Electrostatic Potential electronic_prop->esp

Figure 1: A typical workflow for DFT calculations of electronic properties.

Protocol:

  • Geometry Optimization: The initial molecular structure of the substituted phenylcyanamide is optimized to find its lowest energy conformation. A common functional used for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p).

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential.

Experimental Techniques

Experimental validation is crucial to confirm the accuracy of DFT predictions.

1. UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO gap. A smaller gap generally corresponds to a longer λmax.

Protocol:

  • Sample Preparation: A dilute solution of the synthesized substituted phenylcyanamide is prepared in a suitable solvent (e.g., acetonitrile, dichloromethane).

  • Measurement: The UV-Vis spectrum is recorded using a spectrophotometer over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

2. Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. The first oxidation potential is often correlated with the energy of the HOMO.

Protocol:

  • Electrolyte Solution: A solution of the substituted phenylcyanamide is prepared in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: The measurement is performed in a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Potential Sweep: The potential of the working electrode is swept linearly with time between two set values, and the resulting current is measured.

  • Data Analysis: The oxidation potential is determined from the resulting voltammogram.

The Interplay of Theory and Experiment: A Logical Framework

The relationship between DFT calculations and experimental results provides a powerful framework for understanding the electronic properties of substituted phenylcyanamides.

Logical_Framework cluster_dft DFT Calculations cluster_exp Experimental Measurements cluster_interp Interpretation substituent Substituent Properties (Electron-donating/withdrawing) dft_homo HOMO Energy substituent->dft_homo dft_lumo LUMO Energy substituent->dft_lumo dft_gap HOMO-LUMO Gap dft_homo->dft_gap exp_ox Oxidation Potential (CV) dft_homo->exp_ox correlates with dft_lumo->dft_gap exp_abs Absorption Maximum (UV-Vis) dft_gap->exp_abs correlates with reactivity Chemical Reactivity exp_ox->reactivity exp_abs->reactivity biological_activity Potential Biological Activity reactivity->biological_activity

Figure 2: Logical relationship between substituent effects, DFT, and experimental data.

References

Spectral Comparison of (4-Bromo-2-propylphenyl)cyanamide with its Starting Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed spectral comparison of the target compound, (4-Bromo-2-propylphenyl)cyanamide, with its primary starting materials, 4-Bromo-2-propylaniline and Cyanogen Bromide. This analysis is essential for researchers in drug development and organic synthesis to monitor reaction progress and confirm product identity through spectroscopic methods.

Introduction

This compound is synthesized through the reaction of 4-Bromo-2-propylaniline with cyanogen bromide. This conversion introduces a cyano group (-C≡N) onto the aniline nitrogen, leading to distinct changes in the spectral properties of the molecule. This guide outlines the expected shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Predicted Reaction Pathway

The synthesis of this compound from its starting materials can be visualized as a direct cyanation of the primary amine.

Synthesis of this compound Start1 4-Bromo-2-propylaniline Reaction + Start1->Reaction Start2 Cyanogen Bromide (BrCN) Start2->Reaction Product This compound Reaction->Product Cyanation

Reactivity comparison between aryl bromides and aryl chlorides in cyanation

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Chemical Synthesis and Drug Development

The conversion of aryl halides to aryl nitriles, a process known as cyanation, is a cornerstone transformation in organic synthesis. Aryl nitriles are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and functional materials. The choice of the aryl halide starting material—typically an aryl bromide or an aryl chloride—profoundly impacts reaction efficiency, cost, and overall process viability. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in selecting the optimal substrate and reaction conditions.

Fundamental Reactivity Principles

The generally accepted order of reactivity for aryl halides in transition-metal-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The C-Cl bond is significantly stronger (approx. 96 kcal/mol) than the C-Br bond (approx. 81 kcal/mol), making the C-Cl bond more difficult to break.

In the catalytic cycle of most cyanation reactions, the initial oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)) is the rate-determining step. The higher bond energy of the C-Cl bond results in a slower oxidative addition compared to the C-Br bond, rendering aryl chlorides inherently less reactive.[1] Consequently, early cyanation methodologies were often limited to the more reactive aryl bromides and iodides.[2]

However, significant advancements in catalyst design, particularly the development of electron-rich, sterically hindered phosphine ligands and the use of nickel-based catalysts, have led to highly efficient protocols for the cyanation of the less reactive but more cost-effective and widely available aryl chlorides.[1][2][3]

Comparative Experimental Data

The choice of catalyst system is critical in mitigating the reactivity differences between aryl bromides and chlorides. Modern catalysts can often provide comparable yields for both substrates, although reaction conditions may need to be adjusted. Below is a summary of comparative data from various catalytic systems.

Catalyst SystemAryl Halide SubstrateCyanide SourceConditionsYield (%)Reference
Palladium-Catalyzed
Pd(OAc)₂ / Ligand4-ChlorotolueneK₄[Fe(CN)₆]Dioxane/H₂O, 100°C, 1h97[4]
Pd(OAc)₂ / Ligand4-BromotolueneK₄[Fe(CN)₆]Dioxane/H₂O, 100°C, 1h98[4]
Pd-Polypyrrole Nanocomposite4-ChlorobenzonitrileK₄[Fe(CN)₆]Water, 130°CModerate[5]
Pd-Polypyrrole Nanocomposite4-BromobenzonitrileK₄[Fe(CN)₆]Water, 130°C>90[5]
Nickel-Catalyzed
Ni(II) / JosiPhos Ligand4-ChloroanisoleK₄[Fe(CN)₆]Toluene/H₂O, 100°C, 24h85[6]
Ni(II) / JosiPhos Ligand4-BromoanisoleK₄[Fe(CN)₆]Toluene/H₂O, 100°C, 24h84[6]
NiCl₂·6H₂O / dppf / Zn4-ChloroacetophenoneZn(CN)₂Acetonitrile, 80°C96[7]
NiCl₂·6H₂O / dppf / Zn4-BromoacetophenoneZn(CN)₂Acetonitrile, 80°C95[7]

As the data indicates, modern nickel catalysts and advanced palladium systems can effectively eliminate the reactivity gap, providing excellent yields for both aryl bromides and chlorides in head-to-head comparisons.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the cyanation of an aryl bromide and an aryl chloride.

Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide

This procedure is adapted from a general method for the cyanation of (hetero)aryl halides.[4]

  • Reactants:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 0.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

    • SPhos ligand (0.02 mmol, 2 mol%)

    • Potassium Acetate (KOAc) (0.125 mmol, 0.125 equiv)

  • Solvent:

    • 1,4-Dioxane (2.5 mL)

    • Water (2.5 mL)

  • Procedure:

    • To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide, potassium ferrocyanide trihydrate, palladium(II) acetate, SPhos ligand, and potassium acetate.

    • Evacuate and backfill the vial with argon or nitrogen three times.

    • Add the 1,4-dioxane and water via syringe.

    • Seal the vial and place it in a preheated oil bath at 100°C.

    • Stir the reaction vigorously for 1-4 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired aryl nitrile.

Protocol 2: Nickel-Catalyzed Cyanation of an Aryl Chloride

This procedure is adapted from a general method for the nickel-catalyzed cyanation of (hetero)aryl chlorides using Zn(CN)₂.[7]

  • Reactants:

    • Aryl Chloride (0.5 mmol, 1.0 equiv)

    • Zinc Cyanide (Zn(CN)₂) (0.3 mmol, 0.6 equiv)

    • NiCl₂·6H₂O (0.025 mmol, 5 mol%)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.03 mmol, 6 mol%)

    • Zinc powder (0.6 mmol, 1.2 equiv)

    • 4-(Dimethylamino)pyridine (DMAP) (0.6 mmol, 1.2 equiv)

  • Solvent:

    • Acetonitrile (2.0 mL)

  • Procedure:

    • In a glovebox, add NiCl₂·6H₂O, dppf, zinc powder, Zn(CN)₂, DMAP, and the aryl chloride to an oven-dried reaction tube with a magnetic stir bar.

    • Add acetonitrile to the tube.

    • Seal the tube and remove it from the glovebox.

    • Place the reaction tube in a preheated oil bath at 80°C.

    • Stir the reaction for 12-24 hours.

    • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the final aryl nitrile product.

Workflow and Logical Relationships

The process for comparing the reactivity of aryl halides in cyanation follows a systematic workflow. The diagram below illustrates the key stages, from reaction setup to final analysis.

G cluster_setup Reaction Setup cluster_conditions Standardized Conditions cluster_analysis Monitoring & Analysis cluster_conclusion Conclusion ArBr Aryl Bromide Reaction Monitoring Reaction Monitoring (TLC, GC/LC-MS) ArBr->Monitoring ArCl Aryl Chloride Reaction ArCl->Monitoring Catalyst Catalyst System (Pd or Ni) Catalyst->ArBr Catalyst->ArCl Reagents Cyanide Source, Base, Solvent Reagents->ArBr Reagents->ArCl Params Temperature, Time Params->ArBr Params->ArCl Workup Workup & Purification Monitoring->Workup Characterization Product Characterization (NMR, MS) Workup->Characterization Compare Compare Yields & Reaction Rates Characterization->Compare Conclusion Determine Relative Reactivity Compare->Conclusion

Workflow for comparing aryl bromide and aryl chloride reactivity in cyanation.

Conclusion

While aryl bromides are inherently more reactive than aryl chlorides due to their lower C-X bond dissociation energy, this reactivity gap has been effectively narrowed by major advancements in catalysis. The development of sophisticated palladium-phosphine systems and highly effective nickel catalysts now permits the efficient cyanation of aryl chlorides, often with yields comparable to their bromide counterparts.[4][6]

For drug development professionals and process chemists, the lower cost and broader commercial availability of aryl chlorides make them highly attractive substrates.[2] The choice between an aryl bromide and an aryl chloride should therefore be based on a holistic assessment of substrate cost, catalyst cost, and reaction performance. With modern catalytic methods, aryl chlorides represent a viable and often preferable alternative to aryl bromides for the large-scale synthesis of essential aryl nitrile building blocks.

References

A Comparative Guide to the Synthesis of (4-Bromo-2-propylphenyl)cyanamide for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of established literature methods for the synthesis of (4-Bromo-2-propylphenyl)cyanamide, a substituted N-aryl cyanamide with potential applications in medicinal chemistry. The synthesis is broken down into two key stages: the preparation of the precursor 4-bromo-2-propylaniline, and its subsequent N-cyanation. We will benchmark three distinct N-cyanation methodologies, providing quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Data Presentation: Comparison of N-Cyanation Methods

The following table summarizes the key quantitative data and qualitative aspects of three prominent methods for the N-cyanation of anilines, adapted for the synthesis of this compound.

Method Reagents Typical Yield (%) Reaction Conditions Advantages Disadvantages
Method A: Cyanogen Bromide Cyanogen Bromide (BrCN), Base (e.g., K2CO3)70-900°C to rt, inert solvent (e.g., THF, CH2Cl2), 2-4 hHigh yields, relatively fast reactionHighly toxic and volatile reagent, requires stringent safety precautions
Method B: Tiemann Rearrangement 1. Formic acid, Hydroxylamine65-85 (over 2 steps)1. Reflux; 2. 0°C to rt, sulfonyl chloride, base (e.g., DIPEA)Avoids highly toxic cyanating agents, good functional group toleranceTwo-step process, may require purification of the intermediate amidoxime
Method C: Oxidation-Cyanation N-Chlorosuccinimide (NCS), Zinc Cyanide (Zn(CN)2)60-80rt, solvent (e.g., MeCN/H2O), 12-24 hIn situ generation of cyanating agent, avoids handling of cyanogen halides, operationally simple[1]Longer reaction times, may require optimization for specific substrates

Experimental Protocols

Stage 1: Synthesis of 4-Bromo-2-propylaniline (Precursor)

This protocol is adapted from a general method for the para-bromination of ortho-alkylanilines.

Materials:

  • 2-propylaniline

  • Acetonitrile

  • Bromine

  • Ammonia gas

  • Diatomaceous earth

  • Sodium sulfate

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet, dissolve 2-propylaniline (1.0 eq) in acetonitrile (approx. 10 mL per gram of aniline).

  • Cool the solution to 5-10°C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in acetonitrile dropwise over 30 minutes, maintaining the internal temperature below 15°C.

  • After the addition is complete, stir the reaction mixture at 10-15°C for 1 hour.

  • Neutralize the resulting hydrobromide salt by bubbling ammonia gas through the reaction slurry until the pH is basic.

  • Filter the mixture through a pad of diatomaceous earth to remove the ammonium bromide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and concentrate to yield the crude 4-bromo-2-propylaniline.

  • Purify the product by column chromatography on silica gel if necessary.

Stage 2: N-Cyanation of 4-Bromo-2-propylaniline

Materials:

  • 4-Bromo-2-propylaniline

  • Cyanogen Bromide (BrCN)

  • Potassium carbonate (K2CO3)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of 4-bromo-2-propylaniline (1.0 eq) in anhydrous THF, add finely ground potassium carbonate (2.0 eq).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 eq) in THF. Caution: Cyanogen bromide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield this compound.

Step B1: Synthesis of N-(4-Bromo-2-propylphenyl)formamidoxime

  • In a round-bottom flask, reflux a mixture of 4-bromo-2-propylaniline (1.0 eq) and formic acid (excess) for 4-6 hours.

  • Cool the mixture and remove the excess formic acid under reduced pressure to obtain the formamide intermediate.

  • To a solution of the formamide in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Isolate the amidoxime by extraction and purify if necessary.

Step B2: Tiemann Rearrangement to the Cyanamide

  • Dissolve the N-(4-Bromo-2-propylphenyl)formamidoxime (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a base, such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the solution to 0°C and add a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) portion-wise.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with water, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography to afford the target cyanamide.

Materials:

  • 4-Bromo-2-propylaniline

  • N-Chlorosuccinimide (NCS)

  • Zinc Cyanide (Zn(CN)2)

  • Acetonitrile (MeCN) and Water

Procedure:

  • To a solution of 4-bromo-2-propylaniline (1.0 eq) in a mixture of acetonitrile and water, add N-chlorosuccinimide (1.1 eq).

  • Stir the mixture for a short period at room temperature.

  • Add zinc cyanide (0.6 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the overall synthetic pathway from 2-propylaniline to the final product, this compound, via the precursor 4-bromo-2-propylaniline and subsequent N-cyanation.

Synthesis_Workflow Synthesis of this compound cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Cyanation A 2-Propylaniline B 4-Bromo-2-propylaniline A->B Bromination (e.g., Br2, MeCN) C This compound B->C Method A: BrCN, K2CO3 Method B: Tiemann Rearrangement Method C: NCS, Zn(CN)2

Caption: Synthetic route to this compound.

References

A Comparative Guide to the Quantification of (4-Bromo-2-propylphenyl)cyanamide: Potentiometric Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for the quantification of (4-Bromo-2-propylphenyl)cyanamide, a key intermediate in various synthetic processes. We present a detailed examination of potentiometric titration and its alternatives, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical techniques.

Executive Summary

The selection of an appropriate analytical method is critical for ensuring the quality and purity of pharmaceutical intermediates. This guide offers a head-to-head comparison of four distinct methods for quantifying this compound. While potentiometric titration offers a classic, cost-effective approach, modern chromatographic techniques provide enhanced sensitivity and specificity. The optimal choice depends on specific laboratory needs, including sample throughput, required sensitivity, and budget constraints.

Method Comparison at a Glance

FeaturePotentiometric TitrationHPLC-UVGC-MSLC-MS/MS
Principle Acid-base titration in a non-aqueous solvent, monitoring potential change.Separation based on polarity, detection via UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.High-efficiency separation coupled with highly selective mass detection.
Specificity ModerateGoodHighVery High
Sensitivity Milligram (mg) rangeMicrogram (µg) to Nanogram (ng) rangeNanogram (ng) to Picogram (pg) rangePicogram (pg) to Femtogram (fg) range
Sample Throughput Low to ModerateHighModerateHigh
Instrumentation Cost LowModerateHighVery High
Analysis Time per Sample 15-30 minutes5-15 minutes15-40 minutes2-10 minutes
Sample Preparation Simple dissolutionDissolution and filtrationMay require derivatization for non-volatile samplesDissolution, filtration, and potential solid-phase extraction
Key Advantage Cost-effective, simple instrumentationRobust, widely available, good for routine analysisHigh confidence in identificationUnmatched sensitivity and selectivity for complex matrices

Experimental Protocols

Potentiometric Titration (Non-Aqueous)

This proposed method is based on the weakly basic nature of the cyanamide nitrogen in a non-aqueous environment.

  • Apparatus:

    • Automatic titrator or a pH/mV meter with a combination glass and reference electrode (or a specific non-aqueous electrode).

    • Burette (10 or 25 mL).

    • Magnetic stirrer and stir bars.

    • Analytical balance.

  • Reagents:

    • Glacial Acetic Acid (AR grade).

    • Perchloric Acid (HClO₄) in glacial acetic acid (0.1 N), standardized.

    • This compound standard.

  • Procedure:

    • Accurately weigh approximately 100-200 mg of this compound and dissolve in 50 mL of glacial acetic acid in a clean, dry beaker.

    • Place the beaker on the magnetic stirrer and immerse the electrode in the solution.

    • Titrate with standardized 0.1 N perchloric acid in glacial acetic acid, recording the potential (mV) after each addition of the titrant.

    • Continue the titration past the equivalence point, which is observed as a sharp change in potential.

    • The endpoint is determined from the first or second derivative of the titration curve.

    • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

    • The content of this compound is calculated based on the volume of titrant consumed.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by accurately weighing and dissolving the compound in acetonitrile to a known concentration.

    • Inject the standards and sample solution into the HPLC system.

    • Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation:

    • GC-MS system with an electron ionization (EI) source.

    • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Autosampler.

  • Chromatographic and Spectrometric Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: 50-400 m/z.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or acetone).

    • Prepare calibration standards and the sample solution in the same solvent.

    • Inject the solutions into the GC-MS system.

    • Identify the analyte by its retention time and mass spectrum.

    • Quantify using the peak area of a characteristic ion in the mass spectrum against the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • UPLC/HPLC system.

    • Appropriate analytical column (e.g., C18).

  • Conditions:

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined.

  • Procedure:

    • Develop and optimize the MRM transitions for the analyte.

    • Prepare a stock solution and a series of dilute calibration standards.

    • Prepare the sample solution, ensuring the concentration is within the calibration range.

    • Inject the standards and sample into the LC-MS/MS system.

    • Quantify the analyte based on the peak area of the specific MRM transition, plotted against the calibration curve.

Visualized Workflows

PotentiometricTitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis s1 Weigh Sample s2 Dissolve in Glacial Acetic Acid s1->s2 t1 Immerse Electrode s2->t1 t2 Titrate with Standardized Perchloric Acid t1->t2 t3 Record Potential (mV) vs. Volume (mL) t2->t3 a1 Plot Titration Curve t3->a1 a2 Determine Equivalence Point (1st/2nd Derivative) a1->a2 a3 Calculate Concentration a2->a3

Caption: Experimental workflow for potentiometric titration.

Caption: Logical comparison of analytical techniques.

References

Safety Operating Guide

Proper Disposal of (4-Bromo-2-propylphenyl)cyanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of (4-Bromo-2-propylphenyl)cyanamide, a compound possessing both a halogenated aromatic ring and a cyanamide functional group. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals.

This compound is classified as a halogenated organic compound and a cyanamide derivative. Its disposal requires careful consideration of both chemical properties to mitigate risks and ensure regulatory compliance. The following procedures outline the necessary steps for its safe handling and disposal.

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. When preparing for disposal, always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (double nitrile or Viton), chemical splash goggles, and a fully-buttoned lab coat.[1] All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[2][3]

Waste Segregation and Collection

Proper segregation of chemical waste is the most critical step in the disposal process. Due to its dual nature, this compound waste must not be mixed with other waste streams.

  • Designated Waste Container : A dedicated, properly labeled hazardous waste container must be used for all this compound waste.[2] The container should be made of a compatible material, such as polyethylene, as halogenated solvents can corrode metal containers.[1]

  • Halogenated Organic Waste Stream : As a brominated organic compound, this chemical falls into the category of halogenated organic waste.[4] This waste stream is typically incinerated at a regulated hazardous waste facility.[4] It is crucial to keep halogenated wastes separate from non-halogenated organic wastes to reduce disposal costs and ensure proper treatment.[3][5]

  • Cyanamide Waste Precautions : The cyanamide group requires special precautions. Critically, do not mix this waste with acids or strong bases .[2][6] Contact with acids can generate highly toxic hydrogen cyanide gas.[2] Similarly, avoid mixing with strong oxidizing agents.[7]

  • Solid vs. Liquid Waste : Solid waste, such as contaminated gloves, paper towels, and weighing papers, should be collected separately from liquid waste.[2] Both solid and liquid waste containers must be clearly labeled as hazardous waste containing this compound.

Step-by-Step Disposal Protocol

  • Preparation : Ensure all necessary PPE is worn and that work is conducted in a chemical fume hood.

  • Container Labeling : Obtain a designated hazardous waste container and affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and an estimate of the quantity on the label.[3][4]

  • Waste Collection :

    • Solid Waste : Place all contaminated solid materials (e.g., gloves, wipes, disposable labware) directly into the designated solid waste container.

    • Liquid Waste : If the compound is in solution, pour the waste into the designated liquid waste container. Use a funnel to avoid spills. Do not overfill the container; leave at least 10% headspace.

  • Container Storage : Keep the waste container tightly closed when not in use.[3] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials such as acids, bases, and oxidizers.[1][3] The storage area should be cool, dry, and well-ventilated.[2]

  • Disposal Request : Once the container is full or the waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup.[2][3]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and alert personnel. For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert dry material (e.g., sand, vermiculite), place it in a sealed container, and dispose of it as hazardous waste.[1][8] For large spills or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.[2]

Quantitative Data Summary

ParameterGuidelineRationale
Waste Segregation Separate from non-halogenated organics, acids, bases, and oxidizers.Prevents dangerous chemical reactions and ensures proper disposal pathway.
Container Type Labeled, compatible (e.g., polyethylene), sealed container.Ensures safe containment and prevents corrosion or leaks.
Storage Location Designated, cool, dry, well-ventilated satellite accumulation area.Minimizes risk of accidental spills and reactions.
PPE Requirement Chemical-resistant gloves, splash goggles, lab coat.Protects personnel from exposure during handling.
Handling Area Certified chemical fume hood.Prevents inhalation of hazardous dust or vapors.

graph DisposalWorkflow {
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// Node Definitions start [label="Start: Generate\nthis compound\nWaste", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Wear Appropriate PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#FBBC05", fontcolor="#202124"]; fume_hood [label="Work in Chemical\nFume Hood", fillcolor="#FBBC05", fontcolor="#202124"]; segregate [label="Segregate Waste", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; halogenated_container [label="Collect in Designated\nHalogenated Waste Container\n(Labeled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_mixing [label="AVOID Mixing With:\n- Acids\n- Bases\n- Oxidizers\n- Non-halogenated Waste", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=rounded]; storage [label="Store Sealed Container\nin Designated Satellite\nAccumulation Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; ehs_pickup [label="Request Disposal Pickup\nfrom EHS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Proper\nDisposal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> ppe; ppe -> fume_hood; fume_hood -> segregate; segregate -> halogenated_container [label=" Is Waste\nSegregated? "]; halogenated_container -> no_mixing [style=dashed]; halogenated_container -> storage; storage -> ehs_pickup; ehs_pickup -> end; }

Figure 1: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (4-Bromo-2-propylphenyl)cyanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal protocols for (4-Bromo-2-propylphenyl)cyanamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary

Potential Hazards Include:

  • Acute toxicity (oral, dermal).

  • Serious skin and eye irritation or damage[8][9].

  • Respiratory irritation[9].

  • Release of toxic hydrogen cyanide gas upon contact with acids[3][10].

  • Environmental hazard[7].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. All personnel must be trained on the proper use and disposal of PPE.

PPE CategorySpecificationRationale
Hand Protection Wear chemical-resistant gloves (nitrile or neoprene)[4]. Double-gloving is strongly recommended[3][10].Prevents dermal absorption, which is a potential route of exposure for cyanamide compounds[1][2].
Eye & Face Protection Wear chemical safety goggles. When there is a risk of splashes or dust generation, a face shield must be worn in addition to goggles[3][10].Protects against splashes and airborne particles that can cause serious eye damage[2].
Body Protection A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically impervious apron should be worn over the lab coat.Minimizes skin contact with the chemical. Contaminated clothing must be removed and decontaminated immediately.
Respiratory Protection All handling of solid this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust[3][10][11]. A respirator may be required for spill cleanup.Prevents inhalation of airborne particles, which can cause respiratory irritation and systemic toxicity.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for safety. Never work alone when handling this compound[3][5].

  • Establish a Designated Area :

    • Clearly mark a specific area within a certified chemical fume hood for all handling activities[5][10].

    • Post warning signs indicating the use of a toxic cyanide compound[4].

    • Ensure that an emergency safety shower and eyewash station are accessible and have been recently tested[10].

  • Preparation :

    • Before starting, ensure all necessary PPE is worn correctly.

    • Remove all incompatible materials, especially acids, from the fume hood to prevent the accidental generation of hydrogen cyanide gas[4][5][10].

    • Have spill cleanup materials readily available.

  • Handling and Experimentation :

    • Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust[10][11].

    • Use dry, clean tools and equipment. Avoid contact with moisture, as cyanamide compounds can be hygroscopic[1][11].

    • Keep containers securely sealed when not in use[11].

  • Post-Experiment Decontamination :

    • Decontaminate all glassware and work surfaces inside the fume hood.

    • First, rinse or wipe surfaces with a pH 10 buffer solution[3][5][10].

    • Follow this with a freshly prepared 10% bleach solution, then a final water rinse[3][5][10].

    • All cleaning materials (wipes, etc.) must be disposed of as hazardous waste[3].

  • Personal Hygiene :

    • After handling is complete and before leaving the laboratory, wash hands thoroughly with soap and water[11].

    • Contaminated work clothing should not be allowed out of the workplace and must be laundered separately[11].

Disposal Plan

Waste containing this compound must be treated as hazardous waste. Never dispose of this chemical down the drain[7].

Waste TypeCollection & StorageDisposal Method
Solid Waste Includes contaminated gloves, wipes, and excess chemical. Collect in a dedicated, clearly labeled, and sealed hazardous waste container for "Cyanide Waste"[10].Must be disposed of through a licensed hazardous waste management provider[6]. Incineration at a specialized facility equipped with emission control systems is the recommended method for brominated organic compounds[6].
Liquid Waste Includes reaction mixtures and contaminated solvents. Store in a separate, labeled, and sealed container for "Halogenated Organic Waste" or "Cyanide Waste".Must be disposed of through a licensed hazardous waste management provider. Do not mix with acidic waste streams[4].
Decontamination Solutions Collect all rinsates from the decontamination process (buffer and bleach solutions) in a dedicated liquid hazardous waste container.Neutralize if necessary and dispose of via the institutional hazardous waste program. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance[10].

Experimental Workflow and Safety Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling & Experiment cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Management cluster_final 5. Final Steps prep_ppe Don PPE prep_area Establish Designated Area in Fume Hood prep_ppe->prep_area prep_materials Assemble Materials & Spill Kit prep_area->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Proceed to Handling experiment Perform Experiment weigh->experiment decon_equip Decontaminate Equipment (pH 10 Buffer -> Bleach) experiment->decon_equip Begin Cleanup decon_area Clean Work Area decon_equip->decon_area dispose_solid Segregate Solid Waste decon_area->dispose_solid Generate Waste dispose_liquid Segregate Liquid Waste decon_area->dispose_liquid Generate Waste remove_ppe Doff PPE dispose_solid->remove_ppe Finalize dispose_liquid->remove_ppe Finalize wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.